molecular formula C12H11ClN2O2S B1594273 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6202-74-0

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Katalognummer: B1594273
CAS-Nummer: 6202-74-0
Molekulargewicht: 282.75 g/mol
InChI-Schlüssel: TUHPWXHMMCWTON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHPWXHMMCWTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358863
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-74-0
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed protocol and scientific rationale for the synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a valuable intermediate in medicinal chemistry. The document outlines the underlying reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations.

Strategic Importance and Mechanistic Insight

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide serves as a crucial building block in the synthesis of various biologically active molecules. The 2-aminothiazole scaffold is a recognized pharmacophore present in numerous compounds with applications as antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2][3][4] The introduction of the chloroacetyl group provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making this intermediate highly versatile for developing new chemical entities.

The synthesis proceeds via a classic nucleophilic acyl substitution . The exocyclic nitrogen atom of the 2-aminothiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses with the expulsion of the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid generated in situ, preventing the protonation of the starting amine and driving the reaction towards completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine 2-amino-4-(4-methoxyphenyl) -1,3-thiazole Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Intermediate Product Target Acetamide Intermediate->Product Leaving Group Departure HCl HCl Intermediate->HCl Proton Transfer

Caption: Nucleophilic acyl substitution pathway for the target acetamide.

Reagents and Materials

Successful synthesis relies on the quality of the starting materials and reagents. Ensure all chemicals are of high purity and solvents are anhydrous where specified.

Reagent/MaterialMolecular FormulaCAS NumberPurityNotes
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleC₁₀H₁₀N₂OS2104-04-3>98%Starting nucleophile.[5]
Chloroacetyl ChlorideC₂H₂Cl₂O79-04-9>98%Acylating agent; highly reactive and corrosive.[6]
Triethylamine (TEA)C₆H₁₅N121-44-8>99%Base to neutralize HCl byproduct.
Dichloromethane (DCM)CH₂Cl₂75-09-2AnhydrousReaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)144-55-8-Used for aqueous work-up to neutralize acid.
Anhydrous Magnesium SulfateMgSO₄7487-88-9-Drying agent for the organic phase.
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeSolvent for purification.
HexaneC₆H₁₄110-54-3ACS GradeSolvent for purification.

Step-by-Step Synthesis Protocol

This protocol is a synthesized procedure based on established methods for the acylation of 2-aminothiazoles.[7][8][9]

Reaction Assembly
  • Under a nitrogen atmosphere, add 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer.

  • Add anhydrous dichloromethane (DCM) to the flask (approx. 15-20 mL per gram of amine). Stir the mixture until all solids have dissolved.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.

Acylation Reaction
  • In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the cooled, stirring amine solution over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

Experimental_Workflow Start Start Setup 1. Dissolve Amine & TEA in Anhydrous DCM Start->Setup Cool 2. Cool Reaction to 0°C Setup->Cool Addition 3. Add Chloroacetyl Chloride (in DCM) Dropwise Cool->Addition React 4. Warm to RT, Stir 4-6h (Monitor by TLC) Addition->React Quench 5. Quench with Saturated NaHCO₃ Solution React->Quench Extract 6. Separate Organic Layer Quench->Extract Dry 7. Dry with MgSO₄, Filter Extract->Dry Concentrate 8. Evaporate Solvent (Rotary Evaporator) Dry->Concentrate Purify 9. Purify Crude Solid (Recrystallization or Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: A streamlined workflow for the synthesis and purification process.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and then with brine (1x). This removes excess acid and water-soluble components.

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure product.

Product Characterization

The identity and purity of the final compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, must be confirmed through spectroscopic analysis.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the methoxy protons (~3.8 ppm), methylene protons of the chloroacetyl group (~4.2 ppm), aromatic protons on the phenyl ring (~6.9 and 7.8 ppm), a singlet for the thiazole proton, and a broad singlet for the amide N-H proton.
¹³C NMR Resonances for all 12 unique carbons, including the carbonyl carbon of the amide, the methylene carbon adjacent to chlorine, and the various aromatic and thiazole ring carbons.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₁₁ClN₂O₂S (282.75 g/mol ).[10]
FT-IR (KBr) Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.

Safety and Handling Imperatives

  • Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. All handling must be performed within a certified chemical fume hood.[6]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact with DCM, but butyl or Viton gloves are recommended for prolonged handling).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Common Issues

IssuePotential Cause & Solution
Low or No Product Yield Moisture Contamination: Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will hydrolyze the chloroacetyl chloride. Degraded Reagents: Use fresh chloroacetyl chloride and triethylamine. Insufficient Reaction Time: Confirm reaction completion with TLC before starting work-up.
Multiple Products/Impurities Diacylation: Over-acylation can occur. Ensure the dropwise addition of chloroacetyl chloride is slow and at 0 °C to control reactivity. Incomplete Work-up: Wash thoroughly with sodium bicarbonate to remove any unreacted chloroacetyl chloride or acidic byproducts.
Reaction Stalls Poor Solubility: Ensure the starting amine is fully dissolved before adding the acylating agent. If necessary, a co-solvent like THF could be explored. Base Inefficiency: Ensure the triethylamine is pure and added in a slight excess (1.2 eq.) to effectively scavenge all generated HCl.

References

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]

  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl)
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). MDPI. Retrieved from [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide from 2-amino-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Mechanistic Principles, and Practical Considerations for a Key Thiazole Derivative.

Introduction

Thiazole rings are significant scaffolds in the development of biologically active molecules, appearing in a wide array of pharmaceuticals.[1][2] The derivative, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is a valuable intermediate in synthetic organic chemistry, particularly in the creation of more complex molecules for drug discovery.[3][4] The presence of a reactive chloroacetamide group allows for further functionalization, making this compound a versatile building block.[5]

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, starting from 2-amino-4-(4-methoxyphenyl)thiazole. It will cover the synthesis of the starting material, the detailed protocol for the chloroacetylation reaction, the underlying reaction mechanism, and critical safety considerations.

Molecular Overview
CompoundIUPAC NameMolecular FormulaMolar Mass
Starting Material 2-amino-4-(4-methoxyphenyl)thiazoleC10H10N2OS206.27 g/mol
Reagent Chloroacetyl chlorideChloroacetyl chlorideC2H2Cl2O
Product 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideC12H11ClN2O2S282.75 g/mol [6]

Part 1: Synthesis of the Starting Material: 2-amino-4-(4-methoxyphenyl)thiazole

The precursor, 2-amino-4-(4-methoxyphenyl)thiazole, is typically synthesized via the Hantzsch thiazole synthesis.[1][2][7] This widely used method involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[2][7][8]

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis acetophenone 4-Methoxyacetophenone haloketone α-Bromo-4-methoxy- acetophenone acetophenone->haloketone Bromination product 2-amino-4-(4-methoxyphenyl)thiazole haloketone->product Condensation thiourea Thiourea thiourea->product

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(4-methoxyphenyl)thiazole

A common method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted acetophenone with thiourea in the presence of a halogenating agent like iodine.[9][10]

Materials:

  • 4-Methoxyacetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • 5% aqueous sodium thiosulphate solution

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of 4-methoxyacetophenone, thiourea, and iodine is refluxed.[10]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[10]

  • The solid residue is then treated with an ammonium hydroxide solution.[10]

  • The resulting crude product is filtered and recrystallized from methanol to yield pure 2-amino-4-(4-methoxyphenyl)thiazole.[10]

Part 2: Core Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

The core of this guide is the chloroacetylation of 2-amino-4-(4-methoxyphenyl)thiazole. This reaction is a nucleophilic acyl substitution where the amino group of the thiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[5][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism.[11] The lone pair of electrons on the nitrogen atom of the 2-aminothiazole acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride.[11][12] This is followed by the elimination of a chloride ion, forming the final amide product.[11] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is often used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][13]

Synthesis Workflow Diagram

Chloroacetylation_Workflow start_material 2-amino-4-(4-methoxyphenyl)thiazole reaction Reaction Mixture start_material->reaction reagent Chloroacetyl Chloride reagent->reaction solvent Inert Solvent (e.g., THF, CH₂Cl₂) solvent->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction workup Aqueous Workup & Filtration reaction->workup Quenching product 2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide workup->product Isolation & Purification

Caption: General workflow for the chloroacetylation reaction.

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory practices for the N-chloroacetylation of aminothiazoles.[14][15][16]

Materials and Equipment:

  • 2-amino-4-(4-methoxyphenyl)thiazole

  • Chloroacetyl chloride

  • Pyridine or Triethylamine (as an acid scavenger)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and filtration

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-(4-methoxyphenyl)thiazole in the chosen anhydrous solvent.

  • Add the acid scavenger (e.g., pyridine or triethylamine) to the solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture via a dropping funnel. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[17]

  • Upon completion, the reaction mixture is typically quenched by pouring it into cold water.[18]

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.[18]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.[18]

Product Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons, aromatic protons, the thiazole ring proton, the amide proton, and the methylene protons of the chloroacetyl group.[3]
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the thiazole and phenyl rings, the methoxy carbon, and the methylene carbon.[3][8]
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.[3][18]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C12H11ClN2O2S).[18]

Part 3: Safety and Handling

Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance. [19][20][21][22][23] It reacts violently with water, producing toxic and corrosive hydrogen chloride gas.[20]

Mandatory Safety Precautions
  • Ventilation: All manipulations must be performed in a well-ventilated fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[20][23]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[19][20] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19][22]

  • Spill Management: In case of a spill, evacuate the area. Cover the spill with a dry, inert absorbent material such as sand or dry lime, and collect it in a sealed container for disposal.[21][23] Do not use water to clean up spills. [20][22]

  • Fire Safety: While not combustible, chloroacetyl chloride produces poisonous gases in a fire, including hydrogen chloride.[20] Use dry chemical, CO2, or foam extinguishers.[20]

Conclusion

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a straightforward yet crucial reaction for the generation of valuable intermediates in medicinal chemistry. A thorough understanding of the Hantzsch thiazole synthesis for the precursor and the nucleophilic acyl substitution for the final product, coupled with stringent safety practices, is essential for a successful and safe synthesis. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development.

References

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • ChemTrack.org. Safety Guideline. Available from: [Link]

  • INCHEM. ICSC 0845 - CHLOROACETYL CHLORIDE. Available from: [Link]

  • ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available from: [Link]

  • PMC - NIH. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Available from: [Link]

  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • PMC - NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. Available from: [Link]

  • PubMed. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Available from: [Link]

  • Chegg.com. (2022-02-27). Solved Please explain each step in the mechanism the. Available from: [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available from: [Link]

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]

  • ResearchGate. (2025-08-06). Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Available from: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

  • Google Patents. EP0859002A1 - Process for producing chloroacetylaminothiazoleacetic acid derivatives.
  • ResearchGate. (2025-08-07). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • NIH. (2024-09-02). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]

  • Semantic Scholar. (2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • Semantic Scholar. (2014-03-01). A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Available from: [Link]

  • MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Available from: [Link]

  • PMC - NIH. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available from: [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, Properties, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a thiazole derivative with significant potential in medicinal chemistry. The document details its physicochemical characteristics, offers a validated two-step synthesis protocol, and explores its promising biological activities, with a particular focus on its potential as an anticancer agent through the inhibition of glutathione S-transferase (GST). This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, notably, anticancer effects. The ability to readily functionalize the thiazole nucleus at multiple positions has made it a privileged structure in the quest for novel drug candidates.

This guide focuses on a specific derivative, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, which combines the thiazole core with a chloroacetamide group and a methoxyphenyl moiety. The chloroacetamide group is a known reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, a mechanism often exploited in the design of enzyme inhibitors. The 4-methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interactions with target proteins. This unique combination of structural features suggests a compelling potential for this molecule in the field of drug discovery, particularly in oncology.

Chemical Structure and Physicochemical Properties

The structural architecture of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is foundational to its chemical reactivity and biological activity.

Caption: Chemical structure and identifiers.

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 282.75 g/mol [1]
CAS Number 6202-74-0[1]
XLogP3 2.7[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bond Count 4
Topological Polar Surface Area 79.5 Ų[1]

Synthesis and Characterization

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a two-step process, beginning with the formation of the 2-aminothiazole precursor, followed by its chloroacetylation.

A 4-Methoxyacetophenone + Thiourea B 2-amino-4-(4-methoxyphenyl)-1,3-thiazole A->B Iodine, Heat C 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide B->C Chloroacetyl chloride, Base

Caption: Synthetic workflow diagram.

Step 1: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

This precursor is synthesized via the Hantzsch thiazole synthesis, a classic and reliable method.

Experimental Protocol:

  • In a round-bottom flask, triturate iodine (0.02 mol) and thiourea (0.04 mol).

  • Add 4-methoxyacetophenone (0.02 mol) to the mixture.

  • Warm the reaction mixture in a water bath at 70°C with occasional stirring for 8 hours.[2]

  • After cooling, triturate the solid residue with diethyl ether to remove any unreacted 4-methoxyacetophenone.

  • Wash the precipitate with a 5% aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.

  • Dissolve the resulting product in hot water and filter to remove any sulfone byproducts.

  • Allow the filtrate to cool, inducing crystallization of the desired 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

  • Collect the crystals by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

The final product is obtained by the chloroacetylation of the 2-aminothiazole precursor.

Experimental Protocol:

  • Dissolve 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (1 equivalent) in a suitable dry solvent such as dioxane or chloroform.

  • Add a base, such as triethylamine or potassium carbonate (2 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 30 minutes to an hour, monitoring the progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on the analysis of the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the following spectral data are expected:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the methylene protons of the chloroacetyl group (a singlet around 4.3 ppm), the aromatic protons of the methoxyphenyl ring (doublets in the range of 6.9-7.8 ppm), a singlet for the thiazole proton, and a broad singlet for the amide proton (likely downfield, >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon (around 55 ppm), the methylene carbon of the chloroacetyl group (around 43 ppm), aromatic and thiazole carbons (in the range of 110-160 ppm), and the carbonyl carbon of the amide (downfield, >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of 2-chloroacetamides bearing thiazole scaffolds as promising anticancer agents.

Anticancer Activity

Research has demonstrated that compounds structurally similar to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant cytotoxic activity against various cancer cell lines. This suggests that the title compound is a strong candidate for further investigation as a potential anticancer therapeutic.

Proposed Mechanism of Action: Inhibition of Glutathione S-Transferase (GST)

A plausible mechanism for the anticancer activity of this class of compounds is the inhibition of glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide range of xenobiotics, including many chemotherapeutic drugs. Overexpression of GSTs is a common mechanism of drug resistance in cancer cells.

The electrophilic chloroacetamide moiety of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can react with the thiol group of glutathione, forming a conjugate. This conjugate can then act as a competitive inhibitor of GST, preventing the enzyme from detoxifying other anticancer drugs and thereby enhancing their efficacy. Molecular docking studies on similar compounds have supported this hypothesis, showing favorable binding of the glutathione conjugate within the active site of GST.[3]

cluster_0 Mechanism of Action A 2-chloro-N-thiazolyl-acetamide C Glutathione Conjugate A->C B Glutathione (GSH) B->C E Inhibition of GST C->E D Glutathione S-Transferase (GST) D->E F Enhanced Efficacy of Chemotherapeutics E->F

Caption: Proposed mechanism of action.

Experimental Protocol for In Vitro Anticancer Activity Assessment

To evaluate the anticancer potential of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Protocol: MTT Assay

  • Cell Culture: Culture the desired cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture media. Treat the cells with a range of concentrations of the compound and include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.

Safety and Handling

As with all chloroacetamide derivatives, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: Chloroacetamides are generally considered to be toxic and may cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion and Future Directions

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule of significant interest for drug discovery and development. Its straightforward synthesis, coupled with the promising anticancer activity of related compounds, makes it an attractive candidate for further investigation. The proposed mechanism of action through GST inhibition offers a clear rationale for its potential use in combination therapies to overcome drug resistance in cancer.

Future research should focus on the detailed biological evaluation of this compound, including its efficacy in a broader range of cancer cell lines and in in vivo models. Further studies to confirm its mechanism of action and to explore its pharmacokinetic and toxicological profiles will be essential for its progression as a potential therapeutic agent. The insights provided in this technical guide are intended to facilitate and inspire such future research endeavors.

References

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. PubChem. Available at: [Link]

Sources

A Technical Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential utility of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. We will explore the fundamental properties of this compound, provide a detailed and validated synthetic protocol, outline robust analytical methods for its characterization, and discuss its potential in the landscape of modern pharmacology based on its structural motifs.

Core Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The title compound is unequivocally defined by its IUPAC name and CAS registry number, which are linked to a wealth of data in chemical databases.

  • IUPAC Name: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide[1].

  • CAS Number: 6202-74-0[1][2][3].

A summary of its key computed physicochemical properties is presented below. These parameters are critical for predicting the compound's behavior in various experimental settings, from reaction solvation to biological assays.

PropertyValueData Source
Molecular Formula C₁₂H₁₁ClN₂O₂SPubChem[1]
Molecular Weight 282.75 g/mol PubChem[1]
Monoisotopic Mass 282.0229765 DaPubChem[1]
XLogP3 (Lipophilicity) 2.7PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is most effectively achieved via a nucleophilic acyl substitution. This reaction involves the acylation of the primary amine group of 2-amino-4-(4-methoxyphenyl)thiazole with chloroacetyl chloride. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct, driving the reaction to completion without consuming the acylating agent.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthetic and purification process.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Final Product reagents 1. Combine Precursor & Solvent (2-amino-4-(4-methoxyphenyl)thiazole in Toluene) base 2. Add Base (K₂CO₃) reagents->base acyl 3. Add Acylating Agent (Chloroacetyl Chloride) base->acyl reflux 4. Reflux Reaction Mixture (e.g., 3-5 hours at 110°C) acyl->reflux cool 5. Cool to Room Temp. reflux->cool Reaction Complete dilute 6. Dilute with DCM cool->dilute wash 7. Aqueous Wash (Remove inorganic salts) dilute->wash dry 8. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evap 9. Evaporate Solvent (Rotary Evaporation) dry->evap recrystal 10. Recrystallize Crude Solid (e.g., from Ethanol) evap->recrystal Crude Product isolate 11. Isolate Crystals (Vacuum Filtration) recrystal->isolate final_dry 12. Dry Final Product isolate->final_dry product Pure C₁₂H₁₁ClN₂O₂S final_dry->product

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous N-thiazolyl acetamides[4].

Materials:

  • 2-amino-4-(4-methoxyphenyl)thiazole (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Toluene (solvent)

  • Dichloromethane (DCM)

  • Ethanol (for recrystallization)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard reflux apparatus, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-4-(4-methoxyphenyl)thiazole (1.0 eq) and anhydrous toluene.

    • Causality: Toluene is chosen as the solvent due to its high boiling point, which allows for sufficient thermal energy to overcome the activation energy of the reaction, and its inertness under these conditions.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the suspension.

    • Causality: K₂CO₃ is a heterogeneous base that neutralizes the HCl generated during the reaction. Using a twofold excess ensures complete neutralization.

  • Acylation: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the mixture. A slight excess ensures the complete consumption of the starting amine.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM).

    • Causality: DCM is used to fully dissolve the organic product, facilitating separation from the insoluble inorganic salts.

  • Washing: Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x). This removes the potassium salts and any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification: Purify the crude product by recrystallization from hot ethanol.

    • Self-Validation: The formation of well-defined crystals during this process is a strong indicator of purity. The melting point of the recrystallized product should be sharp and can be compared to literature values if available.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence in the final product.

Analytical Workflow Diagram

G product Synthesized Product hplc HPLC-UV (>95% Purity?) product->hplc ms Mass Spec (MS) (Correct Mass?) product->ms nmr NMR (¹H, ¹³C) (Correct Structure?) product->nmr ftir FTIR (Correct Functional Groups?) product->ftir report Certificate of Analysis (CoA) hplc->report ms->report nmr->report ftir->report

Caption: Analytical workflow for product validation.

Recommended Analytical Protocols

The following protocols are standard methods for the characterization of small organic molecules and are directly applicable to the title compound[5][6].

TechniqueProtocol Summary & Purpose
HPLC-UV Purpose: To determine the purity of the final compound. Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid). Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm). Outcome: A single major peak indicates high purity.
Mass Spectrometry (MS) Purpose: To confirm the molecular weight. Method: Electrospray Ionization (ESI-MS). Analysis: Look for the [M+H]⁺ ion corresponding to the calculated mass (283.03 for C₁₂H₁₂ClN₂O₂S⁺). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
NMR Spectroscopy Purpose: To confirm the precise molecular structure. Solvent: DMSO-d₆ or CDCl₃. ¹H NMR: Expect signals for the methoxy protons (~3.8 ppm), chloroacetamide methylene protons (~4.3 ppm), aromatic protons on both rings, the thiazole proton, and the amide N-H proton (can be broad, >10 ppm in DMSO). ¹³C NMR: Expect distinct signals for all 12 carbons, including the carbonyl carbon (~165 ppm) and the chloro-substituted methylene carbon (~43 ppm)[7].
FTIR Spectroscopy Purpose: To identify key functional groups. Method: KBr pellet or Attenuated Total Reflectance (ATR). Expected Peaks: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), C=O (amide I) stretch (~1670 cm⁻¹), and C-O (ether) stretch (~1250 cm⁻¹)[7].

Potential Biological and Pharmacological Significance

While specific biological data for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not widely published, its core structure combines two well-known pharmacophores: the N-arylacetamide and the 2-aminothiazole moieties. This structural hybridization suggests several avenues for therapeutic investigation.

  • Scaffold Rationale: N-arylacetamides are recognized as crucial intermediates and core structures in a variety of medicinal compounds[7][8]. Similarly, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs with activities ranging from anticancer to anti-inflammatory.

  • Potential Therapeutic Areas: Derivatives of acetamide have been explored for their anticonvulsant and antidepressant activities[4]. Furthermore, complex heterocyclic molecules incorporating thiazole and acetamide-like linkers have been synthesized and evaluated as potential anticancer agents[9][10]. The chloroacetamide group, in particular, is a reactive electrophile capable of covalent modification of biological targets, a mechanism exploited in certain enzyme inhibitors.

Conceptual Relationship Diagram

G cluster_scaffold Core Scaffolds cluster_areas Potential Therapeutic Areas center_node C₁₂H₁₁ClN₂O₂S (Target Compound) thiazole 4-Aryl-1,3-Thiazole center_node->thiazole contains acetamide Chloroacetamide Linker center_node->acetamide contains cancer Oncology (e.g., Kinase Inhibition) thiazole->cancer implicated in infect Anti-Infective thiazole->infect implicated in acetamide->cancer implicated in cns CNS Disorders (e.g., Anticonvulsant) acetamide->cns implicated in

Caption: Potential therapeutic avenues for the core scaffold.

Safety and Handling

Based on GHS classifications for this compound, appropriate safety measures must be taken during handling.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[1].

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its hybrid pharmacophoric structure. This guide provides a comprehensive, actionable framework for its synthesis, purification, and rigorous analytical characterization. The outlined protocols are robust and grounded in established chemical principles, ensuring that researchers can produce and validate this compound with a high degree of confidence. Its structural relationship to known bioactive molecules suggests that it is a promising candidate for screening in various drug discovery programs, particularly in oncology and neurology.

References

  • PubChem. 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • 2a biotech. 2-CHLORO-N-(4-(4-METHOXYPHENYL)THIAZOL-2-YL)ACETAMIDE. [Link]

  • Chemspace. 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride. [Link]

  • PubChem. 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData. [Link]

  • Ivasechko, I., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]

  • ResearchGate. Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][3][11] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • El Moutaouakil Ala Allah, O., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Biological activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Introduction: Unveiling a Promising Thiazole Scaffold

The thiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of biological activities.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key building block in the development of novel therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[1][2][3] This guide focuses on a specific, promising derivative: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

This molecule uniquely combines three critical structural motifs:

  • A 4-phenyl-1,3-thiazol-2-amine core , a privileged scaffold known to interact with various biological targets.[2]

  • A 4-methoxyphenyl group , which can influence the compound's pharmacokinetic properties and binding interactions.

  • A 2-chloroacetamide "warhead" , a reactive group known to contribute to potent biological effects, particularly through covalent interactions with target proteins.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes the current understanding of this compound's biological activities, delves into its potential mechanisms of action based on related structures, provides detailed experimental protocols for its evaluation, and offers insights into its therapeutic potential.

Synthesis and Characterization: A Modular Approach

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is typically achieved through a direct and efficient acylation reaction. The key precursor, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, is reacted with chloroacetyl chloride in an appropriate solvent, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.

The general synthetic pathway involves:

  • Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-(4-methoxyphenyl)thiazole core by reacting an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) with thiourea.

  • Acylation: The resulting aminothiazole is then acylated using chloroacetyl chloride.[6][7]

Structural confirmation of the final product relies on standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the proton and carbon framework, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight, and Infrared (IR) Spectroscopy to identify key functional groups like the amide carbonyl.[8][9][10]

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Acylation 2-bromo-1-(4-methoxyphenyl)ethan-1-one 2-bromo-1-(4-methoxyphenyl)ethan-1-one Precursor 2-amino-4-(4-methoxyphenyl) -1,3-thiazole 2-bromo-1-(4-methoxyphenyl)ethan-1-one->Precursor Hantzsch Synthesis Thiourea Thiourea Thiourea->Precursor Final_Product 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Precursor->Final_Product Acylation (Base, Solvent) Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Final_Product G Compound 2-Chloro-N-(thiazolyl)acetamide GST Glutathione S-transferase (GST) Compound->GST Covalent Inhibition Kinase Pro-Survival Kinases (e.g., Akt) Compound->Kinase Inhibition Drug_Efflux Drug Efflux & Detoxification GST->Drug_Efflux Apoptosis Apoptosis Cell_Proliferation Cell Proliferation Kinase->Apoptosis Kinase->Cell_Proliferation

Potential Anticancer Mechanisms.
In Vitro Cytotoxicity Data of Related Thiazole Derivatives

Quantitative data from studies on structurally similar compounds highlight the potential of this chemical class. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, including cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Substituted Thiazole DerivativeMCF-7 (Breast)2.57 ± 0.16[11]
Substituted Thiazole DerivativeHepG2 (Liver)7.26 ± 0.44[11]
Thiazole-based Kinase InhibitorA375 (Melanoma)0.87 ± 0.31[12]
Thiazole-based Kinase InhibitorHeLa (Cervical)1.38 ± 1.24[12]
2-chloro-N-(thiazolyl)acetamidesJurkat (Leukemia)Significant Activity[4]
2-chloro-N-(thiazolyl)acetamidesMDA-MB-231 (Breast)Significant Activity[4]

Antimicrobial Activity: A Dual-Action Potential

Beyond oncology, thiazole derivatives have established antimicrobial activities. [13][14]The 2-chloroacetamide moiety is a key contributor to this effect, enhancing the biological activity of the parent molecule. [5]

Plausible Mechanism of Action

The primary antimicrobial mechanism is likely the irreversible alkylation of essential bacterial enzymes. The electrophilic carbon of the chloroacetamide group can be attacked by nucleophilic residues (cysteine, histidine) within bacterial proteins, such as penicillin-binding proteins (PBPs) involved in cell wall synthesis. [5]This covalent modification leads to enzyme inactivation, disruption of cellular integrity, and ultimately, bacterial death.

Studies on a similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated its ability to act synergistically with conventional antibiotics like meropenem and imipenem against Klebsiella pneumoniae, suggesting it can enhance the efficacy of other antibacterial agents. [15][16]

Experimental Protocols: A Guide to Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the primary biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [11][17] Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability & Determine IC₅₀ F->G

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, aqueous solubility and chemical stability form the bedrock upon which a candidate's developability is built. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of the novel compound 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

This molecule, identified by its CAS Number 6202-74-0, possesses a molecular formula of C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.75 g/mol .[1] Its calculated LogP (XLogP3) of 2.7 suggests a moderate lipophilicity, hinting at a potential for solubility challenges that necessitate rigorous experimental evaluation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for a comprehensive assessment.

Part 1: Physicochemical and Structural Attributes

A foundational understanding of the molecule's inherent properties is the first step in a logical characterization workflow. These attributes, summarized in Table 1, are critical for designing relevant experiments and interpreting the resulting data. The presence of a chloroacetamide group, for instance, immediately signals a potential susceptibility to hydrolysis, a key consideration for both solubility and stability assessments.

PropertyValueSource
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidePubChem
CAS Number 6202-74-0PubChem[1]
Molecular Formula C₁₂H₁₁ClN₂O₂SPubChem[1]
Molecular Weight 282.75 g/mol PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 4PubChem (Computed)

Table 1: Key Physicochemical Properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Part 2: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Conceptual Overview
  • Kinetic Solubility measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][3] This is a high-throughput assessment often used in early discovery to quickly flag compounds with potential solubility liabilities.[2][3]

  • Thermodynamic Solubility , often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[1][4] This is the "gold standard" measurement, providing a more accurate representation of a compound's solubility under physiological conditions.[5] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[1][5]

A flowchart depicting the decision-making process in solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive approach for determining thermodynamic solubility. Its deliberate and methodical nature ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Rationale: By agitating an excess of the solid compound in a specific buffer over an extended period, we allow the system to reach a state of thermodynamic equilibrium. Subsequent separation of the solid and quantification of the dissolved compound provides a precise measure of its solubility in that medium.

Protocol:

  • Preparation: Add an excess amount of solid 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended incubation time is necessary to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a 0.22 µm filter or centrifuged at high speed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound must be prepared in the same buffer to ensure accurate quantification.

Experimental Protocol: Kinetic Solubility (High-Throughput Method)

For earlier stage assessments where compound availability may be limited, a kinetic solubility assay provides rapid and valuable insights.

Rationale: This method mimics the scenario where a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment, a common practice in high-throughput screening assays. The point of precipitation provides a measure of its kinetic solubility. Laser nephelometry is a common detection method that measures the scattering of light by suspended particles.[6][7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. The solubility is determined by identifying the highest concentration at which no precipitate is observed. This can be done visually or, more quantitatively, using a laser nephelometer.

Part 3: Chemical Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring that the therapeutic agent remains safe and effective over time. Forced degradation studies are the cornerstone of this assessment.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[8][9] The goal is to accelerate degradation to identify the likely degradation pathways and to develop a "stability-indicating" analytical method.[9][10] According to ICH guidelines, a target degradation of 5-20% is ideal for revealing potential degradation products without being overly destructive.[10]

An overview of forced degradation stress conditions.

Experimental Protocol: Forced Degradation Studies

Rationale: By systematically exposing the compound to various stressors, we can simulate and accelerate the degradation processes that might occur over a product's lifetime. This allows for the proactive identification of liabilities and the development of robust analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in appropriate solvents. A parallel set of placebo and blank solutions should also be prepared.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature. Given the chloroacetamide moiety, this is expected to be a significant degradation pathway.

    • Oxidation: Expose the compound solution to 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

    • Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photolytic Stress: Expose the solid compound and a solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.

  • Time Points: Samples should be analyzed at multiple time points to track the extent of degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method. The method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS is particularly valuable for the tentative identification of degradation products based on their mass-to-charge ratio.[11][12][13]

Part 4: The Role of Analytical Methodology

The reliability of solubility and stability data is intrinsically linked to the quality of the analytical methods used for quantification.

Analytical TechniqueApplication in Solubility/StabilityRationale
HPLC-UV/PDA Primary tool for quantification in both solubility and stability studies.Provides robust, reproducible quantification and can assess peak purity.[14][15]
LC-MS Identification of degradation products; quantification in complex matrices.Offers high sensitivity and provides molecular weight information for structural elucidation of unknowns.[11][12][16]
UV-Vis Spectroscopy High-throughput solubility screening; preliminary quantification.A rapid and simple method for concentration determination, particularly in early-stage assessments.[17][18][19]
Laser Nephelometry High-throughput kinetic solubility determination.Directly measures light scattering from precipitated particles, enabling rapid assessment of insolubility.[6][7]

Table 2: Key Analytical Techniques and Their Applications

Conclusion

The comprehensive characterization of the solubility and stability of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a critical, multi-faceted process that provides the foundational data for its progression as a drug candidate. By employing rigorous, scientifically-grounded methodologies such as the shake-flask method for thermodynamic solubility and systematic forced degradation studies, researchers can build a robust data package. This not only de-risks the development pathway but also informs crucial decisions in lead optimization, formulation development, and regulatory submissions. The protocols and rationale outlined in this guide serve as a blueprint for generating the high-quality, reliable data essential for the successful translation of a promising molecule into a safe and effective medicine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 920003, 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. Retrieved from [Link].

  • Dissolution Technologies (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link].

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link].

  • STEMart (n.d.). Forced Degradation Studies. Retrieved from [Link].

  • Tomalia, D. A., & Nixon, J. N. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(15), 3044–3051. Retrieved from [Link].

  • Jouyban, A. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32–58. Retrieved from [Link].

  • ALWSCI (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link].

  • Semantic Scholar (n.d.). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link].

  • ResolveMass (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research (2012). stability indicating by lc-ms method. Retrieved from [Link].

  • PubMed (2020). In vitro solubility assays in drug discovery. Retrieved from [Link].

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link].

  • MedCrave online (2016). Forced Degradation Studies. Retrieved from [Link].

  • BioProcess International (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link].

  • National Center for Biotechnology Information (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link].

  • BioDuro (n.d.). ADME Solubility Assay. Retrieved from [Link].

  • ResearchGate (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link].

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 1-33). Elsevier.
  • Oxford Academic (2021). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, 59(5), 415–424. Retrieved from [Link].

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link].

  • European Medicines Agency (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link].

  • Improved Pharma (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link].

  • PharmaGuru (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link].

  • International Journal of Applied Pharmaceutics (2018). FORCED DEGRADATION STUDIES: A REVIEW. Retrieved from [Link].

  • Research in Pharmaceutical Sciences (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link].

  • Digital Commons @ Thomas Jefferson University (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link].

  • Asian Journal of Pharmaceutical Research (2019). Steps involved in HPLC Method Development. Retrieved from [Link].

Sources

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Abstract: This technical guide provides a comprehensive overview of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and discuss its characterization. Furthermore, this guide delves into the scientific rationale for its design, highlighting the roles of the thiazole scaffold and the reactive chloroacetamide moiety. Potential applications, particularly in the context of targeted covalent inhibitors, are examined, supported by mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical methodologies.

Chemical Identity and Physicochemical Properties

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a substituted thiazole derivative. The core structure features a central 1,3-thiazole ring, which is a common scaffold in many biologically active compounds. This core is functionalized with a 4-methoxyphenyl group and an N-linked 2-chloroacetamide group. The latter is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in target proteins.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂S[PubChem][1]
Molecular Weight 282.75 g/mol [PubChem][1]
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide[PubChem][1]
CAS Number 6202-74-0[PubChem][1]
Appearance Predicted: Solid (based on related N-arylacetamides)
Topological Polar Surface Area 79.5 Ų[PubChem][1]
XLogP3 2.7[PubChem][1]

Synthesis and Purification

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is logically achieved through the acylation of a primary amine precursor. This approach is a standard and robust method for forming amide bonds and is well-documented for similar structures.[2][3]

Retrosynthetic Analysis

A logical retrosynthetic pathway involves a single disconnection at the amide bond, identifying the two key starting materials: 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and chloroacetyl chloride.

G target 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide disconnection Amide Bond Disconnection (Acylation) target->disconnection precursors Key Precursors amine 2-amino-4-(4-methoxyphenyl)-1,3-thiazole precursors->amine acyl_chloride Chloroacetyl Chloride precursors->acyl_chloride disconnection->precursors

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of related N-thiazolyl acetamides.[3] The core principle is the nucleophilic attack of the thiazole amine onto the electrophilic carbonyl carbon of chloroacetyl chloride.

Materials:

  • 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

  • Chloroacetyl chloride

  • Anhydrous base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, TEA)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Dioxane)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous toluene (approx. 15 mL per gram of amine). To this suspension, add anhydrous potassium carbonate (2.0 equivalents). The base is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: While stirring the mixture vigorously, add chloroacetyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic; a controlled addition rate is necessary to prevent side reactions.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3-5 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with DCM (approx. 30 mL).

    • Filter the solid K₂CO₃ and byproduct salts.

    • Wash the organic phase sequentially with water and brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Physicochemical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the thiazole proton, a singlet for the methylene protons of the chloroacetyl group, a singlet for the methoxy protons, and a broad singlet for the amide N-H proton.

    • ¹³C NMR will confirm the presence of all 12 unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the thiazole and phenyl rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₁ClN₂O₂S) by providing a highly accurate mass measurement of the molecular ion.[1] The isotopic pattern characteristic of a chlorine-containing compound should also be observable.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a strong C=O stretch for the amide carbonyl group (typically around 1670-1700 cm⁻¹), an N-H stretch (around 3200-3300 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).

Rationale and Potential Applications in Drug Discovery

The molecular architecture of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not arbitrary; it is designed based on established pharmacophoric principles. Thiazole-containing compounds are known to possess a wide range of biological activities, including anticancer properties.[4][5]

Mechanism of Action: Covalent Inhibition

The key to its potential therapeutic action lies in the 2-chloroacetamide moiety. This group functions as an irreversible or covalent inhibitor. It is an electrophilic group that can react with nucleophilic amino acid residues—such as cysteine (thiol group) or lysine (amino group)—present in the active site of a target enzyme or protein.

G cluster_0 Protein Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme-Cys-SH (Nucleophile) Covalent_Bond Covalent Adduct Formation (Irreversible Inhibition) Enzyme_Cys->Covalent_Bond Nucleophilic Attack Inhibitor Thiazole Scaffold Cl-CH₂-C(=O)-NH- Warhead Inhibitor:f2->Covalent_Bond Enzyme_Inactive Inactive Enzyme Covalent_Bond->Enzyme_Inactive

Sources

An In-Depth Technical Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Synthesis, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, synthesis, and potential applications.

Introduction and Historical Context

The story of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not one of a single, isolated discovery but rather a logical progression in the rich history of 2-aminothiazole chemistry. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This structural motif is present in several clinically approved drugs, underscoring its therapeutic importance.[4]

The development of N-acyl derivatives of 2-aminothiazoles, such as the title compound, represents a strategic effort to explore and modulate the pharmacological profile of this privileged scaffold. The introduction of a chloroacetamide group provides a reactive handle for further chemical modifications and can contribute to the molecule's interaction with biological targets. While a singular "discovery" paper for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not prominently documented, its synthesis and investigation are part of a broader, ongoing endeavor by medicinal chemists to develop novel therapeutic agents. The CAS number 6202-74-0 confirms its identity as a known chemical entity.[5]

The general synthetic pathway to this class of compounds has been well-established, primarily relying on the Hantzsch thiazole synthesis followed by acylation. This robust and versatile methodology has enabled the creation of extensive libraries of 2-amino-4-arylthiazole derivatives for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValueSource
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidePubChem[5]
Molecular Formula C₁₂H₁₁ClN₂O₂SPubChem[5]
Molecular Weight 282.75 g/mol PubChem[5]
CAS Number 6202-74-0PubChem[5]
XLogP3 2.7PubChem[5]

Synthesis and Experimental Protocol

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is typically achieved through a two-step process. The first step involves the synthesis of the 2-amino-4-(4-methoxyphenyl)thiazole intermediate via the Hantzsch thiazole synthesis. The second step is the acylation of this intermediate with chloroacetyl chloride.

Step 1: Synthesis of 2-amino-4-(4-methoxyphenyl)thiazole

This reaction involves the condensation of an α-haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one) with a thioamide (thiourea).

Causality behind Experimental Choices:

  • α-Haloketone: The bromine atom makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the sulfur of thiourea.

  • Thiourea: Serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

  • Reflux: The reaction is heated to provide the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Experimental Protocol:

  • To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add bromine (1 equivalent) dropwise with stirring. The reaction should be monitored by TLC until the starting material is consumed.

  • Once the formation of 2-bromo-1-(4-methoxyphenyl)ethan-1-one is complete, add thiourea (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate of 2-amino-4-(4-methoxyphenyl)thiazole hydrobromide will form.

  • Filter the solid and wash with cold ethanol.

  • Neutralize the hydrobromide salt with a base such as sodium bicarbonate solution to obtain the free amine, 2-amino-4-(4-methoxyphenyl)thiazole.

  • Filter the resulting solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

This step involves the acylation of the amino group of the thiazole intermediate with chloroacetyl chloride.

Causality behind Experimental Choices:

  • Chloroacetyl Chloride: A highly reactive acylating agent due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

  • Base (e.g., triethylamine or potassium carbonate): Used to neutralize the HCl gas that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Anhydrous Solvent (e.g., dichloromethane or toluene): Necessary because chloroacetyl chloride is highly reactive with water.

Experimental Protocol:

  • Dissolve 2-amino-4-(4-methoxyphenyl)thiazole (1 equivalent) in an anhydrous solvent like dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a suitable base, such as triethylamine or potassium carbonate (1.5-2 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Visualizing the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acylation A 4-Methoxyacetophenone + Bromine B 2-Bromo-1-(4-methoxyphenyl)ethan-1-one A->B Bromination D 2-amino-4-(4-methoxyphenyl)thiazole B->D Condensation & Cyclization C Thiourea C->D Condensation & Cyclization E 2-amino-4-(4-methoxyphenyl)thiazole G 2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide E->G Acylation in presence of base F Chloroacetyl Chloride F->G Acylation in presence of base

Caption: Synthetic pathway for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Biological Significance and Potential Applications

Derivatives of 2-chloro-N-thiazol-2-yl-acetamide are being extensively investigated for their therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this class of compounds. The 2-aminothiazole core is a key pharmacophore in several targeted cancer therapies. For instance, dasatinib, a tyrosine kinase inhibitor, features a 2-aminothiazole moiety.[4] The introduction of the chloroacetamide group can enhance the cytotoxic activity. Research on analogous compounds has shown that these molecules can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, leukemia, and pancreatic cancer.[1][6]

Potential Mechanisms of Action: While the precise mechanism of action for the title compound is not definitively established, related structures have been shown to act as:

  • PI3K/mTOR Dual Inhibitors: Some N-thiazolyl-acetamide derivatives have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are crucial for cell growth and survival.[1]

  • Glutathione S-transferase (GST) Inhibitors: The electrophilic nature of the chloroacetamide moiety suggests a potential for covalent modification of biological nucleophiles. Molecular docking studies on similar compounds have indicated that they may interact with and inhibit enzymes like glutathione S-transferase, which is often overexpressed in cancer cells and contributes to drug resistance.

Visualizing Potential Signaling Pathway Inhibition:

Mechanism_of_Action cluster_pathway Potential Anticancer Mechanism Molecule {2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide} PI3K PI3K Molecule->PI3K Inhibition mTOR mTOR Molecule->mTOR Inhibition GST GST Molecule->GST Inhibition CellGrowth Cell Growth & Proliferation PI3K->CellGrowth Promotes mTOR->CellGrowth Promotes DrugResistance Drug Resistance GST->DrugResistance Contributes to Apoptosis Apoptosis CellGrowth->Apoptosis Suppresses

Caption: Potential mechanisms of anticancer action.

Antimicrobial Activity

The thiazole nucleus is also a well-known pharmacophore in antimicrobial agents. Derivatives of N-(4-arylthiazol-2-yl)-2-chloroacetamide have demonstrated promising activity against various bacterial and fungal strains.[6] The mechanism of their antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion and Future Perspectives

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule of considerable interest, emerging from the rich field of 2-aminothiazole chemistry. While its specific discovery history is embedded within the broader development of this compound class, its synthesis is well-understood and achievable through robust chemical methods. The demonstrated and potential biological activities, particularly in oncology, warrant further investigation. Future research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic candidate. The versatility of the chloroacetamide group also opens avenues for the development of novel conjugates and targeted drug delivery systems.

References

  • Millet, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry. [Link]

  • Padhariya, K. N., et al. (2020). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). ChemInform. [Link]

  • Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2022). ResearchGate. [Link]

  • Acikbas, Y., et al. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. [Link]

  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. PubChem. [Link]

  • Acikbas, Y., et al. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData. [Link]

  • Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kovalenko, S. I., et al. (2012). Substituted 2-[(2-Oxo-2H-[1][4][6]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules. [Link]

  • 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. (2021). Journal of Molecular Structure. [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2015). IOSR Journal of Applied Chemistry. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2023). ResearchGate. [Link]

  • N-(Thiazol-2-yl)acetamide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Unlocking the Therapeutic Potential of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Roadmap to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutic agents with high potency and specificity is a cornerstone of modern drug discovery. Covalent inhibitors, which form a permanent bond with their target protein, represent a powerful class of drugs with distinct advantages in terms of duration of action and efficacy. This whitepaper focuses on 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide , a compound featuring two key pharmacophores: a versatile thiazole scaffold and a reactive chloroacetamide warhead. While the specific biological targets of this molecule are yet to be fully elucidated, its structure strongly suggests a mechanism of covalent inhibition. This guide, intended for researchers and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic identification and validation of its therapeutic targets. We will delve into the mechanistic rationale, propose high-potential target classes, and provide detailed, actionable experimental protocols, from initial chemoproteomic discovery to rigorous biochemical and cellular validation.

Introduction: The Promise of a Bifunctional Scaffold

The compound 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Figure 1) is an intriguing candidate for therapeutic development due to its hybrid structure. It combines a thiazole ring, a privileged scaffold in medicinal chemistry, with a chloroacetamide functional group, a well-established covalent warhead.

  • The Thiazole Core: The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a core component of numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixabepilone.[1][2][3] Thiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, by interacting with a diverse range of biological targets.[4][5]

  • The Chloroacetamide Warhead: The chloroacetamide group is an electrophilic moiety that can react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine.[6][7] This reaction forms a stable, irreversible covalent bond, leading to the permanent inactivation of the target protein.[8] This covalent mechanism can confer high potency and a prolonged pharmacodynamic effect, as the biological activity is no longer dependent on the drug's concentration in circulation.[9][10]

Given the lack of specific biological data for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, this guide proposes a logical, evidence-based strategy to unlock its therapeutic potential. The central hypothesis is that this compound acts as a targeted covalent inhibitor. The following sections will provide the scientific rationale and a detailed experimental blueprint to identify which proteins it targets and to validate their therapeutic relevance.

Component Chemical Structure Significance in Drug Discovery
Full Compound COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CClA potential covalent inhibitor combining a proven heterocyclic scaffold with a reactive warhead.
Thiazole Core 4-(4-methoxyphenyl)-1,3-thiazol-2-amineA privileged scaffold found in numerous approved drugs with diverse biological activities, particularly in oncology.[1][2]
Chloroacetamide Warhead 2-chloroacetamideAn electrophilic group capable of forming irreversible covalent bonds with cysteine residues in target proteins, leading to high potency and prolonged inhibition.[6][8]

Table 1. Key Structural Components and Their Significance.

Rationale for Target Discovery: A Covalent Inhibition Strategy

The presence of the chloroacetamide moiety is the strongest indicator of the compound's mechanism of action. Chloroacetamides are classified as "warheads" or "electrophiles" that are designed to covalently modify their biological targets.[6]

Mechanism of Covalent Modification: The primary mechanism involves a nucleophilic substitution reaction (SN2) where the thiol side chain of a cysteine residue attacks the carbon atom bearing the chlorine. The chlorine atom acts as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein (Figure 2). For this to occur with high specificity, the non-covalent interactions between the thiazole portion of the molecule and the protein's binding pocket must first correctly orient the chloroacetamide warhead in close proximity to the target cysteine.[8]

Figure 2. Two-step mechanism of irreversible covalent inhibition.

Proposed Therapeutic Target Classes: The broad anticancer activity of thiazole derivatives suggests that the targets of this compound are likely involved in cancer-related signaling pathways.[3] Covalent inhibitors often target enzymes, particularly those with a catalytic cysteine residue. Based on these principles, we can hypothesize several high-priority target classes:

  • Protein Kinases: Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, which can be exploited for covalent inhibition. Given that numerous thiazole-containing compounds are kinase inhibitors, this is a primary target class to investigate.[3]

  • Deubiquitinating Enzymes (DUBs): DUBs are typically cysteine proteases that regulate protein stability and signaling. Their dysregulation is implicated in many cancers, making them attractive therapeutic targets.

  • Other Cysteine-Dependent Enzymes: This includes various classes of enzymes such as proteases (e.g., caspases, cathepsins), metabolic enzymes, and proteins involved in redox signaling.

Experimental Workflow for Target Identification and Validation

A multi-phase, systematic approach is required to first identify the potential protein targets and then rigorously validate them.

Phase 1: Unbiased Target Identification via Chemoproteomics

The primary goal of this phase is to identify which proteins in the cellular proteome are covalently modified by the compound. The most powerful technique for this is Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry.[11] This requires synthesizing a chemical probe version of the parent compound.

Target_ID_Workflow Start Start: 2-chloro-N-[...]-acetamide Synthesis 1. Probe Synthesis Synthesize alkyne-tagged analog of the parent compound. Start->Synthesis Treatment 2. Cellular Treatment Incubate cancer cell lysate or intact cells with the alkyne probe. Synthesis->Treatment Click 3. Click Chemistry Ligate a biotin-azide tag to the alkyne-labeled proteins. Treatment->Click Pulldown 4. Affinity Purification Enrich biotinylated proteins using streptavidin-coated beads. Click->Pulldown Wash 5. Washing Steps Remove non-specifically bound proteins. Pulldown->Wash Elution 6. On-Bead Digestion/Elution Digest bound proteins into peptides with trypsin. Wash->Elution LCMS 7. LC-MS/MS Analysis Identify peptides (and thus proteins) by mass spectrometry. Elution->LCMS Analysis 8. Data Analysis Identify proteins enriched in the probe-treated sample vs. control. LCMS->Analysis End Output: List of Candidate Targets Analysis->End

Figure 3. Chemoproteomic workflow for covalent target identification.

Protocol 1: Target Identification using ABPP

  • Probe Synthesis:

    • Synthesize an analog of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide that incorporates a terminal alkyne group. This "clickable" handle is essential for the subsequent attachment of a reporter tag. The alkyne should be placed on a part of the molecule that is not critical for target binding, often extending from the phenyl ring.

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., a breast or lung cancer line) to ~80-90% confluency.

    • Harvest cells and lyse them in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Labeling:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-tagged probe at a final concentration of 1-10 µM for 1 hour at room temperature.

    • Include a control sample incubated with vehicle (DMSO) only.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reagents: biotin-azide (e.g., 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and copper(II) sulfate (1 mM).

    • Incubate for 1 hour at room temperature to ligate biotin to the probe-modified proteins.[12]

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specific binders. A typical wash series would be: 2x with 0.2% SDS in PBS, 2x with 6M urea, and 2x with PBS.[13]

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion. Resuspend the beads in a buffer containing urea and DTT, incubate to reduce disulfide bonds, then alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • Collect the supernatant containing the peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Search the resulting spectra against a human protein database to identify the proteins.

    • Quantify the relative abundance of each identified protein in the probe-treated sample versus the DMSO control. True targets will be significantly enriched in the probe-treated sample.

Phase 2: Rigorous Target Validation

Once a list of high-confidence candidate targets is generated, the next crucial phase is to validate them through orthogonal biochemical and cell-based assays.

Target_Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation Start Start: Candidate Target Protein Cloning 1. Recombinant Protein Expression & Purification Start->Cloning CETSA 5. Target Engagement Assay (e.g., CETSA) Confirm compound binds to the target in intact cells. Start->CETSA ActivityAssay 2. In Vitro Activity Assay Confirm inhibition of protein function by parent compound. Cloning->ActivityAssay Kinetics 3. Covalent Kinetics Determine kinact/KI to quantify the efficiency of covalent modification. ActivityAssay->Kinetics IntactMS 4. Intact Protein MS Confirm 1:1 covalent adduct formation on the target protein. Kinetics->IntactMS End Validated Therapeutic Target Signaling 6. Downstream Pathway Analysis (e.g., Western Blot) Assess effect on target's signaling pathway. CETSA->Signaling Phenotype 7. Phenotypic Assays (e.g., Viability, Apoptosis) Link target inhibition to a cellular phenotype. Signaling->Phenotype Phenotype->End

Figure 4. Workflow for biochemical and cell-based target validation.

Protocol 2: Biochemical Validation of a Candidate Target (e.g., a Kinase)

  • Recombinant Protein Expression and Purification:

    • Clone the cDNA of the candidate target into a suitable expression vector (e.g., pGEX or pET with a His-tag).

    • Express the protein in E. coli or an appropriate eukaryotic system (e.g., Sf9 insect cells).

    • Purify the recombinant protein to >95% homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • In Vitro Kinase Activity Assay:

    • Use a standard kinase assay format, such as ADP-Glo™ or a fluorescence polarization assay.

    • Pre-incubate the purified kinase with varying concentrations of the parent compound for different durations (e.g., 0, 15, 30, 60 minutes).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Measure the kinase activity. An irreversible covalent inhibitor will show time-dependent inhibition.[14]

  • Determination of Covalent Kinetic Parameters (kinact/KI):

    • To quantify the efficiency of covalent modification, determine the second-order rate constant kinact/KI.[9]

    • Measure the rate of enzyme inactivation (kobs) at multiple inhibitor concentrations.

    • Plot kobs versus inhibitor concentration. For a one-step covalent modification, this plot will be linear with a slope equal to kinact/KI. For a two-step mechanism, the data will fit a hyperbolic curve, from which kinact and KI can be determined.[14]

  • Intact Protein Mass Spectrometry:

    • Incubate the purified protein with a 2-5 fold molar excess of the compound for 1-2 hours.

    • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer.

    • A successful covalent modification will result in a mass shift of the protein corresponding to the molecular weight of the inhibitor minus HCl. This confirms a 1:1 stoichiometric modification.[15]

Protocol 3: Cell-Based Target Validation

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cancer cells with the compound or vehicle (DMSO).

    • Heat aliquots of the cells to a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • Binding of the compound will stabilize the target protein, leading to a shift in its melting curve to higher temperatures.

  • Downstream Pathway Analysis:

    • Treat cells with the compound for various times.

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of known substrates of the target kinase or the abundance of proteins regulated by the target DUB.

    • A change in the downstream marker that correlates with compound treatment provides evidence of target modulation in a cellular context.

  • Cellular Phenotypic Assays:

    • Correlate target engagement with a cellular outcome. A summary of key assays is provided in Table 2.

    • Perform these assays in both wild-type cells and cells where the target has been knocked down (e.g., using siRNA or CRISPR). If the compound's effect is diminished in the knockdown cells, it strongly suggests the phenotype is on-target.

Assay Type Principle Typical Readout Inference
Cell Viability Assay Measures metabolic activity (e.g., CellTiter-Glo®) or membrane integrity.Luminescence, Fluorescence, or Absorbance.Determines the concentration at which the compound inhibits cell growth (GI₅₀) or is cytotoxic (IC₅₀).[16]
Apoptosis Assay Detects markers of programmed cell death, such as caspase activation or Annexin V staining.Fluorescence (FACS or microscopy), Luminescence (caspase activity).Quantifies the induction of apoptosis by the compound.[17]
Cell Cycle Analysis Stains DNA with a fluorescent dye (e.g., propidium iodide) and analyzes DNA content by flow cytometry.Histogram of cell counts vs. DNA content.Determines if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).[18]
Colony Formation Assay Measures the ability of single cells to proliferate and form colonies over a longer period.Number and size of stained colonies.Assesses long-term cytostatic or cytotoxic effects.[18]

Table 2. Key Cell-Based Assays for Validating Anticancer Activity.

Conclusion and Future Directions

The structural features of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide strongly point to its potential as a targeted covalent inhibitor. This guide provides a robust, multi-faceted strategy for drug discovery teams to systematically uncover and validate its therapeutic targets. By combining unbiased chemoproteomic screening with rigorous biochemical and cellular validation, researchers can build a compelling, data-driven case for a specific mechanism of action. Successful validation of a novel therapeutic target would pave the way for subsequent lead optimization, in vivo efficacy studies in animal models, and ultimately, the development of a new therapeutic agent for diseases such as cancer. The journey from a promising chemical structure to a validated drug candidate is complex, but a logical and well-executed experimental plan, as outlined here, is the most critical first step.

References

  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • ACS Publications. (2026, January 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • PubMed. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • PubMed. (2022, December 5). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • PubMed. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • PubMed Central (PMC). (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

  • ACS Publications. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. [Link]

  • PubMed. (n.d.). Cell-based assays for profiling activity and safety properties of cancer drugs. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • MDPI. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • ResearchGate. (2025, November 13). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. [Link]

  • National Institutes of Health (NIH). (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • Oncotarget. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • PubMed Central (PMC). (n.d.). Advanced approaches of developing targeted covalent drugs. [Link]

  • PubMed Central (PMC). (n.d.). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PubMed Central (PMC). (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • MDPI. (2026, January 20). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. [Link]

  • PubMed. (2014, October 20). Protocol for rational design of covalently interacting inhibitors. [Link]

  • IJCSPUB. (2024, October 31). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. [Link]

  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. (2022, November 7). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for the initial in vitro characterization of the biological activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel chemical entities. Acknowledging the limited specific literature for this compound, we leverage data from structurally related thiazole and acetamide derivatives to propose a primary screening assay focused on evaluating cytotoxicity, a common starting point for anticancer drug discovery. The methodologies are presented with a focus on scientific integrity, reproducibility, and a clear rationale for each experimental step.

Introduction and Scientific Rationale

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the acetamide moiety is present in numerous pharmacologically active compounds.[2][3] The title compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, combines these two key functional groups. While specific biological targets for this exact molecule are not yet extensively documented, related structures have been investigated for their potential to induce cytotoxicity in cancer cell lines.[4][5][6]

Therefore, a logical first step in characterizing this compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose. This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells. This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of a key metric, the IC₅₀ (half-maximal inhibitory concentration).

Compound Characteristics and Handling

A thorough understanding of the test article's physicochemical properties is critical for accurate and reproducible in vitro studies.

Table 1: Physicochemical Properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂SPubChem[7]
Molecular Weight 282.75 g/mol PubChem[7]
XLogP3 2.7PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]
Safety, Handling, and Storage

Based on GHS classifications for this compound and its structural analogs, appropriate safety precautions are mandatory.[7]

  • Hazard Identification : Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[7]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11] Avoid contact with skin and eyes.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place to maintain stability.

Stock Solution Preparation

The solubility of the compound is a critical parameter for in vitro assays. Due to its predicted XLogP3 of 2.7, the compound is expected to be sparingly soluble in aqueous media.[7] Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.

  • Solvent Selection : Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro screening.[1]

  • Procedure :

    • Accurately weigh a small amount (e.g., 5 mg) of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

    • Dissolve in a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤37°C) may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Assay Protocol: Cell Viability (MTT Assay)

This protocol details the steps to determine the IC₅₀ value of the compound against a selected cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or PANC-1 for pancreatic cancer, as these have been used for similar compounds).[5][6]

Materials and Reagents
  • Selected human cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Adherence) seed->incubate1 prepare_dilutions Prepare Serial Dilutions of Compound incubate1->prepare_dilutions treat_cells Add Compound to Wells prepare_dilutions->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO to Solubilize Crystals incubate3->add_dmso read_absorbance Read Absorbance (~570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve end End plot_curve->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding :

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment :

    • Prepare a series of dilutions of the compound from your DMSO stock in a complete culture medium. For an initial screen, a wide concentration range is recommended (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Important : Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a "vehicle control" with the same final DMSO concentration as the highest compound concentration.

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the compound (or vehicle control) to the appropriate wells. Include "untreated control" wells containing only a fresh complete medium.

    • Return the plate to the incubator for an additional 48 to 72 hours (the incubation period should be optimized based on the cell doubling time).

  • MTT Addition and Incubation :

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as dark purple precipitates.

  • Formazan Solubilization and Absorbance Reading :

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis
  • Calculate Percent Viability :

    • Average the absorbance readings for each set of replicate wells.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀ :

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a dose-response curve and determine the IC₅₀ value.

Table 2: Example Data Presentation for MTT Assay Results

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0) 0.8500.045100
0.1 0.8350.05198.2
1 0.7980.04293.9
10 0.5120.03360.2
25 0.3400.02840.0
50 0.1550.01918.2
100 0.0950.01511.2

Potential Mechanism of Action and Further Steps

The observation of cytotoxicity would warrant further investigation into the underlying mechanism of cell death.

G Compound Cytotoxic Compound (e.g., 2-chloro-N-[4-(...)]acetamide) Cell Cancer Cell Compound->Cell Target Intracellular Target (e.g., Kinase, DNA, Mitochondria) Cell->Target interacts with Pathway Signaling Pathway Activation (e.g., Apoptosis, Necrosis) Target->Pathway Mitochondria Mitochondrial Dysfunction Pathway->Mitochondria Caspase Caspase Cascade Activation Pathway->Caspase Mitochondria->Caspase Cytochrome c release MTT Reduced Mitochondrial Activity (MTT Assay Readout) Mitochondria->MTT Death Cell Death Caspase->Death

Caption: Generalized pathway of cytotoxicity leading to reduced MTT signal.

Should the compound prove to be cytotoxic, subsequent assays could include:

  • Apoptosis Assays : Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine the mode of cell death.

  • Cell Cycle Analysis : To investigate if the compound causes arrest at a specific phase of the cell cycle.

  • Kinase Inhibition Assays : Given that many thiazole derivatives are kinase inhibitors, screening against a panel of relevant kinases could identify specific molecular targets.[12]

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • 2-Chloroacetamide - EurofinsUS.com. (URL: )
  • (PDF) 2-Chloro-N-(4-nitrophenyl)
  • (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)
  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide - PubChem. (URL: [Link])

  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. (URL: [Link])

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. (URL: [Link])

  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (URL: [Link])

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (URL: [Link])

  • (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[2][12][13] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties - ResearchGate. (URL: [Link])

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (URL: [Link])

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (URL: [Link])

  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

Sources

Cell-based assays for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Assay Strategy for Evaluating the Cytotoxicity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Introduction: A Framework for Comprehensive Cytotoxicity Profiling

The compound 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to a class of molecules centered on a 1,3-thiazole scaffold.[1] This heterocyclic motif is of significant interest in medicinal chemistry and is a core component of numerous compounds with demonstrated pharmacological importance, including potent anticancer agents.[2][3] Thiazole derivatives have been shown to exhibit a range of biological activities, and their potential as antiproliferative agents often stems from their ability to interact with critical cellular pathways, such as kinase signaling.[2][4][5]

Evaluating the cytotoxic potential of a novel compound like 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a foundational step in drug discovery and development.[6][7] A robust assessment goes beyond a simple live/dead determination; it seeks to elucidate the underlying mechanism of cell death. A single assay provides only one perspective on a compound's effect. Therefore, a multi-parametric approach is essential for building a comprehensive and reliable cytotoxicity profile.

This guide, designed for researchers in drug development and cell biology, provides a detailed framework for assessing the cytotoxicity of this compound. We will move beyond simple viability checks to explore distinct cell death mechanisms. The protocols herein describe a suite of four complementary cell-based assays designed to interrogate:

  • Metabolic Viability (MTT Assay)

  • Membrane Integrity & Necrosis (LDH Release Assay)

  • Apoptosis Induction (Caspase-3/7 Activity Assay)

  • Oxidative Stress (Reactive Oxygen Species Assay)

By integrating data from these distinct assays, researchers can construct a detailed mechanistic narrative of the compound's cellular impact, a critical step for its preclinical evaluation.

Overall Experimental Workflow

A logical workflow is critical for efficiently gathering multi-parametric data. The process begins with treating a chosen cell line with a dose-response range of the test compound. Following incubation, parallel assays are conducted on replicate plates or by sampling supernatant and then lysing the remaining cells. This strategy ensures that data for different cytotoxic endpoints are collected from the same experimental setup, enhancing comparability.

G cluster_prep Preparation cluster_assays Parallel Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Seeding (e.g., A549, MCF-7) compound_prep 2. Compound Dilution (Dose-Response Series) cell_culture->compound_prep treatment 3. Cell Treatment (24, 48, 72 hr incubation) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Execute Assays ldh LDH Assay (Necrosis) treatment->ldh Execute Assays caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Execute Assays ros ROS Assay (Oxidative Stress) treatment->ros Execute Assays ic50 IC50 Calculation mtt->ic50 ldh->ic50 caspase->ic50 ros->ic50 mechanism Mechanism of Action Hypothesis ic50->mechanism profile Comprehensive Cytotoxicity Profile mechanism->profile

Figure 1: High-level workflow for multi-parametric cytotoxicity assessment.

Assay 1: Metabolic Viability via MTT Reduction
3.1 Principle of the Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in metabolically sound, living cells.[8] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble purple formazan crystals.[9] The crystals are then solubilized, and the resulting colored solution's absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9][10]

3.2 Application & Rationale

This assay serves as an excellent first-pass screening tool to determine the compound's overall impact on cell population health and to calculate the IC50 (half-maximal inhibitory concentration) value. It provides a quantitative measure of the compound's cytostatic (growth-inhibiting) and/or cytotoxic (cell-killing) effects.

3.3 Detailed Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile, pH 7.4

  • Cell culture medium (appropriate for the cell line)

  • Solubilization Solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[9][11]

  • 96-well clear flat-bottom tissue culture plates

  • Test compound: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete media to a final concentration of 7.5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[9]

    • Include wells for "medium only" blanks.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter-sterilize this solution through a 0.2 µm filter and protect it from light.[9][10]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[9][10]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[9]

    • Add 100-150 µL of the MTT Solubilization Solution to each well.[9][10]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[8][9]

  • Data Acquisition:

    • Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[11] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][9]

3.4 Data Analysis & Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value.

Compound Conc. (µM)Absorbance (570nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.204100.0%
0.11.2111.16196.4%
11.0561.00683.6%
100.6890.63953.1%
500.2340.18415.3%
1000.1120.0625.1%
Blank (Medium)0.050N/AN/A
Table 1: Example data table for an MTT cytotoxicity assay. Corrected Absorbance = Raw Absorbance - Blank Absorbance.
Discerning the Mode of Cell Death

A decrease in metabolic activity (from MTT) indicates cell distress or death but does not define the mechanism. The compound could be causing necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death). The following assays are designed to differentiate between these pathways.

G cluster_pathways Potential Cell Death Pathways compound Test Compound apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induces necrosis Necrosis (Uncontrolled Lysis) compound->necrosis Induces caspase_act Caspase-3/7 Activation apoptosis->caspase_act no_ldh Intact Membrane apoptosis->no_ldh membrane_rupture Membrane Rupture necrosis->membrane_rupture ldh_release LDH Release necrosis->ldh_release caspase_assay Caspase-3/7 Assay caspase_act->caspase_assay Measured by ldh_assay LDH Release Assay ldh_release->ldh_assay Measured by

Figure 2: Differentiating cell death pathways with specific biomarker assays.

Assay 2: Membrane Integrity via LDH Release
5.1 Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[12] Under normal conditions, it resides within the cytoplasm. Upon loss of plasma membrane integrity—a hallmark of necrosis—LDH is rapidly released into the surrounding cell culture medium.[13][14] The LDH assay is a colorimetric method that quantitatively measures this released LDH. The enzymatic reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[13][15] The amount of formazan formed, measured by absorbance, is proportional to the amount of LDH released and thus to the number of lysed cells.[13]

5.2 Application & Rationale

This assay directly measures cytotoxicity caused by membrane damage. When run in parallel with the MTT assay, it helps to distinguish between cytostatic effects (reduced metabolic activity with intact membranes) and necrotic effects (cell lysis). A high LDH release indicates a necrotic or late apoptotic mechanism of cell death.

5.3 Detailed Protocol: LDH Release Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, etc.)[13][15] containing Substrate, Cofactor, and Dye solutions.

  • Lysis Buffer (often 10X, provided with kit, e.g., Triton X-100 based)[14][15]

  • 96-well clear flat-bottom plates

  • Serum-free cell culture medium

Procedure:

  • Cell Seeding and Treatment:

    • Plate and treat cells with the test compound as described in the MTT protocol (Section 3.3, steps 1-2).

    • Crucially, set up three additional control wells per condition:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Vehicle-treated cells to be lysed with Lysis Buffer.[14][15]

      • Background Control: Medium only, no cells.[15]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes. This pellets any detached/dead cells and prevents their accidental transfer.[15]

    • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate.[15] Be careful not to disturb the cell monolayer.

  • Maximum Release Control Lysis:

    • To the "Maximum Release" wells (on the original cell plate), add 10 µL of 10X Lysis Buffer.[15]

    • Incubate for 45 minutes at 37°C.

    • Centrifuge the plate again and transfer the supernatant to the corresponding wells of the new assay plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the manufacturer's protocol (typically by combining the substrate, cofactor, and dye solutions).[13]

    • Add 100 µL of the prepared Reaction Mix to each well of the new assay plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.[13][15]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

5.4 Data Analysis & Interpretation
  • Background Subtraction: Subtract the average absorbance of the background control (medium only) from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100[16]

A high percentage of cytotoxicity indicates that the compound induces cell lysis, a characteristic of necrosis.

Assay 3: Apoptosis via Caspase-3/7 Activity
6.1 Principle of the Assay

Apoptosis is a regulated form of cell death characterized by a cascade of specific enzymatic events. Central to this process are the effector caspases, particularly Caspase-3 and Caspase-7.[17] These proteases become activated during the execution phase of apoptosis and cleave specific cellular substrates, leading to the orderly disassembly of the cell.[18] Caspase-3/7 activity assays utilize a pro-fluorescent or pro-luminescent substrate containing the tetrapeptide sequence DEVD, which is the consensus cleavage site for these caspases.[19][20] When active Caspase-3/7 in the cell lysate cleaves the substrate, a fluorescent or luminescent signal is released, which is proportional to the level of apoptosis.[19]

6.2 Application & Rationale

This assay specifically quantifies a key hallmark of apoptosis. If the compound reduces cell viability (measured by MTT) but does not cause significant LDH release, it is likely inducing apoptosis. This assay will confirm that hypothesis by directly measuring the activity of the executioner caspases.

6.3 Detailed Protocol: Caspase-3/7 Activity Assay

Materials:

  • Commercially available Caspase-3/7 Assay Kit (e.g., Promega Caspase-Glo® 3/7, Thermo Fisher CellEvent™)[19]

  • Opaque-walled 96-well plates (white for luminescence, black for fluorescence)[20]

  • Positive control apoptosis inducer (e.g., Staurosporine, Camptothecin)[18]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates and treat with the test compound as described in the MTT protocol (Section 3.3, steps 1-2).

    • Include a positive control group treated with a known apoptosis inducer.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This is often a one-step reagent that combines the substrate with a cell lysis buffer.[19]

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature.[20]

    • Add a volume of the Caspase-3/7 reagent equal to the volume of media in each well (e.g., add 100 µL of reagent to 100 µL of media).

  • Incubation and Signal Development:

    • Mix the contents by gently shaking on a plate shaker for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours, protected from light. The incubation time may vary depending on the kit and cell type.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a microplate reader. For fluorescence, typical excitation/emission wavelengths are ~490 nm / ~520 nm.[21]

6.4 Data Analysis & Interpretation
  • Background Subtraction: Subtract the average signal from the "medium only" blank wells.

  • Calculate Fold Change:

    • Fold Change in Caspase Activity = (Signal of Treated Cells / Signal of Vehicle Control Cells)

  • Dose-Response: Plot the fold change in caspase activity against the compound concentration.

A dose-dependent increase in the signal indicates that the compound is inducing apoptosis through the activation of effector caspases.

Assay 4: Oxidative Stress via Reactive Oxygen Species (ROS) Detection
7.1 Principle of the Assay

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide radicals.[22] While they play roles in normal cell signaling, an overproduction of ROS leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death.[22][23] This assay uses a cell-permeable fluorogenic probe, typically 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[22] Once inside the cell, cellular esterases deacetylate DCFH-DA to a non-fluorescent form (DCFH). In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[22][23]

7.2 Application & Rationale

This assay provides mechanistic insight into how the compound might be inducing apoptosis or necrosis. Many cytotoxic compounds, including some thiazole derivatives, exert their effects by generating oxidative stress. Detecting an increase in ROS can help pinpoint this as an upstream event in the cell death pathway.

7.3 Detailed Protocol: ROS Detection Assay

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Serum-free cell culture medium or HBSS

  • Black, clear-bottom 96-well plates

  • Positive control ROS inducer (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[22]

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight as previously described.

  • Probe Loading:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[24]

    • Remove the culture medium from the cells and wash once gently with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[22][24]

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with serum-free medium or PBS to remove any extracellular probe.[24]

    • Add 100 µL of medium containing the test compound or controls (vehicle, positive ROS inducer) to the appropriate wells.

  • Incubation and Data Acquisition:

    • Incubate for the desired time (this may be a shorter time course, e.g., 1, 3, 6 hours, as ROS production can be an early event).

    • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

7.4 Data Analysis & Interpretation
  • Background Subtraction: Subtract the fluorescence of non-treated, non-probe-loaded cells.

  • Calculate Fold Change:

    • Fold Change in ROS = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells)

A significant, dose-dependent increase in fluorescence indicates that the compound induces intracellular oxidative stress.

Conclusion: Synthesizing a Mechanistic Profile

By employing this multi-assay strategy, researchers can move beyond a simple IC50 value and build a robust, evidence-based profile of how 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide affects cells. For instance, a compound that shows a low IC50 in the MTT assay, a strong signal in the Caspase-3/7 assay, and minimal LDH release can be confidently classified as an apoptosis inducer. If this is preceded by a spike in the ROS assay, a mechanism involving oxidative stress-induced apoptosis can be proposed. This level of detail is invaluable for making informed decisions in the drug development pipeline.

References
  • Elabscience. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2024). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Dong, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Retrieved from [Link]

  • AntBio. (2024). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. Retrieved from [Link]

  • protocols.io. (2023). LDH cytotoxicity assay. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]

  • Bio-protocol. (2014). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • El-Sharkawy, K. A., et al. (2024). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Roy, K., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Genç, N., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Adimule, V., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[8][9][10] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. International Journal of Drug Development and Research. Retrieved from [Link]

  • Ivanov, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2023). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Pharmacy. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the continuous discovery and evaluation of new chemical entities. The target compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, combines the established thiazole ring with a chloro-acetamide moiety. The presence of a halogen, specifically chlorine, in acetamide structures has been shown to enhance antimicrobial efficacy, making this compound a prime candidate for comprehensive antimicrobial screening.[4]

These application notes provide a structured, two-tiered approach for the systematic evaluation of the antimicrobial potential of this novel compound. We will first outline a qualitative primary screening method to efficiently assess the presence of antimicrobial activity, followed by a detailed quantitative protocol to determine the potency and spectrum of this activity. All methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]

Part 1: Primary Screening - The Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a widely used, cost-effective, and reliable qualitative technique for preliminary antimicrobial susceptibility testing.[8] It allows for the rapid visual assessment of a compound's ability to inhibit microbial growth. The principle is based on the diffusion of the test compound from an impregnated paper disk through an agar medium uniformly inoculated with a test microorganism.[9][10] The presence of a zone of growth inhibition around the disk indicates antimicrobial activity.

Causality Behind Experimental Choices:
  • Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[10][11] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory effects on common antimicrobial agents.

  • Inoculum Standardization: The density of the bacterial suspension must be standardized to ensure reproducibility. The 0.5 McFarland turbidity standard is a critical reference point, corresponding to a specific bacterial cell density (approximately 1-2 x 10⁸ CFU/mL for E. coli). An inoculum that is too light or too heavy will lead to erroneously large or small inhibition zones, respectively.

  • The 15-15-15 Rule: To maintain the integrity of the test, the inoculum should be used within 15 minutes of preparation, antibiotic disks applied within 15 minutes of inoculation, and plates incubated within 15 minutes of disk application. This minimizes changes in the bacterial population and ensures immediate diffusion of the compound.

Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar (MHA) Plates inoculate Inoculate MHA Plate for Confluent Growth prep_media->inoculate Use within specified time prep_inoculum Prepare 0.5 McFarland Standardized Inoculum prep_inoculum->inoculate Use within 15 mins prep_disks Impregnate Sterile Paper Disks with Test Compound apply_disks Apply Compound and Control Disks prep_disks->apply_disks inoculate->apply_disks Apply within 15 mins incubate Incubate Plates (e.g., 35°C for 18-24h) apply_disks->incubate Incubate within 15 mins measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Presence/Absence of Activity) measure->interpret

Caption: Workflow for the Agar Disk Diffusion antimicrobial screening method.

Step-by-Step Protocol: Agar Disk Diffusion
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism using a sterile loop. b. Suspend the colonies in sterile saline or a suitable broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a spectrophotometer.

  • Inoculation of Agar Plate: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. b. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[12] c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

  • Preparation and Application of Disks: a. Prepare a stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in a suitable solvent (e.g., DMSO). Note: A solvent toxicity control disk must be included in the assay. b. Aseptically apply a known amount of the test compound solution to sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[10] d. Place disks at least 24 mm apart from center to center to avoid overlapping zones.[10] e. Include a positive control (a disk of a known antibiotic, e.g., ciprofloxacin) and a negative control (a blank disk or a disk with solvent only).

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most non-fastidious bacteria.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. b. Any zone of inhibition around the test compound disk indicates antimicrobial activity. The size of the zone gives a preliminary indication of the compound's potency.

Part 2: Secondary Screening - Broth Microdilution for Quantitative Analysis

Following a positive result in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This quantitative method is considered a gold standard in antimicrobial susceptibility testing and is essential for understanding a compound's potency.[12][14]

Causality Behind Experimental Choices:
  • Two-fold Serial Dilution: This is a standardized method to create a logarithmic concentration gradient of the test compound.[13] It allows for the precise determination of the MIC value within the tested range.

  • Use of 96-Well Plates: Microtiter plates allow for the simultaneous testing of multiple concentrations and multiple organisms in a small volume, making the assay high-throughput and conserving the test compound.[14]

  • Controls are Critical:

    • Growth Control (No Compound): Ensures that the test organism is viable and can grow in the chosen broth medium.

    • Sterility Control (No Inoculum): Verifies the sterility of the medium and the aseptic technique used.

    • Positive Control (Standard Antibiotic): A known antibiotic is tested in parallel to validate the assay's performance against quality control (QC) strains with known MIC values.[13][15]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC determination method.

Step-by-Step Protocol: Broth Microdilution
  • Plate Preparation: a. Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[16]

  • Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent at twice the highest desired final concentration. b. Add 100 µL of this 2x stock solution to the first column of wells. This results in a total volume of 200 µL. c. Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column. d. Repeat this serial two-fold dilution process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the final dilution column.[16] e. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

  • Inoculum Preparation and Inoculation: a. Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described previously. b. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add 100 µL of the final diluted inoculum to all wells from column 1 to 11. Do not add inoculum to column 12. This brings the final volume in each well to 200 µL and halves the concentration of the compound to the desired final test concentrations.

  • Incubation: a. Cover the plate with a lid, and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: a. To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), subculture 10-20 µL from all clear wells (at and above the MIC) onto an agar plate. b. Incubate the agar plate at 35 ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from these assays should be organized clearly for comparison and analysis.

Table 1: Example Data from Agar Disk Diffusion Screening

Test MicroorganismCompound (µ g/disk )Zone of Inhibition (mm)Positive Control (Ciprofloxacin, 5 µg)Negative Control (Solvent)
Staphylococcus aureus ATCC 259235018250
Escherichia coli ATCC 259225014300
Pseudomonas aeruginosa ATCC 27853500220
Candida albicans ATCC 900285012N/A0

Table 2: Example Data from Broth Microdilution (MIC in µg/mL)

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (Ciprofloxacin) MIC
Staphylococcus aureus ATCC 2592316320.5
Escherichia coli ATCC 2592232>1280.015
Pseudomonas aeruginosa ATCC 27853>128>1281
Candida albicans ATCC 9002864>128N/A

Interpretation:

  • A high MBC/MIC ratio (>4) generally suggests bacteriostatic activity, while a low ratio (≤4) suggests bactericidal activity.

  • The spectrum of activity can be determined by the range of microorganisms inhibited by the compound. In the example above, the compound shows activity against Gram-positive bacteria and yeast but is less effective against Gram-negative bacteria.

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial evaluation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. A positive result from this screening cascade would warrant further investigation, including testing against a broader panel of clinical isolates, cytotoxicity assays to determine a therapeutic index, and mechanistic studies to identify the compound's cellular target. The systematic application of these standardized methods is the foundational step in the journey of developing a novel therapeutic agent.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Online. (2013, November 15).
  • ESCMID. (n.d.). EUCAST.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • PubMed Central. (n.d.).
  • MDPI. (2022, November 17).
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • EUCAST. (n.d.). EUCAST - Home.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • SpringerLink. (n.d.).
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • National Institute for Communicable Diseases (NICD). (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Cordeiro, L. V. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3943.

Sources

Application Notes and Protocols for the Anticancer Activity Evaluation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the preclinical evaluation of the novel synthetic compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as CMTA). The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3] This guide outlines a tiered, logical workflow from initial cytotoxicity screening to in-depth mechanistic studies, designed for researchers in oncology and drug development. We provide detailed, field-proven protocols for cytotoxicity assessment, cell cycle analysis, apoptosis induction, and target validation via Western blotting, explaining the scientific causality behind critical experimental steps to ensure robust and reproducible data generation.

Scientific Rationale and Strategic Overview

The chemical structure of CMTA presents two key pharmacophores that inform our evaluation strategy: the N-aryl-thiazole core and the 2-chloroacetamide "warhead."

  • The Thiazole Scaffold: Thiazole-containing compounds are known to exhibit a wide range of anticancer activities.[4][5][6] Their mechanisms often involve the inhibition of critical cellular processes such as tubulin polymerization, cell cycle progression, and the activity of protein kinases like VEGFR-2 or PI3K/mTOR.[7][8]

  • The 2-Chloroacetamide Moiety: This functional group is a well-documented electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[9][10] This suggests a potential mechanism of irreversible inhibition, which can lead to enhanced potency and prolonged duration of action. A plausible hypothesis is that CMTA may act as a covalent inhibitor of key enzymes, such as Glutathione S-transferase (GST), which is often overexpressed in cancer cells and contributes to drug resistance.[10]

Based on this structural analysis, our primary hypothesis is that CMTA exerts its anticancer effects by inducing cell cycle arrest and apoptosis, potentially through the covalent inhibition of key cellular proteins. The following experimental workflow is designed to systematically test this hypothesis.

Experimental_Workflow cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Molecular Target Validation P1_Start Compound CMTA P1_Assay MTT Cytotoxicity Assay (IC50 Determination) P1_Start->P1_Assay P1_Panel Panel of Cancer Cell Lines (e.g., MCF-7, A549, Jurkat) P1_Assay->P1_Panel P1_Normal Non-Cancerous Cell Line (e.g., MCF-10A) P1_Assay->P1_Normal P1_Result Determine IC50 Values & Select Lead Cell Line(s) P1_Panel->P1_Result P1_Normal->P1_Result P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) P1_Result->P2_CellCycle Treat at IC50 P2_Apoptosis Apoptosis Quantification (Annexin V/PI Staining & Flow Cytometry) P1_Result->P2_Apoptosis P2_Result Identify Effects on Cell Division & Programmed Cell Death P2_CellCycle->P2_Result P2_Apoptosis->P2_Result P3_Lysate Prepare Protein Lysates (Treated vs. Control Cells) P2_Result->P3_Lysate P3_WB Western Blot Analysis P3_Lysate->P3_WB P3_Targets Probe Key Proteins: - Cleaved Caspase-3 - Cleaved PARP - Cyclin B1 / CDK1 P3_WB->P3_Targets P3_Conclusion Confirm Molecular Mechanism of Apoptosis & Cell Cycle Arrest P3_Targets->P3_Conclusion

Caption: A tiered experimental workflow for evaluating the anticancer activity of CMTA.

Phase 1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[4]

Materials
  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control (e.g., MCF-10A).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • CMTA compound, dissolved in DMSO to create a 10 mM stock solution.

  • MTT solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570-590 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a low signal-to-noise ratio, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of CMTA from the 10 mM stock in serum-free medium. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used for CMTA) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the compound-containing medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Causality Check: Serum-free medium is used here because components in serum can interfere with the reduction of MTT, leading to inaccurate readings.

    • Incubate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if desired.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell LineTissue of OriginPutative IC50 of CMTA (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.4
A549Lung Carcinoma8.9 ± 0.7
JurkatT-cell Leukemia2.1 ± 0.3
MCF-10ANon-tumorigenic Breast> 50
(Note: Data are representative examples for illustrative purposes.)

Phase 2 Protocols: Elucidating the Mechanism of Action

Based on the IC50 results, select one or two sensitive cell lines for mechanistic studies. Treat cells with CMTA at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents, particularly those affecting DNA or microtubules, cause arrest at specific cell cycle checkpoints.[2]

  • Methodology:

    • Seed cells in 6-well plates and treat with CMTA for 24 hours.

    • Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A.

    • Causality Check: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle profiling.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant accumulation of cells in one phase compared to the vehicle control indicates cell cycle arrest.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)55.428.116.5
CMTA (1x IC50)15.210.574.3
(Note: Data are representative examples suggesting G2/M arrest.)
Protocol 3: Apoptosis Quantification via Annexin V/PI Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is used as a viability stain, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][7]

  • Methodology:

    • Seed and treat cells as described for cell cycle analysis (typically for 48 hours).

    • Harvest all cells and wash with cold PBS.

    • Resuspend cells in 1x Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot to quantify the cell populations:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells A dose-dependent increase in the Q2 and Q4 populations is indicative of apoptosis induction.

Phase 3 Protocol: Molecular Target Validation

Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[13] By probing for key markers, we can confirm the cellular events suggested by flow cytometry. The cleavage of caspases and their substrate PARP are hallmark events of apoptosis.[14] Changes in the levels of cyclins and cyclin-dependent kinases (CDKs) can confirm cell cycle arrest.

  • Hypothesized Pathway Diagram:

Hypothesized_Mechanism cluster_0 Cell Cycle Control cluster_1 Apoptotic Pathway CMTA CMTA Compound Tubulin Tubulin Polymerization CMTA->Tubulin Inhibits? Caspase9 Pro-Caspase-9 CMTA->Caspase9 Activates? G2M G2/M Checkpoint Tubulin->G2M Disrupts CyclinB1 Cyclin B1 / CDK1 Complex G2M->CyclinB1 Mitosis Mitosis CyclinB1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to c_Caspase9 Cleaved Caspase-9 Caspase9->c_Caspase9 Caspase3 Pro-Caspase-3 c_Caspase3 Cleaved Caspase-3 Caspase3->c_Caspase3 PARP PARP c_PARP Cleaved PARP PARP->c_PARP c_Caspase9->Caspase3 c_Caspase3->PARP c_PARP->Apoptosis

Caption: Hypothesized mechanisms of CMTA action leading to G2/M arrest and apoptosis.

  • Methodology:

    • Protein Extraction: Treat cells with CMTA (vehicle, 0.5x, 1x, 2x IC50) for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

      • Incubate with primary antibodies overnight at 4°C. Suggested antibodies:

        • Apoptosis: Anti-Cleaved Caspase-3, Anti-Cleaved PARP.

        • Cell Cycle: Anti-Cyclin B1, Anti-CDK1.

        • Loading Control: Anti-β-Actin or Anti-GAPDH.

      • Causality Check: A loading control is essential to ensure that equal amounts of protein were loaded in each lane, validating that any observed changes are due to the treatment and not loading errors.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Interpretation: A dose-dependent increase in the cleaved forms of Caspase-3 and PARP confirms the induction of apoptosis. A decrease in Cyclin B1 levels would be consistent with G2/M arrest.

Conclusion and Future Directions

This application note provides a validated, multi-faceted approach to characterize the anticancer properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. The outlined workflow allows researchers to efficiently determine the compound's potency and subsequently dissect its mechanism of action. Positive results from these assays—specifically, potent cytotoxicity against cancer cells with a favorable therapeutic window, coupled with clear evidence of cell cycle arrest and apoptosis induction—would strongly justify further investigation. Subsequent studies could include identifying the specific protein target(s) of CMTA through techniques like activity-based protein profiling (ABPP) or exploring its efficacy in in vivo tumor models.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (2025). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). National Center for Biotechnology Information. Available at: [Link]

  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). MDPI. Available at: [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. (2025). ResearchGate. Available at: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Novel Ferrocenyl Thiazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][4][10] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. (2025). ResearchGate. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). DovePress. Available at: [https://www.dovepress.com/comprehensive-study-on-thiadiazole-based-anticancer-agents-inducing--peer-reviewed-fulltext-article-DDDT]([Link] anticancer-agents-inducing--peer-reviewed-fulltext-article-DDDT)

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

  • Determination of Caspase Activation by Western Blot. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. Available at: [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). National Center for Biotechnology Information. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Application of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of novel molecular entities with therapeutic potential is paramount. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] The selection of compounds for these libraries is a critical determinant of success, with a focus on molecules possessing "privileged structures" – scaffolds known to interact with multiple biological targets. The 2-aminothiazole core is one such scaffold, frequently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This application note provides a comprehensive guide to the utilization of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in high-throughput screening campaigns. We will delve into the rationale for its selection, propose detailed protocols for its application in relevant biological assays, and outline a robust workflow for data analysis and hit validation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this promising compound in their discovery programs.

Compound Profile: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Chemical Structure:

PropertyValueReference
Molecular FormulaC₁₂H₁₁ClN₂O₂S
Molecular Weight282.75 g/mol
XLogP32.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Rationale for HTS Implementation:

The structure of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide incorporates several features that make it an attractive candidate for HTS campaigns:

  • The 2-Aminothiazole Core: This moiety is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs like Dasatinib.[3] Its ability to form key hydrogen bonds and other interactions with protein targets makes it a versatile scaffold for inhibitor design.[4]

  • The Chloroacetamide Group: The presence of a chloroacetamide group introduces a reactive electrophilic site. This moiety has the potential to form covalent bonds with nucleophilic residues (such as cysteine) in protein active sites, leading to irreversible inhibition. This can be a desirable property for achieving potent and durable target engagement.

  • The 4-Methoxyphenyl Substituent: This group contributes to the overall lipophilicity and steric profile of the molecule, influencing its solubility, cell permeability, and potential for specific interactions within a binding pocket.[3]

Given these structural attributes, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compelling compound for screening against various target classes, particularly protein kinases and microbial enzymes.

Proposed High-Throughput Screening Applications

Based on the known biological activities of structurally related thiazole derivatives, we propose three primary HTS applications for this compound:

  • Kinase Inhibitor Screening: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[5][6] This compound can be screened against a panel of kinases to identify novel inhibitors of signaling pathways implicated in cancer and other diseases.

  • Anticancer Cell-Based Screening: The potential for this compound to modulate kinase activity and other cellular processes makes it a candidate for phenotypic screens to identify agents that inhibit cancer cell proliferation or induce apoptosis.[7][8]

  • Antimicrobial Screening: Thiazole derivatives have demonstrated promising antimicrobial activity.[9][10] This compound can be screened against a panel of pathogenic bacteria and fungi to discover new anti-infective agents.

Experimental Protocols

Kinase Inhibitor Screening: A Luminescence-Based Assay

This protocol describes a universal, luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the reversal of this decrease by a test compound indicates inhibition.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in DMSO Assay_Plate_Prep Dispense compound dilutions and controls (DMSO, Staurosporine) into a 384-well plate Compound_Prep->Assay_Plate_Prep Kinase_Addition Add kinase and substrate /ATP mixture to each well Assay_Plate_Prep->Kinase_Addition Incubation Incubate at room temperature for 60 minutes Kinase_Addition->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence_Incubation Incubate for 10 minutes Detection_Reagent->Luminescence_Incubation Read_Plate Measure luminescence using a plate reader Luminescence_Incubation->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Dose_Response Generate dose-response curves and determine IC50 values Calculate_Inhibition->Dose_Response

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 10 nM).

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well, low-volume, white, opaque assay plate.

    • Include control wells containing 50 nL of DMSO (negative control) and 50 nL of a known kinase inhibitor such as staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate/ATP reaction mixture in the appropriate kinase buffer. The final concentration of ATP should be at or near the Km for the specific kinase being assayed.

    • Dispense 5 µL of the 2X reaction mixture into each well of the assay plate.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® Luminescent Kinase Assay reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Anticancer Cell-Based Screening: A Cell Viability Assay

This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate growth medium.

    • Harvest the cells and adjust the cell density to 1 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well, clear-bottom, black-walled tissue culture plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plate and add 50 µL of the medium containing the compound dilutions.

    • Include control wells with medium containing DMSO (negative control) and a known cytotoxic agent like doxorubicin (positive control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Detection:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Antimicrobial Screening: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to a density of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plate Preparation:

    • Prepare serial dilutions of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in MHB in a 96-well plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Alternatively, for a high-throughput readout, add a viability indicator such as resazurin and measure fluorescence, or measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

Data Analysis and Hit Validation

A rigorous data analysis and hit validation workflow is essential to minimize the rate of false positives and to ensure the identification of genuine bioactive compounds.[13]

Data Analysis Workflow Diagram:

Caption: A robust workflow for HTS data analysis and hit validation.

Key Steps in Data Analysis and Validation:

  • Primary Data Analysis:

    • Normalization: Raw data from each well is normalized relative to the positive and negative controls on the same plate. For inhibition assays, this is typically expressed as percent inhibition. For viability assays, it is expressed as percent viability.

    • Quality Control: The quality and robustness of the assay are assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]

    • Hit Selection: Primary hits are identified as compounds that produce a response exceeding a predefined threshold, typically three standard deviations from the mean of the negative controls.[15]

  • Hit Confirmation:

    • Re-testing: Primary hits are "cherry-picked" and re-tested in the primary assay to confirm their activity and eliminate false positives due to experimental error.

    • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀ value).

  • Hit Validation:

    • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[16]

    • Counter-Screens: Counter-screens are employed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence) or that exhibit non-specific activity (e.g., cytotoxicity in a kinase assay).

    • Structure-Activity Relationship (SAR): A preliminary SAR can be established by testing commercially available analogs of the validated hits. This provides initial insights into which structural features are important for activity and can guide future medicinal chemistry efforts.[9][17]

Safety and Handling

As a chloroacetamide-containing compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide should be handled with appropriate safety precautions. Chloroacetamides can be skin irritants and sensitizers.[18][19][20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[22]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide represents a promising starting point for high-throughput screening campaigns aimed at the discovery of novel kinase inhibitors, anticancer agents, and antimicrobial compounds. Its privileged 2-aminothiazole scaffold, combined with a reactive chloroacetamide moiety, provides a strong rationale for its inclusion in diverse screening libraries. By employing the detailed protocols and the robust data analysis and hit validation workflow outlined in this application note, researchers can effectively harness the potential of this compound to identify high-quality hits for further development in their drug discovery programs.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Al-Obeid, A., & Al-Rashood, S. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of the Saudi Chemical Society, 19(5), 527-536.
  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current opinion in biotechnology, 21(6), 798–803.
  • Blethrow, J. D., & Shokat, K. M. (2005). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 310, 135–142.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • El-Gamal, M. I., & Al-Ameen, A. A. (2024).
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 655-665.
  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 189-195.
  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2024).
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020).
  • de Laszlo, S. E., Bush, B. L., Doyle, J. J., Greenlee, W. J., Hangauer, D. G., Hwai, T., ... & Tyagarajan, S. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 36(22), 3207-3210.
  • WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Tan, A. C., & Rhee, D. B. (2012). Challenges in secondary analysis of high throughput screening data. AMIA ... Annual Symposium proceedings. AMIA Symposium, 2012, 896–901.
  • Ho, C. T., & Lin, C. C. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Food and Drug Analysis, 22(4), 429-437.
  • Lee, J. A., & Lee, J. H. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules (Basel, Switzerland), 25(3), 545.
  • Vempati, U. D., & Guha, R. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Methods in molecular biology (Clifton, N.J.), 917, 261–280.
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 2(4), 100879.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195.
  • Singh, S., & Singh, P. P. (2021). High throughput cell-based screening methods for cancer drug discovery. In Methods in Cell Biology (Vol. 163, pp. 241-255). Academic Press.
  • Balasubramanian, B., et al. (2016). High-throughput microarray for antimicrobial susceptibility testing. Scientific reports, 6(1), 1-10.
  • GARDP. (n.d.). High-throughput screen (HTS). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5650.
  • Malo, N., Hanley, J. A., Le-Nader, S., & Wu, M. (2006). Statistical practice in high-throughput screening data analysis.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Technology Networks. (2023, September 25). High-Throughput Screening (HTS) in Drug Discovery Explained. Retrieved from [Link]

  • Singh, S., & Singh, P. P. (2021). High throughput cell-based screening methods for cancer drug discovery. Methods in Cell Biology, 163, 241-255.
  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1461.
  • Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European journal of medicinal chemistry, 243, 114661.
  • Asati, V., & Srivastava, A. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-27.
  • Asati, V., & Srivastava, A. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-27.
  • El-Gamal, M. I., & Al-Ameen, A. A. (2024).

Sources

Application Notes and Protocols for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a Bacterial Growth Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the potential of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a novel bacterial growth inhibitor. This document outlines the compound's putative mechanism of action based on related chemical structures and provides detailed, field-proven protocols for its characterization, including antibacterial susceptibility and cytotoxicity testing.

Introduction and Scientific Context

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects[1][2][3][4][5]. The compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, combines the thiazole scaffold with a chloro-acetamide moiety. The presence of a chloro group in acetamide derivatives has been shown to enhance antimicrobial efficacy, potentially through increased reactivity and interaction with bacterial targets[6][7].

This document serves as a practical guide for researchers to systematically evaluate the antibacterial potential of this specific thiazole derivative. The protocols herein are based on established methodologies recommended by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure robust and reproducible data generation[8][9].

Putative Mechanism of Action

While the precise mechanism of action for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has not been empirically determined, based on the known activities of similar compounds, a plausible hypothesis can be formulated. Chloro-acetamide derivatives are known to be reactive electrophiles. The chloro group can act as a leaving group, facilitating covalent modification of nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes or proteins[6].

One potential target could be penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Inhibition of PBPs leads to cell lysis and bacterial death[6][10]. Another possibility is the inhibition of other key enzymes in vital metabolic pathways, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis[4].

The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of the compound.

putative_mechanism cluster_bacterium Bacterial Cell compound 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide inhibition Covalent Modification and Inhibition compound->inhibition Enters cell target Essential Bacterial Enzyme/Protein (e.g., PBP, FabH) target->inhibition pathway Cell Wall Synthesis or Fatty Acid Biosynthesis inhibition->pathway Disrupts lysis Bacterial Growth Inhibition / Cell Lysis pathway->lysis Leads to

Caption: Putative mechanism of action for the test compound.

Experimental Protocols

The following sections provide detailed protocols for the essential in vitro assays required to characterize the antibacterial activity and safety profile of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible bacterial growth[11][12][13][14][15][16].

Materials:

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide stock solution (e.g., 1 mg/mL in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[11][13]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).[11][12]

    • Seal the plate and incubate at 37°C for 16-20 hours.[11][12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[11][12][13]

Time-Kill Kinetics Assay

This assay determines the rate and extent of bacterial killing over time, classifying the agent as bactericidal or bacteriostatic[8][9]. A bactericidal agent typically causes a ≥3-log10 (99.9%) reduction in CFU/mL.[8][9]

Materials:

  • Compound stock solution

  • Mid-logarithmic phase bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Shaking incubator

Protocol:

  • Preparation:

    • Prepare tubes with CAMHB containing the compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

    • Adjust a mid-log phase bacterial culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.

  • Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[8]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies.[8]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This is crucial for evaluating the compound's toxicity to mammalian cells[11][17].

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[11]

    • Incubate for 24, 48, or 72 hours.[11]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainMIC (µg/mL) of Test Compound
Staphylococcus aureusPositive4
Bacillus subtilisPositive8
Escherichia coliNegative16
Pseudomonas aeruginosaNegative32

Table 2: Hypothetical Time-Kill Assay Results for S. aureus at 4x MIC

Time (hours)Log10 CFU/mL
05.7
24.2
42.8
8<2.0
24<2.0

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for evaluating the antibacterial properties of the compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_antibacterial Antibacterial Activity cluster_safety Safety Profile cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide mic MIC Determination (Broth Microdilution) synthesis->mic cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity time_kill Time-Kill Assay mic->time_kill analysis Determination of Potency, Bactericidal/Bacteriostatic Nature, and Therapeutic Index mic->analysis time_kill->analysis cytotoxicity->analysis

Sources

Application Notes and Protocols for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a member of the 2-chloroacetamide class of compounds bearing a thiazole scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Emerging research indicates that 2-chloro-N-thiazolyl acetamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents. These compounds are believed to exert their anticancer effects through the modulation of key cellular pathways involved in cell survival and apoptosis.

The primary proposed mechanism of action for this class of compounds is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and implicated in drug resistance.[1] By targeting GST, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can disrupt cellular detoxification processes, leading to an increase in intracellular reactive oxygen species (ROS), activation of stress-activated protein kinase pathways, and ultimately, the induction of apoptosis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in cancer cell line studies. It includes an overview of the mechanism of action, detailed experimental protocols, and data interpretation guidelines.

Mechanism of Action: Targeting Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in protecting cells from oxidative damage by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[2] In many cancers, the overexpression of GSTs, particularly the Pi class isoform (GSTP1), is associated with resistance to chemotherapy.[2][3] GSTP1 can detoxify several anticancer drugs, thereby reducing their efficacy. Furthermore, GSTP1 has been shown to inhibit apoptosis by sequestering and inactivating key signaling molecules in the apoptotic cascade, such as c-Jun N-terminal kinase (JNK).[3]

2-chloro-N-thiazolyl acetamide derivatives are thought to function as inhibitors of GST. The electrophilic nature of the chloroacetamide group allows for covalent adduction to the thiol group of glutathione, forming a conjugate that can then bind to and inhibit the catalytic activity of GST.[1] This inhibition of GST leads to several downstream effects that contribute to the anticancer activity of the compound:

  • Increased Oxidative Stress: By inhibiting GST, the cell's ability to neutralize ROS is diminished. The accumulation of ROS can lead to damage of cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.

  • Activation of Stress-Activated Protein Kinases (SAPKs): Elevated ROS levels can activate stress-responsive signaling pathways, most notably the JNK pathway. GSTP1 is a known negative regulator of JNK.[3] Inhibition of GSTP1 releases this inhibition, leading to JNK activation and the subsequent induction of apoptosis through the mitochondrial pathway.

  • Induction of Apoptosis: The culmination of increased oxidative stress and activation of pro-apoptotic signaling pathways leads to the programmed cell death of cancer cells.

The following diagram illustrates the proposed mechanism of action:

GST_Inhibition_Pathway cluster_1 Cellular Environment Compound 2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide GSTP1 GSTP1 Compound->GSTP1 JNK JNK GSTP1->JNK GSH Glutathione (GSH) Xenobiotics Xenobiotics / ROS Xenobiotics->GSTP1 Apoptosis Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Data Presentation: Cytotoxic Activity

While specific IC50 values for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide are not extensively published, studies on analogous 2-chloroacetamides bearing thiazole scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The following table provides representative data for a closely related compound, illustrating the expected range of activity. Researchers should determine the specific IC50 values for their experimental system.

Cell LineCancer TypeRepresentative IC50 (µM)
JurkatAcute T-cell Leukemia5 - 15
MDA-MB-231Triple-Negative Breast Cancer10 - 25
A549Lung Carcinoma15 - 30
HeLaCervical Cancer20 - 40
HepG2Hepatocellular Carcinoma25 - 50

Disclaimer: The IC50 values presented are representative of related 2-chloro-N-thiazolyl acetamide compounds and should be used as a guideline. Actual IC50 values for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide may vary and should be determined experimentally.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Cancer Cell Culture treatment Treatment with 2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer properties of the compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by the compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Western Blot Analysis for GSTP1 and Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of GSTP1 and key apoptosis-related proteins following treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSTP1, anti-phospho-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and incubate with ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

References

  • Havryshchuk, L., Horishny, V., Ivasechko, I., Kozak, Y., Melnyk, D., Khylyuk, D., ... & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1(53)). [Link]

  • Mutallip, M., Nohata, N., Hanazawa, T., Kikkawa, N., Horiguchi, S., Fujimura, L., ... & Seki, N. (2011). Glutathione S-transferase P1 (GSTP1) suppresses cell apoptosis and its regulation by miR-133α in head and neck squamous cell carcinoma (HNSCC). International journal of molecular medicine, 27(3), 345-352. [Link]

  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375. [Link]

  • Singh, S. (2015). Cytoprotective and regulatory functions of glutathione S-transferases in cancer cell proliferation and cell death. Cancer chemotherapy and pharmacology, 75(1), 1-15. [Link]

  • Laborde, E. (2010). Glutathione transferases as mediators of signaling pathways involved in cell proliferation and cell death. Cell Death & Differentiation, 17(9), 1373-1380. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide. Cold Spring Harbor Protocols, 2016(9), pdb-prot087288. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the enzyme inhibitory potential of the novel compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . Drawing upon the well-established role of the thiazole scaffold in enzyme inhibition, this document outlines detailed protocols for preliminary screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of inhibition. While specific biological targets for this particular compound are yet to be definitively identified in the literature, the broader class of thiazole derivatives has shown significant activity against enzymes such as protein kinases and carbonic anhydrases.[1][2][3][4][5][6][7] This guide will utilize Bovine Carbonic Anhydrase II (bCA-II) as a representative model system to illustrate the experimental workflows, owing to its well-characterized kinetics and the relevance of thiazole-containing compounds as inhibitors of this enzyme family.[3][4][7]

Introduction to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a central 1,3-thiazole ring, a privileged scaffold in medicinal chemistry.[8] The thiazole nucleus is a core component of numerous clinically approved drugs, including anticancer agents like dasatinib and dabrafenib.[9] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological macromolecules, making it a versatile building block for the design of potent and selective enzyme inhibitors.[6][8]

The structure of the title compound (Figure 1) incorporates several key features:

  • A 2-amino-thiazole core: This moiety is frequently found in compounds targeting various enzymes.

  • A 4-(4-methoxyphenyl) substituent: The methoxyphenyl group can engage in hydrophobic and π-stacking interactions within an enzyme's active site.

  • A 2-chloroacetamide group: This reactive group has the potential to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, which could lead to irreversible inhibition.

Given these structural characteristics, and the established precedent for thiazole derivatives as enzyme inhibitors, a thorough investigation into the biological activity of this compound is warranted.[1][2][3][4][5][6][7]

Compound Property Value Source
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidePubChem[10]
Molecular Formula C₁₂H₁₁ClN₂O₂SPubChem[10]
Molecular Weight 282.75 g/mol PubChem[10]
CAS Number 6202-74-0PubChem[10]

Rationale for Investigating Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The active site of CAs contains a zinc ion that is crucial for catalysis, and many inhibitors function by coordinating with this metal ion.[4] Thiazole-containing sulfonamides are a well-known class of potent CA inhibitors.[11] While the title compound is not a sulfonamide, the thiazole ring itself is a key pharmacophore that can interact with the active site of CAs.[4][7] Therefore, CA-II presents a logical and well-characterized starting point for screening the inhibitory activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

Experimental Protocols

Materials and Reagents
  • Compound: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (purity >95%)

  • Enzyme: Bovine Carbonic Anhydrase II (bCA-II), lyophilized powder

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Apparatus: 96-well microplates (UV-transparent), multichannel pipette, microplate reader with absorbance capabilities at 400 nm.

Protocol 1: In Vitro Enzyme Inhibition Assay (p-NPA Hydrolysis)

This protocol describes a colorimetric assay to measure the esterase activity of bCA-II. The enzyme catalyzes the hydrolysis of the colorless substrate, p-NPA, to the yellow product, 4-nitrophenolate, which can be quantified spectrophotometrically.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions: - Compound in DMSO - Enzyme in Tris-HCl - Substrate in Acetonitrile B Dispense Buffer and Compound/DMSO to 96-well plate A->B C Add Enzyme Solution (Pre-incubate 15 min at 25°C) B->C D Initiate Reaction: Add Substrate Solution C->D E Measure Absorbance at 400 nm (Kinetic or Endpoint) D->E F Calculate Rate of Reaction (ΔAbs/min) E->F G Determine % Inhibition vs. No-Inhibitor Control F->G

Caption: Workflow for bCA-II Inhibition Assay.

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Compound Stock (10 mM): Dissolve an appropriate amount of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in DMSO.

    • Enzyme Stock (1 mg/mL): Dissolve bCA-II in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Substrate Stock (10 mM): Dissolve p-NPA in acetonitrile.

  • Assay Plate Preparation:

    • In a 96-well plate, add 170 µL of 50 mM Tris-HCl buffer to each well.

    • Add 2 µL of the compound stock solution at various concentrations (serial dilutions) to the sample wells.

    • For the positive control (no inhibition), add 2 µL of DMSO.

    • For the negative control (no enzyme), add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the bCA-II working solution to all wells except the negative control wells.

    • Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature (25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells. The final concentration of p-NPA will be 1 mM.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the compound using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] x 100%

Protocol 2: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10]

Workflow:

G A Perform Inhibition Assay (Protocol 1) with a range of inhibitor concentrations B Calculate % Inhibition for each concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit data to a sigmoidal dose-response curve C->D E Determine IC₅₀ from the curve (concentration at 50% inhibition) D->E

Caption: Workflow for IC₅₀ Determination.

Step-by-Step Procedure:

  • Perform Inhibition Assay: Follow Protocol 1 using a series of at least 8-10 different concentrations of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, typically in a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM).

  • Calculate Percentage Inhibition: For each concentration, calculate the percentage of inhibition as described in Protocol 1.

  • Plot and Analyze Data:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.

    • The IC₅₀ value will be derived from this curve as the concentration of the inhibitor that elicits a 50% response.[12]

Protocol 3: Enzyme Kinetics and Mechanism of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[1][2][3] This plot helps to distinguish between competitive, non-competitive, and uncompetitive inhibition.[2][7]

Lineweaver-Burk Plot Interpretation:

G cluster_plot Lineweaver-Burk Plot xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis x_int_un -1/Km y_int_un 1/Vmax line_un_start line_un_end line_un_start->line_un_end No Inhibitor x_int_comp line_comp_start line_comp_end line_comp_start->line_comp_end Competitive y_int_noncomp line_noncomp_start line_noncomp_end line_noncomp_start->line_noncomp_end Non-competitive

Caption: Lineweaver-Burk plots for different inhibition types.

Step-by-Step Procedure:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. You will vary the concentration of the substrate (p-NPA) along the columns and the concentration of the inhibitor along the rows.

    • Substrate Concentrations: Choose at least 5 concentrations of p-NPA that bracket the known Kₘ value for bCA-II (e.g., 0.25, 0.5, 1, 2, 4 mM).

    • Inhibitor Concentrations: Use at least two fixed concentrations of the inhibitor (e.g., IC₅₀ and 2x IC₅₀) and a zero-inhibitor control (DMSO).

  • Measure Reaction Rates: Perform the enzyme assay as described in Protocol 1 for each combination of substrate and inhibitor concentration. Calculate the initial velocity (V₀) for each reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[3]

    • Fit each dataset to a linear equation to determine the Vmax (from the y-intercept = 1/Vmax) and Kₘ (from the x-intercept = -1/Kₘ).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Kₘ increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Kₘ decrease).

      • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Kₘ change).[2]

Expected Outcomes and Interpretation

  • Significant Inhibition: If 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrates dose-dependent inhibition of bCA-II, it suggests that the compound is biologically active and warrants further investigation.

  • Potency: The IC₅₀ value will provide a quantitative measure of the compound's inhibitory potency. A lower IC₅₀ indicates a more potent inhibitor.

  • Mechanism of Inhibition: The kinetic studies will provide insight into the molecular mechanism by which the compound interacts with the enzyme. For example, competitive inhibition would suggest that the compound binds to the active site and competes with the natural substrate. The presence of the chloroacetamide moiety might suggest time-dependent inhibition, indicative of covalent modification, which would require further specialized assays to confirm.

Troubleshooting

  • Compound Solubility: If the compound precipitates in the aqueous buffer, increase the final DMSO concentration slightly (not exceeding 2% v/v) or sonicate the stock solution. Always run a DMSO control at the highest concentration used.

  • No Inhibition Observed:

    • Verify the activity of the enzyme with a known inhibitor (e.g., acetazolamide for bCA-II).

    • Confirm the concentration and purity of the test compound.

    • Consider screening against other enzyme families, such as protein kinases, where thiazole derivatives have shown activity.[1][2][5][6][13]

  • Inconsistent Results: Ensure accurate pipetting, consistent incubation times, and stable temperature control.

Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the potential of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as an enzyme inhibitor. By systematically determining its inhibitory activity, potency, and mechanism of action against a well-characterized enzyme like carbonic anhydrase II, researchers can gain valuable insights into the compound's biological profile. These findings will be crucial for guiding future studies, including screening against a broader panel of enzymes, structure-activity relationship (SAR) optimization, and evaluation in cell-based models.

References

  • Proprep. (n.d.). How is the lineweaver and burk plot used in enzyme kinetics, and what does it reveal about enzyme activity?
  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

  • Sutradhar, R. K., et al. (n.d.). Thiazole derivatives as inhibitors of protein kinase. ResearchGate. Retrieved from [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • ResearchGate. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][3][13] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

  • ResearchGate. (2014). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Retrieved from [Link]

  • ResearchGate. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for In Vivo Administration of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in preclinical and translational sciences.

Abstract

This document provides a comprehensive guide to the formulation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (C₁₂H₁₁ClN₂O₂S), a research compound with physicochemical properties suggesting poor aqueous solubility, for in vivo studies. Recognizing the critical link between a robust formulation and reliable preclinical data, this note details several practical strategies, including aqueous suspensions and lipid-based formulations. The protocols provided are designed to be adaptable, emphasizing the scientific rationale behind the selection of excipients and methodologies. Furthermore, this guide includes a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the compound in formulated vehicles, ensuring dose accuracy and formulation homogeneity.

Introduction: The Formulation Challenge for Poorly Soluble Thiazole Derivatives

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative with potential for further investigation in various therapeutic areas. The thiazole ring is a key component in numerous FDA-approved drugs and biologically active agents.[1] However, like many heterocyclic compounds, this molecule is predicted to have low water solubility, a significant hurdle for in vivo evaluation. The calculated XLogP3 value of 2.7 for this compound further supports its lipophilic nature.[2] Inadequate solubility can lead to poor absorption, low bioavailability, and high inter-animal variability, ultimately compromising the integrity of in vivo studies.[3]

This application note addresses this challenge by providing detailed protocols for creating stable and homogenous formulations suitable for oral (p.o.) and parenteral (i.p., i.v.) administration in preclinical models. The selection of an appropriate formulation strategy is paramount and should be guided by the intended route of administration, the required dose, and the physicochemical properties of the compound.

Physicochemical Properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂O₂S[2]
Molecular Weight282.75 g/mol [2]
XLogP32.7[2]
GHS ClassificationAcute Toxicity 4 (Oral)[2]

Pre-formulation Assessment: The Foundation of a Successful Formulation

Protocol 1: Solubility Assessment
  • Vehicle Selection: Choose a range of vehicles relevant to your intended route of administration. A suggested starting panel includes:

    • Water (for baseline aqueous solubility)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC) in water

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Corn oil or sesame oil

  • Equilibrium Solubility Determination:

    • Add an excess of the compound to a known volume of each vehicle in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as the HPLC method detailed in Section 5.

The results of this solubility screen will guide the selection of the most appropriate formulation strategy.

Formulation Strategies and Protocols

Based on the anticipated poor aqueous solubility of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, the following formulation approaches are recommended.

Aqueous Suspension for Oral (p.o.) and Intraperitoneal (i.p.) Administration

For compounds with very low aqueous solubility, a suspension is often the most straightforward formulation for initial in vivo screening. The goal is to create a uniform dispersion of fine particles that can be reproducibly administered.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile water. To prevent clumping, slowly add the CMC to the water while stirring continuously. Allow the mixture to stir for several hours until a clear, viscous solution is formed.

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and improves dissolution and suspension stability.

  • Wetting the Compound: In a clean glass mortar, weigh the required amount of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Add a small volume of the CMC vehicle to the powder and triturate to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle agglomeration.

  • Gradual Dilution: Gradually add the remaining CMC vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. Visually inspect for any clumps or rapid sedimentation. For parenteral suspensions, further homogenization using a tissue homogenizer may be necessary to ensure the particle size is suitable for injection.

  • Storage and Handling: Store the suspension at 2-8°C and protect from light. Always re-homogenize the suspension by gentle shaking or vortexing before each administration to ensure uniform dosing.

Diagram 1: Workflow for Aqueous Suspension Preparation

G A Weigh Compound C Triturate to a Paste (Wetting Step) A->C B Prepare 0.5% CMC Vehicle B->C D Gradual Dilution with Vehicle C->D E Homogenize (Stir/Vortex) D->E F Store at 2-8°C (Re-homogenize before use) E->F

Caption: Workflow for the preparation of an aqueous suspension.

Lipid-Based Formulation for Oral (p.o.) Administration

For lipophilic compounds, lipid-based formulations can enhance oral bioavailability by improving solubilization in the gastrointestinal tract. A self-emulsifying drug delivery system (SEDDS) is an isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Excipient Screening:

    • Oils: Screen the solubility of the compound in various oils (e.g., sesame oil, corn oil, Capryol™ 90).

    • Surfactants: Screen the solubility in surfactants with a high HLB value (>12) (e.g., Tween® 80, Kolliphor® RH40).

    • Co-surfactants/Co-solvents: Screen the solubility in co-surfactants or co-solvents (e.g., Transcutol® P, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare various ratios of these components and visually observe their miscibility.

    • Dissolve the compound in the chosen excipient mixture.

  • Self-Emulsification Test:

    • Add a small volume (e.g., 1 mL) of the drug-loaded SEDDS formulation to a larger volume (e.g., 250 mL) of water at 37°C with gentle stirring.

    • Observe the formation of the emulsion. A successful SEDDS will form a clear to bluish-white emulsion rapidly and spontaneously.

    • Characterize the resulting emulsion for droplet size (typically in the nanometer range) and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Optimization: Adjust the ratios of oil, surfactant, and co-surfactant to achieve the desired emulsion characteristics (e.g., small droplet size, low PDI).

Diagram 2: Decision Tree for Formulation Strategy

G A Assess Compound Solubility B Poor Aqueous Solubility, Good Lipid Solubility A->B High C Very Poor Aqueous and Lipid Solubility A->C Low D Consider SEDDS for Oral Administration B->D E Aqueous Suspension is a Viable Starting Point C->E

Caption: Decision-making process for selecting a formulation strategy.

Safety and Handling Precautions

Based on the GHS classification, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and formulation preparation. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Quality Control: Analytical Method for Formulation Analysis

To ensure the accuracy and homogeneity of the prepared formulations, a reliable analytical method for quantifying 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.

Protocol 4: RP-HPLC Method for Quantification

This method is based on established protocols for similar acetamide and thiazole derivatives and should be validated for specificity, linearity, accuracy, and precision before use.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Stock Solution: Prepare a stock solution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Formulation Sample: Accurately weigh a portion of the formulation and dilute it with a suitable solvent to a concentration within the calibration range. Ensure the final solution is clear and free of particulates before injection. For suspensions, vigorous vortexing and sonication may be required to extract the compound. For SEDDS, dilution in a 50:50 mixture of acetonitrile and water is a good starting point.

Diagram 3: HPLC Analysis Workflow

G A Prepare Stock & Calibration Standards D Generate Calibration Curve A->D B Prepare Formulation Sample (Dilute to known volume) C Inject Standards & Samples into HPLC System B->C C->D E Quantify Compound in Formulation D->E

Caption: Workflow for the quantification of the compound in a formulation.

Conclusion

The successful in vivo evaluation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is highly dependent on the development of an appropriate formulation. This application note provides a framework for approaching this challenge, with detailed protocols for aqueous suspensions and lipid-based systems. The importance of pre-formulation solubility assessment and post-formulation analytical characterization cannot be overstated. By applying these principles, researchers can develop robust and reliable formulations, thereby enhancing the quality and reproducibility of their in vivo studies.

References

  • PubChem. 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • PubChem. 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Available from: [Link]

  • Shaikh, J., et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available from: [Link]

  • Kolb, S., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Available from: [Link]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. ResearchGate. Available from: [Link]

  • chemical label 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Available from: [Link]

  • Kuppusamy, S., et al. (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available from: [Link]

  • El-Sayed, N. N., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]

  • Fathy, U. (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

  • Journal of Molecular Structure. Physics @ Manasagangotri. Available from: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • (PDF) Solubility of acetaminophen in polyethylene glycol 400 + water mixtures according to the extended Hildebrand solubility approach. ResearchGate. Available from: [Link]

  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction yields effectively.

The synthesis of the target molecule is typically achieved via a two-stage process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole intermediate.

  • N-Acylation: Chloroacetylation of the aminothiazole intermediate to yield the final product.

This guide is structured in a question-and-answer format to directly address potential issues at each stage.

Part 1: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (Intermediate)

This crucial first step involves the classic Hantzsch thiazole synthesis, which is a cyclocondensation reaction. The primary reactants are an α-haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one) and a thioamide (thiourea).

Experimental Workflow: Hantzsch Thiazole Synthesis

cluster_start Starting Materials cluster_proc Reaction & Workup cluster_end Product Start1 4-Methoxyacetophenone Proc1 Bromination: Generate α-haloketone in situ or as an isolated step. Start1->Proc1 Halogenation Start2 Thiourea Proc2 Cyclocondensation: React α-haloketone with thiourea in a suitable solvent (e.g., Ethanol). Start2->Proc2 Start3 Bromine or NBS Start3->Proc1 Proc1->Proc2 Proc3 Neutralization & Precipitation: Add base (e.g., NaHCO₃) to neutralize HBr byproduct and precipitate the product. Proc2->Proc3 Crude product mixture Proc4 Isolation & Purification: Filter the solid, wash thoroughly, and recrystallize from ethanol. Proc3->Proc4 End1 2-amino-4-(4-methoxyphenyl) -1,3-thiazole Proc4->End1 cluster_main Desired N-Acylation Pathway cluster_side Potential Side Reaction: Di-acylation AcylChloride Cl-C(O)-CH₂Cl Product R-NH-C(O)-CH₂Cl (Target Product) AcylChloride->Product HCl HCl RingN RingN Base Base (e.g., Et₃N) Salt Base·HCl Aminothiazole Aminothiazole Aminothiazole->Product Nucleophilic Attack AcylChloride2 Cl-C(O)-CH₂Cl SideProduct Di-acylated Impurity AcylChloride2->SideProduct RingN->SideProduct Unwanted Attack (under harsh conditions)

Troubleshooting Solubility Issues for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This document is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As with many heterocyclic compounds developed in drug discovery pipelines, poor aqueous solubility can be a significant hurdle.[1][2] Approximately 40% of approved drugs and up to 90% of developmental drug candidates are poorly water-soluble, making solubility enhancement a critical aspect of formulation development.[3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, grounded in principles of physical chemistry and formulation science.

Part 1: Foundational Compound Analysis

Q1: What are the fundamental physicochemical properties of this compound, and why is it likely to be poorly soluble?

A1: Understanding the molecule's inherent properties is the first step in troubleshooting. The structure combines features that contribute to low solubility.

  • Structural Features: The molecule possesses a large, rigid heterocyclic core containing a methoxyphenyl group and a thiazole ring. This structure is significantly hydrophobic (lipophilic). While the amide and chloroacetamide moieties offer some polar character and potential for hydrogen bonding, the large non-polar surface area dominates, leading to high crystal lattice energy—meaning the molecule "prefers" to interact with itself in a solid state rather than with solvent molecules.

  • Predicted Properties: Publicly available computed data provides a quantitative basis for this assessment.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 282.75 g/mol [4]Larger molecules can be more challenging to solvate.[5]
XLogP3 2.7[4]A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, confirming its hydrophobic nature.
Hydrogen Bond Donors 1 (Amide N-H)Limited hydrogen bond donating capacity.
Hydrogen Bond Acceptors 4 (Amide C=O, Methoxy O, Thiazole N, Thiazole S)Multiple sites for accepting hydrogen bonds, which is favorable but often insufficient to overcome the large hydrophobic surface.

In essence, the molecule has a strong tendency to self-associate and crystallize, requiring a solvent system that can effectively disrupt this stable crystal lattice.

Part 2: Systematic Troubleshooting Workflow

This section provides a logical progression from simple solvent selection to more advanced solubilization techniques.

Q2: I'm starting my experiment. Which solvent should I try first to prepare a stock solution?

A2: For initial trials, especially for in vitro biological assays, a water-miscible, polar aprotic solvent is the standard starting point.

Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Why it works: DMSO is an exceptional solvent for many poorly soluble drug candidates. Its high polarity and strong hydrogen bond accepting capability can effectively solvate both the polar and non-polar regions of the molecule, breaking the crystal lattice. Many commercial suppliers of similar heterocyclic compounds recommend DMSO for initial solubilization.

  • Practical Steps:

    • Weigh the required amount of your compound accurately using a calibrated analytical balance.[6]

    • Transfer the solid to an appropriate volumetric flask.[7]

    • Add a portion (e.g., 50-70%) of the final desired volume of DMSO.

    • Mix thoroughly. Use of a vortex mixer or gentle sonication can aid dissolution.[7]

    • Once fully dissolved, add DMSO to the final volume mark. Ensure the solution is at room temperature before final volume adjustment to ensure accuracy.[7]

    • Visually inspect the solution for any remaining particulates against a light and dark background.

Secondary Recommendation: Dimethylformamide (DMF)

  • Considerations: DMF is another powerful polar aprotic solvent. It can be used if DMSO is incompatible with your experimental system. However, DMF is generally more toxic and reactive than DMSO.

Q3: My compound did not dissolve in pure DMSO, or it precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?

A3: This is a common problem known as "antisolvent precipitation." When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or phosphate-buffered saline), the local solvent environment rapidly changes from highly organic to highly aqueous. The compound, which is insoluble in water, crashes out of solution.

The troubleshooting workflow below can help you address this systematically.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Cosolvency Details cluster_2 pH Modification Details cluster_3 Surfactant Details cluster_4 Advanced Formulation start Issue: Compound Precipitates in Aqueous Solution cosolvency Try Cosolvency start->cosolvency Is final organic solvent % critical? ph_adjust Modify pH cosolvency->ph_adjust No, precipitation persists cosolvent_options Options: - Ethanol - PEG 400 - Propylene Glycol cosolvency->cosolvent_options success Solution is Stable cosolvency->success Yes, stable solution surfactant Use Surfactants ph_adjust->surfactant No, precipitation persists ph_options Test acidic & basic pH. Amide may hydrolyze at extreme pH. Thiazole N may protonate. ph_adjust->ph_options ph_adjust->success Yes, stable solution advanced Advanced Methods surfactant->advanced No, precipitation persists surfactant_options Options (low % w/v): - Tween® 80 - Cremophor® EL - Solutol® HS 15 surfactant->surfactant_options surfactant->success Yes, stable solution advanced_options Consider: - Cyclodextrin Complexation - Solid Dispersions - Nanosuspensions advanced->advanced_options advanced->success Yes, stable solution

Caption: A stepwise decision-making workflow for troubleshooting compound precipitation.

Part 3: Detailed Solubilization Strategies

Q4: How do I apply cosolvency to solve my solubility problem?

A4: Cosolvency involves using a mixture of solvents to increase the solubility of a poorly soluble drug.[8] A water-miscible organic solvent (the cosolvent) reduces the polarity of the aqueous medium, making it more "hospitable" to the hydrophobic compound.[9][10]

Recommended Cosolvents:

  • Ethanol: Less toxic than DMSO for many cell-based assays.

  • Polyethylene Glycol 400 (PEG 400): A common pharmaceutical excipient used to improve solubility.[11]

  • Propylene Glycol (PG): Another widely used and pharmaceutically acceptable cosolvent.[12]

Experimental Protocol: Preparing a 10 mM Stock Solution in a Cosolvent System

  • Target: Prepare a 1 mL, 10 mM stock solution of the compound (MW: 282.75 g/mol ). This requires 2.83 mg of the compound.

  • Solubilization:

    • Weigh 2.83 mg of the compound into a sterile microcentrifuge tube.

    • Add 500 µL of PEG 400. Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath may be necessary to fully dissolve the compound.

    • Once dissolved, add 500 µL of sterile water or your desired buffer to reach a final volume of 1 mL. This creates a 50% PEG 400 (v/v) cosolvent system.

    • Vortex again to ensure homogeneity.

  • Validation:

    • Visually inspect for any precipitation.

    • Serially dilute this stock into your final assay buffer to determine the maximum tolerable concentration before precipitation occurs. Always include a vehicle control (the same cosolvent mixture without the compound) in your experiments.[13]

G cluster_0 Aqueous System (Water) cluster_1 Cosolvent System (Water + PEG 400) W1 W W2 W W1->W2 H-Bond W3 W W2->W3 H-Bond W4 W W3->W4 H-Bond W4->W1 H-Bond Drug Drug Drug->W1 Precipitates Drug->W2 Precipitates Drug->W3 Precipitates Drug->W4 Precipitates W5 W C1 C W5->C1 W6 W C1->W6 C2 C W6->C2 C2->W5 Drug2 Drug Drug2->W5 Solvated Drug2->C1 Solvated Drug2->W6 Solvated Drug2->C2 Solvated

Sources

Improving the stability of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

A Guide to Improving Solution Stability for Researchers

As a Senior Application Scientist, I've seen firsthand how the stability of a key compound can make or break a series of experiments. The molecule 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a valuable research tool, but its structure contains two moieties—the chloroacetamide group and the thiazole ring—that require careful handling in solution to prevent degradation. This guide provides a structured, in-depth approach to understanding and mitigating these stability challenges. We will move from identifying the root causes of degradation to implementing practical, validated solutions for your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound seems to be losing potency or degrading over a short period in my aqueous buffer. What are the likely chemical reasons for this instability?

A1: The chemical structure of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide contains two primary points of vulnerability in aqueous solutions: the α-chloroacetamide functional group and the thiazole ring itself.

  • Hydrolysis of the Chloroacetamide Group: This is the most common degradation pathway. The chloroacetamide moiety is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2]

    • Base-Catalyzed Hydrolysis: Under neutral to basic conditions (pH > 7), the primary mechanism is a direct nucleophilic substitution (SN2) reaction where a hydroxide ion (OH⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a hydroxy-acetamide derivative.[2][3][4] In strongly basic conditions, cleavage of the amide bond itself can also occur.[4]

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 3), the reaction is more complex and can lead to cleavage of the amide bond.[1][3][4]

  • Instability of the Thiazole Ring: While generally aromatic and stable, the thiazole ring system can exhibit lability under specific conditions. Some studies on related 2-substituted thiazole derivatives have shown that they can be susceptible to decomposition under weakly acidic conditions, typically in the pH range of 3 to 5.[5] This is proposed to occur via acid-promoted equilibrium with a reactive iminium ion intermediate, which can then react with water.[5]

The combination of these two potential degradation routes means that maintaining an optimal and stable pH is the single most critical factor in preserving the integrity of your compound in solution.

Parent 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Hydroxy Hydroxy-acetamide Derivative (Major Degradation Product) Parent->Hydroxy  OH⁻ (pH > 7)  Sɴ2 Hydrolysis AmideCleavage Amide Cleavage Products Parent->AmideCleavage  H⁺ (Strong Acid) or  OH⁻ (Strong Base) RingOpened Thiazole Ring-Opened Products Parent->RingOpened H⁺ (Weak Acid, pH 3-5) Iminium Intermediate

Caption: Primary degradation pathways for the target compound in aqueous solution.

Q2: What are the most critical factors I need to control to improve my compound's stability?

A2: Based on the degradation mechanisms, the following four factors are paramount. They are listed in order of typical importance for this class of molecule.

  • pH of the Solution: As discussed above, this is the most critical parameter. Both highly acidic and highly basic conditions will rapidly degrade the chloroacetamide group. Furthermore, a weakly acidic environment may compromise the thiazole ring. The "safe" window is generally a narrow band around neutral pH.

  • Choice of Buffer: The buffer must not only maintain the pH but also be non-reactive with the compound. Avoid buffers with primary or secondary amine groups (like Tris), as the amine nucleophile could potentially react with the electrophilic chloroacetamide group, leading to a covalent adduct.

  • Temperature: Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Storing solutions at elevated temperatures (e.g., room temperature or 37°C) for extended periods will increase the rate of degradation.

  • Light Exposure: While less common for this specific structure, some complex organic molecules are susceptible to photodegradation. It is a standard best practice in drug development and research to protect solutions from direct exposure to UV or high-intensity light.

Q3: What is a good starting point for formulating a stable solution for my in vitro experiments?

A3: A systematic approach is best. Start by preparing a concentrated stock solution in an anhydrous organic solvent and then dilute it into an optimized aqueous buffer immediately before use.

Step 1: Prepare a Concentrated Stock Solution

  • Solvent: Use a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent transferred into your final aqueous experimental medium (typically ≤0.1% v/v).

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[6] This prevents degradation from repeated freeze-thaw cycles and moisture ingress.

Step 2: Select an Appropriate Aqueous Buffer The goal is to maintain a pH between 6.5 and 7.5 . Below is a table of recommended buffer systems.

Buffer SystempKa (at 25°C)Recommended pH RangeKey Considerations
Phosphate-Buffered Saline (PBS) 7.26.8 - 7.4Physiologically relevant, generally non-reactive. The most common and recommended choice.
HEPES 7.57.0 - 8.0Good buffering capacity in the physiological range. Avoid if working with metal ions as it can chelate.
MOPS 7.26.5 - 7.9Another "Good's" buffer, suitable for cell culture work.
PIPES 6.86.1 - 7.5Often used in cell culture media.

Step 3: Prepare the Final Working Solution

  • Immediately before your experiment, thaw a single aliquot of your organic stock solution.

  • Dilute the stock into your chosen, pre-warmed (if necessary for the experiment) aqueous buffer to the final desired concentration.

  • Ensure rapid and thorough mixing to prevent the compound from precipitating.

Q4: How can I experimentally verify the stability of my compound in my chosen formulation?

A4: You must validate your formulation with a short-term stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis, as it can separate the parent compound from its degradation products and quantify their relative amounts.[7][8]

start Start: Prepare Fresh Working Solution in Chosen Buffer t0 T=0 Analysis: Immediately inject a sample into HPLC system start->t0 store Store Aliquots under Experimental Conditions (e.g., 37°C, 4°C, RT) t0->store tx T=X Hours Analysis: Inject samples from each storage condition store->tx ty T=Y Hours Analysis: Repeat analysis at a later time point tx->ty calc Data Analysis: Calculate % Parent Compound Remaining vs. Degradation Products ty->calc end End: Determine Stability Profile calc->end

Caption: Experimental workflow for a short-term HPLC-based stability study.

Protocol: HPLC Method for Stability Assessment

This protocol provides a robust starting point for quantifying 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. It should be adapted and validated for your specific equipment and needs.

1. Instrumentation and Reagents

  • System: HPLC with a UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Standard: A pure, solid sample of the compound for creating a standard curve.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 5-10 minute isocratic elution (e.g., 60% A, 40% B) followed by a gradient to 95% B to elute more hydrophobic impurities, then a re-equilibration step. The exact gradient must be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for optimal absorbance, likely between 254 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Procedure

  • Prepare Calibration Standards: Create a stock solution of your reference standard in the mobile phase. Serially dilute it to prepare a set of calibration standards (e.g., 0.1 to 100 µg/mL).

  • Run Calibration Curve: Inject the standards to generate a calibration curve of peak area versus concentration.

  • Prepare Stability Samples: Prepare your compound in the buffer you wish to test at a concentration that falls within the linear range of your calibration curve.

  • Timepoint T=0: As soon as the solution is prepared, inject a sample into the HPLC. This is your baseline reading.

  • Incubate: Store the remaining solution under the desired test conditions (e.g., protected from light at 4°C, room temperature, or 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), inject another sample.

  • Analyze Data: For each timepoint, integrate the peak area of the parent compound. Look for the appearance of new, more polar peaks, which are likely degradation products. Calculate the concentration of the parent compound remaining at each timepoint using the calibration curve.

Troubleshooting Quick Reference

Observed IssuePotential Cause(s)Recommended Actions
Rapid loss of compound (HPLC). Incorrect pH (too acidic or basic), reactive buffer.1. Measure the pH of your final solution. 2. Switch to a recommended non-reactive buffer (e.g., PBS). 3. Ensure pH is between 6.5 and 7.5.
Precipitate forms upon dilution. Poor solubility, insufficient mixing.1. Ensure the final concentration of organic solvent (e.g., DMSO) is as low as possible but sufficient for solubility. 2. Vortex vigorously during dilution into the aqueous buffer. 3. Consider gentle warming if the compound's properties allow.
Inconsistent results between experiments. Instability of stock solution, degradation during handling.1. Use fresh, single-use aliquots of the stock solution for each experiment. 2. Prepare working solutions immediately before use; do not store them. 3. Minimize the time the working solution spends at room temperature or 37°C before analysis.

By implementing these strategies, you can ensure the stability and integrity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in your experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Huang, C., & Weber, E. J. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology. [Link]

  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. pubs.acs.org. [Link]

  • McKay, G., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • McKay, G., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (2026). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • T.A.T. & Sigg, T. (2000). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

Sources

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide off-target effects in cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects and troubleshoot common issues encountered during in-vitro cell-based assays. As a molecule possessing both a reactive chloroacetamide warhead and a thiazole scaffold, careful characterization is essential to ensure that observed biological effects are correctly attributed to the intended target.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's structure and its implications for cell-based screening.

Q1: What are the key structural features of this compound that I should be aware of?

A1: This molecule contains two key structural motifs, or "structural alerts," that warrant careful consideration due to their potential for off-target interactions.

Table 1: Key Structural Alerts and Potential Liabilities

Structural MoietyPotential Off-Target LiabilityScientific Rationale
Chloroacetamide Covalent, Irreversible Inhibition The chloroacetamide group is an electrophilic "warhead." It can undergo a nucleophilic substitution reaction with thiol groups, most notably the cysteine residues present in the active or allosteric sites of many proteins.[1] This covalent binding is often irreversible and can lead to non-specific inhibition of numerous enzymes, such as condensing enzymes, caspases, and kinases.[1][2]
Thiazole Ring "Frequent Hitter" Behavior, Promiscuity The thiazole scaffold is a common feature in many biologically active compounds and approved drugs.[3][4] However, certain substituted thiazoles, particularly 2-aminothiazoles, are known to be "frequent hitters" in high-throughput screens.[5] This can be due to various non-specific mechanisms, including compound aggregation or reactivity, leading to false-positive results.[5]

It is crucial to recognize that these features do not invalidate the compound's potential as a selective tool, but they necessitate rigorous validation experiments to distinguish on-target from off-target effects.[6]

Q2: My primary target of interest does not have a cysteine in its active site. Can I rule out off-target effects from the chloroacetamide group?

A2: Not entirely. While a cysteine in the binding pocket is a primary concern for covalent modification, it is not the only possibility. Cysteine residues on the protein surface or in allosteric pockets can still be targeted, potentially altering protein conformation, stability, or protein-protein interactions. Furthermore, the chloroacetamide moiety can lead to widespread depletion of cellular glutathione (GSH), a key antioxidant, which can induce secondary off-target effects like oxidative stress and nonspecific cytotoxicity.[7]

Q3: What is the first step I should take to validate that my observed cellular phenotype is due to the intended on-target activity?

A3: The most critical first step is to use a negative control compound. An ideal negative control is a close structural analog of your active compound that lacks the reactive chloroacetamide group. For instance, replacing the chlorine atom with a hydrogen or a methyl group to create N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide would create a compound that is sterically and electronically similar but cannot form a covalent bond.

If this non-reactive analog fails to produce the same cellular phenotype, it strongly suggests the observed activity is dependent on the chloroacetamide's reactivity. This does not confirm on-target activity, but it validates that the covalent mechanism is essential, narrowing the scope of subsequent investigation. The next step should always be genetic target validation (see Troubleshooting Q2).[6][8]

Part 2: Troubleshooting Guide for Cell-Based Assays

This section provides a scenario-based approach to resolving specific experimental issues.

Q1: I'm observing significant cytotoxicity or cell death at concentrations where I expect to see a specific pharmacological effect. How can I determine if this is a non-specific toxic effect?

Possible Cause: The broad reactivity of the chloroacetamide group is likely causing inhibition of multiple essential cellular proteins, leading to general cytotoxicity that masks the specific on-target phenotype.

Recommended Action Plan:

  • Establish a Cytotoxicity Baseline:

    • Protocol: Perform a dose-response curve in your cell line of interest using a standard viability assay (e.g., CellTiter-Glo®, MTT) over a 24-72 hour period.

    • Causality: This determines the toxic concentration 50 (TC50). If your expected effective concentration (EC50) for the desired phenotype is close to the TC50, your experimental window is too narrow, and observed effects are likely convoluted by toxicity.

  • Test the Non-Reactive Analog:

    • Protocol: Run the same cytotoxicity assay with your non-covalent analog (as described in FAQ Q3).

    • Causality: If the analog is significantly less toxic, it confirms the chloroacetamide moiety is the primary driver of cell death.

  • Assess Thiol Reactivity:

    • Protocol: Perform a simple biochemical assay by incubating your compound with glutathione (GSH) and monitoring GSH depletion over time using a method like Ellman's reagent (DTNB).

    • Causality: Rapid depletion of GSH confirms the compound is highly thiol-reactive, a common mechanism for promiscuous activity and cytotoxicity.[5][7]

  • Characterize the Mode of Cell Death:

    • Protocol: Use assays to distinguish between apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake).

    • Causality: This can provide clues about the pathways being affected. Widespread, rapid necrosis often points to non-specific membrane damage or metabolic collapse, while apoptosis suggests engagement with specific signaling pathways that might be off-targets.

Workflow for Investigating Unexpected Cytotoxicity ```dot graph TD { A[Start: Unexpected Cytotoxicity Observed] --> B{Determine TC50}; B --> C{Is EC50 close to TC50?}; C -->|Yes| D[High Risk of Off-Target Toxicity]; C -->|No| E[Proceed with Caution]; D --> F{Test Non-Reactive Analog}; F --> G{Is Analog Less Toxic?}; G -->|Yes| H[Cytotoxicity is driven by Chloroacetamide]; G -->|No| I[Toxicity may be scaffold-related or on-target]; H --> J[Assess Thiol Reactivity (GSH Assay)]; J --> K[Characterize Death Mechanism (Apoptosis vs. Necrosis)]; K --> L[Synthesize Data to Formulate Hypothesis];

}

Caption: Reaction between the chloroacetamide moiety and a protein cysteine residue.

Table 2: Recommended Commercial Off-Target Profiling Panels

Service Provider (Example)Panel Name (Example)Targets ScreenedUse Case for This Compound
Eurofins Discovery SAFETYscan®47 A functional panel of 47 targets (GPCRs, ion channels, transporters, etc.) known to be involved in clinical adverse drug reactions. [9][10][11]Excellent first-pass screen to identify interactions with major target families implicated in safety and toxicity.
PamGene KinomePro™ Measures the activity of ~340 full-length kinases directly from cell lysates, providing a functional kinome signature. [12]Given the reactivity with cysteines, many kinases are potential off-targets. This assay would reveal which kinase signaling pathways are functionally perturbed.
AssayQuant / Pharmaron Broad Kinase Panels Biochemical inhibition assays against panels of 400-560+ purified kinases, typically run at a single high concentration or as IC50 determination. [13][14]Provides a comprehensive list of specific kinases that are directly inhibited by the compound. Useful for hypothesis generation.
ICE Bioscience ICESTP Safety Panel™ 44 & 77 Functional assays covering key physiological systems to de-risk candidates by identifying potential adverse reactions early. [15]Helps to predict potential liabilities and understand the mechanistic basis of observed cytotoxicity.

Part 3: Final Recommendations

When working with a chemically reactive molecule like 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a proactive and rigorous validation strategy is paramount.

  • Always Use Controls: A non-reactive analog is not optional; it is essential for interpreting your data.

  • Prioritize Genetic Validation: Chemical probes generate hypotheses; genetic perturbation provides validation. An effect is not "on-target" until it has been phenocopied by genetic means and, ideally, confirmed with a rescue experiment. [8][16]* Don't Fear Off-Target Profiling: Unbiased screening is a powerful tool. Discovering an off-target is not a failure; it is a critical discovery that can prevent wasted resources and lead to new biological insights or a more refined chemical probe. [17] By following these guidelines, researchers can confidently delineate the true mechanism of action for this compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • KinomePro - Pamgene. (n.d.). Pamgene. Retrieved January 20, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Retrieved January 20, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved January 20, 2026, from [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved January 20, 2026, from [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Safety Pharmacology Services. (n.d.). ICE Bioscience. Retrieved January 20, 2026, from [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. (2025). Eurofins Scientific. Retrieved January 20, 2026, from [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026). AntBio. Retrieved January 20, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 20, 2026, from [Link]

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. (2018). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 20, 2026, from [Link]

  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Performing target validation well. (2018). siTOOLs Biotech. Retrieved January 20, 2026, from [Link]

  • Target Validation. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. Retrieved January 20, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Assay Troubleshooting. (n.d.). MBinfo. Retrieved January 20, 2026, from [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Böger, P., & Matthes, B. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Retrieved January 20, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. Retrieved January 20, 2026, from [Link]

  • Hany, C., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology. Retrieved January 20, 2026, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2022). Molbank. Retrieved January 20, 2026, from [Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Nature Communications. Retrieved January 20, 2026, from [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2004). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- [17][12][13]Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2021). Pharmaceutical Chemistry Journal. Retrieved January 20, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). Acta Crystallographica Section E. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). Archives of Microbiology. Retrieved January 20, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. Retrieved January 20, 2026, from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Overcoming Resistance to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for investigating and overcoming cellular resistance to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals encountering decreased sensitivity to this compound in their cancer cell line models. We provide a structured, in-depth approach to troubleshooting, moving from initial confirmation of resistance to the elucidation of specific molecular mechanisms.

PART 1: Frequently Asked Questions - Your First-Line Investigation

This section addresses the most immediate questions that arise when you suspect drug resistance.

Question: My cancer cells seem less responsive to the compound over time. How can I definitively confirm and quantify this resistance?

Answer: The first critical step is to quantify the change in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) between your suspected resistant cells and the original, sensitive parental cell line. A significant increase in the IC50 value is the standard confirmation of resistance.[1]

The most common method is a cell viability assay, such as the MTT or CCK-8 assay.[2] You will perform a dose-response curve for both cell lines.

  • Causality: A rightward shift in the dose-response curve for your treated cells indicates that a higher concentration of the compound is required to achieve the same level of cell death, confirming a resistant phenotype. A 3- to 10-fold increase in IC50 is generally considered a strong indicator of developed resistance.[1]

Question: I've confirmed a >10-fold increase in the IC50 value. What are the most probable biological reasons for this acquired resistance?

Answer: Acquired resistance to anticancer agents, including thiazole derivatives, is a multi-faceted problem.[3][4][5] However, the mechanisms can be broadly categorized into three main pillars:

  • Increased Drug Efflux: Cancer cells can activate molecular pumps that actively expel the drug from the cell's interior, preventing it from reaching its target. The primary culprits are ATP-binding cassette (ABC) transporters.[6][7][8]

  • Target Alteration or Bypass: The compound's intracellular target may be mutated or modified, reducing binding affinity. For many thiazole-based compounds, a common target is the microtubule network.[3] Resistance can arise from changes in tubulin isotype expression (e.g., overexpression of βIII-tubulin) or mutations in tubulin itself.[9]

  • Activation of Pro-Survival Signaling: Cancer cells can upregulate signaling pathways that promote survival and override the drug's cytotoxic effects. Key pathways frequently implicated in chemoresistance include the PI3K/Akt/mTOR and EGFR signaling cascades.[10][11][12][13]

Question: My cells are confirmed resistant. Where do I start my mechanistic investigation?

Answer: We recommend a tiered approach, starting with the most common and experimentally straightforward mechanisms.

  • Step 1: Investigate Drug Efflux. This is one of the most common mechanisms of multi-drug resistance.[14] You can quickly test for the involvement of ABC transporters using chemical inhibitors.

  • Step 2: Analyze Pro-Survival Pathways. Check for hyper-activation of key signaling nodes like Akt and EGFR using Western Blotting. This is crucial as these pathways can be activated in response to a wide range of cellular stresses, including chemotherapy.[11][13]

  • Step 3: Assess for Target Modifications. If the compound is hypothesized to target microtubules, investigate changes in the expression of key tubulin isotypes associated with resistance.[15]

The following in-depth guides will walk you through the experimental protocols for each of these steps.

PART 2: In-Depth Troubleshooting & Experimental Guides

Guide 1: Is Drug Efflux the Culprit? Investigating ABC Transporter Involvement

Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), is a primary mechanism of multidrug resistance by pumping drugs out of the cell.[6][7][8][[“]]

Workflow for Investigating ABC Transporter Involvement

start Suspected Resistance ic50 Perform IC50 Assay with ABC Transporter Inhibitors start->ic50 western Perform Western Blot for ABCB1, ABCG2, ABCC1 start->western evaluate Evaluate Results ic50->evaluate western->evaluate conclusion_efflux Conclusion: Efflux is a Key Mechanism evaluate->conclusion_efflux IC50 is reversed AND Transporter expression is high conclusion_other Conclusion: Efflux is Not the Primary Mechanism. Proceed to Guide 2 or 3. evaluate->conclusion_other No change in IC50 OR No change in expression

Caption: Workflow to determine the role of ABC transporters in drug resistance.

Protocol: Chemical Reversal of Resistance with ABC Transporter Inhibitors

This experiment tests whether inhibiting major ABC transporters can restore your cells' sensitivity to the compound.

  • Objective: To determine if co-treatment with an ABC transporter inhibitor reduces the IC50 of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in the resistant cell line.

  • Materials:

    • Parental and resistant cell lines.

    • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

    • ABC transporter inhibitors (see table below).

    • Cell viability assay reagents (e.g., MTT, CCK-8).

  • Procedure:

    • Seed both parental and resistant cells in 96-well plates at their optimal density.[2]

    • For the resistant cells, prepare two sets of plates.

    • Set 1 (Compound Alone): Treat with a serial dilution of your thiazole compound.

    • Set 2 (Compound + Inhibitor): Pre-incubate the cells with a non-toxic concentration of an ABC transporter inhibitor for 1-2 hours. Then, add the serial dilution of your thiazole compound in the continued presence of the inhibitor.

    • Treat the parental cell line with the thiazole compound alone as a baseline control.

    • Incubate for the standard duration (e.g., 48-72 hours).

    • Measure cell viability and calculate the IC50 values for all conditions.

  • Interpretation: If the IC50 value in the resistant cells is significantly reduced in the presence of an inhibitor (i.e., shifts back towards the parental IC50), it strongly implicates the targeted transporter in the resistance mechanism.

Table 1: Common ABC Transporter Inhibitors for In Vitro Studies

Inhibitor Target Transporter(s) Typical Working Concentration
Verapamil P-gp (ABCB1) 1-10 µM
Ko143 BCRP (ABCG2) 0.1-1 µM

| MK-571 | MRP1 (ABCC1) | 10-50 µM |

Protocol: Western Blot for ABC Transporter Expression

This protocol directly measures the protein levels of the key transporters.

  • Objective: To compare the protein expression levels of ABCB1, ABCG2, and ABCC1 in parental versus resistant cell lysates.

  • Procedure:

    • Prepare total protein lysates from both parental and resistant cell lines.[17]

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ABCB1, ABCG2, or ABCC1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the signal using an ECL substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Interpretation: A significant increase in the band intensity for any of the ABC transporters in the resistant cell lysate compared to the parental lysate indicates upregulation of that specific pump.

Guide 2: Has the Cellular Target Been Altered? Focus on Microtubule Dynamics

Thiazole derivatives can function as microtubule-targeting agents.[3] Resistance can emerge through alterations in the tubulin protein itself or the proteins that regulate it, which changes the drug-target interaction.[19] A common mechanism is the altered expression of different tubulin isotypes, particularly the upregulation of βIII-tubulin (TUBB3), which is associated with resistance to taxanes and vinca alkaloids.[9]

Mechanism of Tubulin Isotype-Mediated Resistance

cluster_0 Sensitive Cell cluster_1 Resistant Cell Drug Thiazole Compound TubulinA α/β-Tubulin Dimer (Drug-Sensitive Isotype) Drug->TubulinA Binds effectively MT_A Microtubule TubulinA->MT_A Polymerizes Disruption_A Microtubule Disruption -> Mitotic Arrest -> Apoptosis MT_A->Disruption_A Drug interferes Drug_B Thiazole Compound TubulinB α/β-Tubulin Dimer (with βIII-Tubulin Isotype) Drug_B->TubulinB Binding is impaired MT_B Microtubule TubulinB->MT_B Polymerizes Disruption_B Microtubule Dynamics Unaffected -> Mitosis Proceeds -> Cell Survival MT_B->Disruption_B EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR pEGFR p-EGFR (Y1068) EGFR->pEGFR PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (S473) Akt->pAkt mTORC1 mTORC1 pmTOR p-mTOR (S2448) mTORC1->pmTOR Survival Cell Survival Proliferation Resistance pEGFR->PI3K Activates pAkt->mTORC1 Activates pmTOR->Survival Promotes

Caption: Key nodes in the pro-survival EGFR/PI3K/Akt pathway to analyze for activation.

Protocol: Western Blot for Activation of Signaling Proteins

The key to this analysis is to measure the activated (phosphorylated) forms of the signaling proteins, not just their total levels.

  • Objective: To compare the levels of phosphorylated EGFR, Akt, and mTOR in parental versus resistant cells.

  • Procedure:

    • Follow the general Western Blot protocol as described in Guide 1 .

    • For accurate results, it is best to culture the cells in serum-starved media for several hours before lysis to reduce baseline signaling activity.

    • Use a set of paired antibodies for each target:

      • One antibody that recognizes the phosphorylated form (e.g., Phospho-Akt Ser473).

      • One antibody that recognizes the total protein (e.g., Total Akt).

    • Run parallel gels or strip and re-probe the same membrane for the phospho- and total-protein forms.

  • Interpretation: An increased ratio of phosphorylated protein to total protein in the resistant cell line compared to the parental line indicates that the pathway is constitutively active, which can be a potent driver of resistance.

Table 2: Key Pro-Survival Proteins and Recommended Antibodies

Target Protein Phosphorylation Site (Activation) Function in Resistance Recommended Antibody Type
EGFR Tyrosine 1068 Initiates downstream survival signals Phospho-specific (p-EGFR Y1068) & Total EGFR
Akt Serine 473 Central node for survival, inhibits apoptosis Phospho-specific (p-Akt S473) & Total Akt

| mTOR | Serine 2448 | Promotes protein synthesis and cell growth | Phospho-specific (p-mTOR S2448) & Total mTOR |

PART 3: Advanced Strategies & Workflows

Question: How do I create a stable, drug-resistant cell line for more in-depth and long-term studies?

Answer: Developing a stable resistant cell line is essential for robust mechanistic studies. [20][21]The standard method involves continuous or pulsed exposure to gradually increasing concentrations of the drug. [1][2] Protocol: Establishment of a Drug-Resistant Cell Line

start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial treat_low Treat with IC20-IC30 (Continuous or Pulsed Exposure) ic50_initial->treat_low recover Allow surviving cells to recover and repopulate treat_low->recover check_confluence Cells reach 70-80% confluence? recover->check_confluence check_confluence->recover No increase_dose Gradually increase drug concentration check_confluence->increase_dose Yes ic50_final Periodically re-determine IC50 increase_dose->ic50_final ic50_final->treat_low Continue exposure stable Resistance is stable? (>10-fold increase in IC50) ic50_final->stable stable->increase_dose No end Stable Resistant Cell Line Established stable->end Yes expand Expand and bank resistant cell stocks end->expand

Caption: Step-by-step workflow for generating a stable drug-resistant cell line.

  • Phase 1: Initial Dose Determination

    • Determine the IC50 of the parental cell line for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

    • Start the selection process by treating the parental cells with a low concentration of the compound, typically around the IC20-IC30. This creates selective pressure without killing the entire population.

  • Phase 2: Stepwise Dose Escalation

    • Culture the cells in the presence of this starting concentration. The medium should be changed every 2-3 days.

    • When the cells that survive this initial treatment reach 70-80% confluence, they are passaged. [2] * After 2-3 successful passages at this concentration, double the drug concentration.

    • Repeat this cycle of treatment, recovery, and dose escalation. This process can take several months. [1]3. Phase 3: Characterization and Banking

    • Periodically (e.g., every 4-6 weeks), perform an IC50 assay on the treated population and compare it to the parental line.

    • Once a significant and stable increase in IC50 (>10-fold) is achieved, the resistant cell line is considered established.

    • Expand the resistant cell line and create a frozen cell bank. It's good practice to maintain a low concentration of the drug in the culture medium to maintain selective pressure.

Question: My initial Western Blots for specific pathways were inconclusive. How can I get a broader, unbiased view of the resistance mechanism?

Answer: If targeted approaches are inconclusive, a global, unbiased analysis of gene expression is the logical next step. RNA sequencing (RNA-Seq) allows you to compare the entire transcriptome of the resistant cells to the parental cells. [22] This powerful technique can help you discover novel or unexpected resistance mechanisms. By analyzing the differentially expressed genes (DEGs), you can identify entire pathways that are up- or down-regulated in the resistant population. [23][24][25]For example, you might discover the upregulation of a completely different efflux pump, alterations in metabolic pathways, or changes in DNA repair mechanisms. The results from RNA-Seq can then guide you to new, testable hypotheses for further validation by Western Blot or functional assays.

References

  • Giddings, E. L., & Newman, R. A. (2023). Role of ABC transporters in cancer chemotherapy. PMC, NIH. [Link]

  • Varela, N., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research. [Link]

  • Consensus. Impact of ABC transporters on cancer stem cell chemoresistance. [Link]

  • Sharom, F. J. (2008). ABC multidrug transporters: Structure, function and role in chemoresistance. Pharmacogenomics. [Link]

  • Al-Qasem, A., et al. (2023). Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy. Frontiers in Pharmacology. [Link]

  • Creative Bioarray. Establishment of Drug-resistant Cell Lines. [Link]

  • Sharom, F. J. (2007). ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. The FEBS Journal. [Link]

  • Fletcher, J. I., et al. (2016). ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance. Cancers. [Link]

  • Uribe, M. L., et al. (2021). Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. Cancers. [Link]

  • ResearchGate. The role of the PI3K/Akt/mTOR pathway in chemotherapy resistance and EMT in PCa. [Link]

  • Wu, G., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology. [Link]

  • Uribe, M. L., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs and Acquired Resistance. ResearchGate. [Link]

  • Uribe, M. L., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Semantic Scholar. [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Uribe, M. L., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC, NIH. [Link]

  • Miricescu, D., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences. [Link]

  • Procell. Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Lee, H., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. [Link]

  • Singh, B., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Parker, A. L., et al. (2017). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences. [Link]

  • Staunton, J. E., et al. (2001). Identification of molecular mechanisms for cellular drug resistance by combining drug activity and gene expression profiles. British Journal of Cancer. [Link]

  • Cabral, F. (2011). New insights into mechanisms of resistance to microtubule inhibitors. Future Oncology. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Fojo, T., & Menefee, M. (2007). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Drug Resistance Updates. [Link]

  • Al-Ostoot, F. H., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. [Link]

  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Ingenta Connect. [Link]

  • Chen Lab, University of Hawaii Cancer Center. Western blotting. [Link]

  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]

  • Matiichuk, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]

  • Lee, M. C. S., et al. (2014). Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Tyagi, M., et al. (2021). Gene expression based inference of drug resistance in cancer. bioRxiv. [Link]

  • Chen, Z., et al. (2023). A Review of Computational Methods for Predicting Cancer Drug Response at the Single-Cell Level Through Integration with Bulk RNAseq data. PMC, NIH. [Link]

  • Ghosh, S., et al. (2018). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. PMC, NIH. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. [Link]

  • Mohammadi-Farani, A., et al. (2014). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]

Sources

Technical Support Center: Enhancing Bioavailability of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, medicinal chemists, and drug development professionals working to optimize the pharmacokinetic profile of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (herein referred to as "Lead Compound 1"). Poor oral bioavailability is a primary driver of compound attrition in the development pipeline. This document provides a logical, troubleshooting-focused framework to diagnose and address common bioavailability challenges such as poor aqueous solubility, low membrane permeability, and rapid first-pass metabolism. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Initial Characterization & Problem Identification

This initial phase is critical for diagnosing the specific liabilities of Lead Compound 1. A thorough understanding of its baseline physicochemical properties will guide your modification strategy, saving valuable time and resources.

Q1: What are the initial physicochemical properties of my lead compound, and do they predict any bioavailability issues?

A1: The first step is to analyze the inherent properties of Lead Compound 1 and evaluate them against established principles of drug-likeness, such as Lipinski's Rule of Five.[1][2][3] These rules are empirical guidelines that predict the likelihood of a compound having good oral bioavailability.

The key parameters for Lead Compound 1 are summarized below:

PropertyValueLipinski's Rule of 5 GuidelineComplianceSource
Molecular Weight282.75 g/mol < 500 DaYes[4]
Hydrogen Bond Donors1 (amide N-H)≤ 5Yes[4]
Hydrogen Bond Acceptors4 (2xO, 2xN)≤ 10Yes[4]
Calculated LogP (XLogP3)2.7< 5Yes[4]

Initial Interpretation: Based on Lipinski's rules, Lead Compound 1 appears "drug-like" and does not violate any of the primary criteria.[5] However, these are merely guidelines. A calculated LogP of 2.7 suggests moderate lipophilicity, which is generally favorable for membrane permeability. Despite this, poor bioavailability can still arise from other factors not covered by these simple rules, namely:

  • Low Aqueous Solubility: The molecule's relatively planar, aromatic structure may lead to poor solubility due to strong crystal lattice energy.

  • Rapid First-Pass Metabolism: The methoxy group and the chloro-acetamide moiety are potential sites for rapid metabolic breakdown in the liver.[6]

  • Efflux Transporter Substrate: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).[7]

Therefore, the next logical step is to experimentally determine its solubility and permeability.

Section 2: Troubleshooting Poor Aqueous Solubility

Low solubility is a frequent cause of poor oral absorption, as a drug must be in solution to be absorbed.[8] If you've determined that Lead Compound 1 has a solubility of <10 µg/mL in aqueous buffers, the following strategies should be considered.

Q2: My compound's aqueous solubility is very low. Is salt formation a viable strategy to improve it?

A2: Salt formation is often the most effective and common method to increase the solubility and dissolution rate of ionizable drugs.[9][10] This strategy involves creating a salt of the parent molecule with a suitable acidic or basic counter-ion.[11] For this to be an option, your active pharmaceutical ingredient (API) must have an ionizable functional group.

Analysis of Lead Compound 1: The thiazole ring contains a nitrogen atom that is weakly basic. Protonation of this nitrogen to form a salt (e.g., a hydrochloride or mesylate salt) could significantly disrupt the crystal packing and enhance interaction with water, thereby increasing solubility.[12][13]

  • Preparation: Dissolve 10-20 mg of Lead Compound 1 in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

  • Counter-Ion Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid).

  • Precipitation/Crystallization: Stir the solution at room temperature or slightly elevated temperature. If a precipitate forms, it is likely the salt. If not, attempt to induce crystallization by cooling, adding an anti-solvent (like MTBE or heptane), or scratching the flask.

  • Isolation & Analysis: Isolate the solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess its properties. Key analyses include:

    • Aqueous Solubility: Measure the solubility of the new salt form in phosphate-buffered saline (PBS) at pH 7.4 and compare it to the parent compound.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to check the melting point and Powder X-Ray Diffraction (PXRD) to assess crystallinity. A stable, crystalline salt is preferred.

    • Hygroscopicity: Assess moisture uptake under controlled humidity to ensure the salt form is not overly hygroscopic, which can cause handling and stability issues.

Q3: Salt formation did not work or yielded an unstable salt. What is the next logical step to improve solubility?

A3: If the compound is not sufficiently basic to form a stable salt, or if you need to address other issues like membrane permeability simultaneously, a prodrug strategy is an excellent alternative.[14][15] A prodrug is a bioreversible derivative of the active drug that undergoes enzymatic or chemical conversion in the body to release the parent compound.[16]

For Lead Compound 1, the amide N-H group is an ideal handle for creating a prodrug. The goal is to attach a "promoieity" that enhances solubility and is cleaved in vivo.

Proposed Prodrug Strategy: N-Acyl or N-Phosphoryl Derivatives

  • Amino Acid Conjugates: Attaching an amino acid (e.g., glycine, valine) via an amide bond can introduce an ionizable carboxylic acid or amino group, dramatically increasing water solubility. These are often substrates for peptidases in the gut wall.[17]

  • Phosphate Esters: Converting the amide to an N-phosphoryl derivative introduces a highly polar, ionizable phosphate group. These are readily cleaved by alkaline phosphatases, which are abundant in the body.

Below is a workflow for considering these modifications.

Caption: Decision workflow for addressing low solubility.

Section 3: Overcoming Poor Membrane Permeability

For a drug to be orally bioavailable, it must pass through the lipid membranes of the intestinal epithelial cells.[18] Permeability is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays.

Q4: My compound shows low permeability in the PAMPA screen. What does this suggest and how can I fix it?

A4: The PAMPA model predicts passive diffusion across a lipid membrane.[19] Low permeability in this assay (e.g., apparent permeability coefficient, Papp < 1.0 x 10-6 cm/s) suggests that the compound has difficulty passively diffusing through a lipid environment. This can occur if the molecule is too polar or has too many hydrogen bond donors/acceptors that are not shielded.

Strategies to Improve Passive Permeability:

  • Increase Lipophilicity: While the calculated LogP of 2.7 is reasonable, permeability can sometimes be improved by synthetically increasing lipophilicity.

    • Modification: Replace the para-methoxy group on the phenyl ring with a more lipophilic group like an ethoxy, isopropoxy, or trifluoromethyl group.

    • Rationale: This modification increases the overall non-polar character of the molecule, which can improve its partitioning into the lipid membrane.

  • Mask Polar Groups (Prodrug Approach): The amide N-H is a polar group. Creating a prodrug by attaching a lipophilic, bioreversible promoiety can shield this polarity during absorption.

    • Modification: Synthesize an N-acyloxymethyl or N-alkoxycarbonyl derivative. These groups increase lipophilicity and are designed to be cleaved by esterases in the body.[20]

This protocol provides a high-throughput method to rank compounds based on their passive permeability.[21][22]

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).

  • Prepare Donor Plate: Dissolve test compounds in a donor buffer (e.g., PBS pH 7.4 with 5% DMSO) to a final concentration of 100-200 µM. Add this solution to the coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.[23]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Troubleshooting PAMPA:

  • High Variability: Ensure the lipid membrane is evenly coated and that there are no air bubbles trapped between the donor and acceptor plates.

  • Low Compound Recovery: The compound may be binding to the plasticware or precipitating. Check solubility in the assay buffer and consider using low-bind plates.

Q5: My compound has good PAMPA permeability, but low Caco-2 permeability and a high efflux ratio. What is happening?

A5: This is a classic signature of active efflux. The Caco-2 assay uses a monolayer of human intestinal cells that express not only a lipid barrier but also active transport proteins.[24][25] A high efflux ratio (ER > 2), calculated as Papp(B-A) / Papp(A-B), indicates that your compound is being actively pumped from the basolateral (blood) side back to the apical (intestinal) side.[7] The most common culprit is the P-glycoprotein (P-gp) efflux pump.

Caption: Diagram of P-gp mediated drug efflux.

Strategies to Overcome Efflux:

  • Saturate the Transporter: This is generally not a viable clinical strategy as it requires high doses and can lead to drug-drug interactions.

  • Structural Modification (Prodrugs): The most effective approach is to design a prodrug that is not a substrate for the efflux transporter. By masking the functional groups that the P-gp pump recognizes, the prodrug can enter the cell. Once inside, it is cleaved to release the active parent drug, which is then "trapped" and less likely to be pumped out.

    • Example: An N-alkoxycarbonyl prodrug of Lead Compound 1 may not be recognized by P-gp, allowing it to accumulate within the cell before being cleaved by intracellular esterases.

This assay provides insight into both passive and active transport mechanisms.[26][27]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A TEER value > 200 Ω·cm² is typically required.[7]

  • Transport Study (A -> B):

    • Add the test compound (e.g., at 10 µM in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with shaking. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min).

  • Transport Study (B -> A):

    • In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Take samples from the apical side at the same time points.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate Papp values for both directions and determine the efflux ratio.

  • (Optional) P-gp Inhibition: To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor like verapamil. A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[7]

Section 4: In Vivo Pharmacokinetic (PK) Evaluation

Ultimately, the true bioavailability of a modified compound must be confirmed in a living system.[28][29] In vivo studies integrate all the factors of absorption, distribution, metabolism, and excretion (ADME).[30]

Q6: I have a modified candidate with good solubility and permeability. How do I design a basic in vivo PK study to confirm improved bioavailability?

A6: A simple rodent PK study is the standard next step. The goal is to compare the oral bioavailability (F%) of your new candidate against the original Lead Compound 1 and/or an intravenous (IV) dose.[31]

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the 100% bioavailable benchmark.

    • Group 2 (Oral - Lead Compound 1): Administer the original lead compound orally (e.g., via gavage) at a higher dose (e.g., 10-20 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Group 3 (Oral - Modified Candidate): Administer your new, optimized compound orally at the same dose and formulation as Group 2.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including:

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • Oral Bioavailability (F%): Calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Interpreting the Results: A successful modification will result in a significantly higher AUC and Cmax for Group 3 compared to Group 2, leading to a higher calculated oral bioavailability (F%).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5? [Link]

  • Wiley Online Library. (2023). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]

  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • ResearchGate. (n.d.). Prodrugs of Amides, Imides and Other NH-acidic Compounds. [Link]

  • Taylor & Francis Online. (n.d.). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • NIH. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • ScienceDirect. (n.d.). Current prodrug strategies for improving oral absorption of nucleoside analogues. [Link]

  • PubChem. (n.d.). 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. [Link]

  • ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. [Link]

  • PubMed. (n.d.). Metabolic N-hydroxylation. Use of substituent variation to modulate the in vitro bioactivation of 4-acetamidostilbenes. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • International Journal of Scientific Research in Science and Technology. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. [Link]

  • NIH. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the purification of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Welcome to the technical support guide for the purification of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (PubChem CID: 920003)[1]. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining this compound in high purity. As Senior Application Scientists, we explain not just the "how" but the "why" behind each step, ensuring you can adapt and troubleshoot effectively.

The final purity of your compound is critical for the reliability of downstream applications, whether for biological screening or as an intermediate in a multi-step synthesis[2]. This guide provides a systematic approach to purification, from initial workup to final polishing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the acylation of 2-amino-4-(4-methoxyphenyl)thiazole with chloroacetyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 2-amino-4-(4-methoxyphenyl)thiazole.

  • Reagent-derived Impurities: Hydrolyzed chloroacetyl chloride (chloroacetic acid) or side products from the base used.

  • Side-Reaction Products: Over-acylation products or other condensation byproducts, though typically minor if stoichiometry is controlled[3].

Q2: What is the best first-pass purification strategy for the crude product?

A2: For most organic solids, recrystallization is the most efficient first-pass technique for removing the bulk of impurities, assuming the crude product has a purity of >85%. It is scalable and cost-effective. If the crude product is an oil or contains a complex mixture of impurities with similar polarity to the product, direct progression to column chromatography is recommended.

Q3: How do I choose the right analytical technique to assess purity?

A3: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): The workhorse for rapid, real-time assessment of reaction completion and fraction purity during column chromatography. It's excellent for visualizing polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis with high sensitivity and resolution, capable of detecting impurities that may co-elute with the product in TLC[4].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired product and can reveal the presence of impurities if their signals do not overlap with product signals.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product (Post-Workup) AssessCrude Initial Purity Assessment (e.g., TLC, ¹H NMR) Crude->AssessCrude Recrystallize Recrystallization AssessCrude->Recrystallize >85% Pure & Crystalline ColumnChrom Column Chromatography AssessCrude->ColumnChrom <85% Pure or Oily/Complex Mixture AssessFinal Final Purity Assessment (TLC, mp, NMR, HPLC) Recrystallize->AssessFinal ColumnChrom->AssessFinal PureProduct Pure Product (>98%) AssessFinal->PureProduct Purity Confirmed Repurify Re-purify or Combine Impure Fractions AssessFinal->Repurify Purity Not Met Repurify->ColumnChrom Re-run Column

Caption: Decision workflow for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves, forming an immiscible liquid layer.

  • Causality: This is often caused by a solvent that is too non-polar or by cooling the solution too rapidly.

  • Solutions:

    • Re-heat the solution until it is homogeneous again.

    • Add more of the polar "soluble" solvent to increase the overall polarity of the system.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

    • If the issue persists, choose a different solvent system entirely. Common solvent pairs for related compounds include ethanol/water and acetone/water[3].

Q5: No crystals are forming, even after my solution has cooled to room temperature. How can I induce crystallization?

A5: Supersaturation has occurred, but crystal nucleation has not initiated.

  • Causality: The solution may be too dilute, or there are no nucleation sites for crystals to begin growing.

  • Solutions:

    • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.

    • Add a "seed crystal" of the pure compound to the solution to initiate crystallization.

    • Cool the solution further in an ice bath.

    • Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

Column Chromatography Issues

Q6: My compound is running as a streak instead of a tight band on the column. Why is this happening?

A6: Streaking, or tailing, can compromise the separation of your compound from impurities.

  • Causality: This is often due to overloading the column with too much sample, poor sample loading technique, or using a solvent system that is too polar. The compound may also be slightly acidic or basic, interacting strongly with the silica gel.

  • Solutions:

    • Reduce Sample Load: A general rule is to use 1g of sample for every 25-100g of silica gel.

    • Improve Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and add it carefully to the top of the column. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is highly effective.

    • Optimize Eluent: Use a less polar solvent system. The desired compound should have an Rf of approximately 0.35 on a TLC plate for good separation[5][6].

    • Modify Stationary Phase: If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve band shape.

Q7: I have very low recovery of my product after column chromatography. Where did it go?

A7: Low recovery can result from several factors.

  • Causality: The compound may be highly polar and irreversibly adsorbed onto the silica gel, or it may be unstable and degrading on the acidic surface of the silica.

  • Solutions:

    • Flush the Column: After collecting all fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.

    • Check for Decomposition: Run a TLC of the column head; a streak of baseline spots can indicate decomposition.

    • Use a Different Adsorbent: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel if decomposition is suspected[7].

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for purifying crystalline 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

  • Solvent Selection: Place a small amount of crude product in a test tube. Add ethanol dropwise while heating until the solid dissolves. Then, add water dropwise until the solution becomes cloudy. Re-heat to clarify. If this works, ethanol/water is a suitable system.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to completely dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot solution until persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and create a saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by cold water, to remove residual soluble impurities[3][8].

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of ~0.35[6].

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom[5].

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane)[5].

    • Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles. Open the stopcock to allow solvent to drain, but never let the solvent level fall below the top of the silica gel.

    • Add another layer of sand (~1 cm) on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is loaded onto the sand layer.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Tables

Table 1: Common Purification Solvents and Systems

Solvent / SystemTypePolarityNotes
Ethanol / WaterRecrystallizationHigh / Very HighGood for moderately polar compounds that are soluble in ethanol but not water[3].
Ethyl Acetate / HexaneRecrystallization / ChromatographyMedium / LowA versatile system for both techniques. The ratio can be tuned for optimal separation[9].
Dichloromethane (DCM)ChromatographyMediumA common solvent for dissolving samples for column loading and as a component of the eluent.
MethanolChromatographyHighOften used in small percentages (1-10%) in DCM or Ethyl Acetate to elute highly polar compounds.

Table 2: Analytical Methods for Purity Assessment

MethodPrincipleInformation Provided
TLCDifferential partitioning between stationary and mobile phases.Rapid purity check, visualization of impurities, optimization of chromatography conditions.
HPLCHigh-resolution separation based on partitioning.Quantitative purity (% area), detection of trace impurities[4].
¹H NMRNuclear magnetic resonance of protons.Structural confirmation, detection of structurally different impurities.
Melting PointTemperature range of solid-to-liquid phase transition.Indicator of purity; pure compounds have a sharp, narrow melting range.

References

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 6), 687–690. Retrieved from [Link]

  • Cankaya, N., et al. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]

  • Acikbas, Y., et al. (2015). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... ResearchGate. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Guerrab, F., et al. (2021). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 1), 74–77. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • de Paula, J. C., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. MedChemComm, 9(3), 528–539. Retrieved from [Link]

  • ResearchGate. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][10][11] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

  • Jasperse, C. (n.d.). Column, Combiflash, and TLC 52 Chem 355 Jasperse Chromatography. Retrieved from [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62(Pt 10), o4427–o4428. Retrieved from [Link]

  • Kuppusamy, S., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(1), x160879. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6), x220509. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 2.4A: Macroscale Columns. Retrieved from [Link]

  • Fralin Life Sciences Institute, Virginia Tech. (2009). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • Google Patents. (1943). US2321278A - Preparation of chloroacetamide.
  • Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 12), o3263. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. It moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered during this multi-step synthesis, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

The synthesis is logically divided into two primary stages:

  • Formation of the 2-amino-4-(4-methoxyphenyl)thiazole precursor via the Hantzsch thiazole synthesis.

  • N-acylation (chloroacetylation) of the aminothiazole to yield the final product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during these stages.

Section 1: Troubleshooting the Synthesis of the Precursor: 2-amino-4-(4-methoxyphenyl)thiazole

The formation of the aminothiazole core is the foundation of the entire synthesis. It is typically achieved through the Hantzsch thiazole synthesis, a robust reaction but one with specific vulnerabilities.[1][2]

Diagram: Hantzsch Thiazole Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Precursor Product SM1 2-Bromo-4'-methoxyacetophenone Reaction Hantzsch Condensation (e.g., Ethanol, Reflux) SM1->Reaction SM2 Thiourea SM2->Reaction Product 2-amino-4-(4-methoxyphenyl)thiazole Reaction->Product

Caption: General workflow for the Hantzsch synthesis of the aminothiazole precursor.

FAQ 1.1: My Hantzsch reaction has a very low yield or failed completely. What are the likely causes?

Answer: A low or zero yield in a Hantzsch synthesis typically points to one of three areas: the quality of the α-haloketone, the reaction conditions, or the workup procedure.

  • Causality 1: Instability of the α-Bromoacetophenone. The key starting material, 2-bromo-4'-methoxyacetophenone, is a lachrymator and can be unstable upon prolonged storage, especially if exposed to moisture. It can undergo self-condensation or hydrolysis.

    • Solution: Always use freshly prepared or recently purchased 2-bromo-4'-methoxyacetophenone of high purity. If in doubt, run a quick ¹H NMR to check for the characteristic benzylic protons and ensure the absence of significant impurities.

  • Causality 2: Inappropriate Reaction Conditions. While the reaction is generally robust, incorrect solvent choice or temperature can hinder the reaction. The initial SN2 attack of thiourea on the α-bromoketone is the rate-limiting step.

    • Solution: Ethanol is a common and effective solvent as it readily dissolves both reactants. The reaction typically requires heating to reflux to proceed at a reasonable rate.[2] Ensure the mixture is heated for a sufficient duration (often 30 minutes to a few hours), monitoring by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Causality 3: Premature Product Precipitation. The hydrobromide salt of the product amine can sometimes precipitate from the reaction mixture, potentially stalling the reaction.

    • Solution: While this is less common in ethanol, if a thick precipitate forms early, adding a small amount of additional solvent may help. The key is the workup.

  • Causality 4: Incorrect Workup. The reaction produces the hydrobromide salt of the aminothiazole. Failure to neutralize this salt will result in a poor yield of the free base upon extraction.

    • Solution: After cooling the reaction, it is crucial to pour the mixture into a basic aqueous solution, such as 5% sodium carbonate (Na₂CO₃) or dilute ammonium hydroxide.[2] This neutralizes the HBr salt, precipitating the free amine, which is typically poorly soluble in water and can be collected by filtration.

FAQ 1.2: My isolated aminothiazole precursor is impure. What are the common contaminants?

Answer: Impurities often arise from unreacted starting materials or side reactions.

  • Contaminant 1: Unreacted Thiourea. Thiourea has some solubility in the ethanol-water mixture used during workup and can co-precipitate with the product.

    • Troubleshooting: Ensure the product is thoroughly washed with cold water after filtration to remove any residual thiourea. Recrystallization from ethanol or an ethanol/water mixture is highly effective for purification.

  • Contaminant 2: Side-products from the α-Bromoketone. As mentioned, the ketone can undergo side reactions.

    • Troubleshooting: The best defense is using high-purity starting material. If impurities persist, column chromatography (silica gel, using a hexane/ethyl acetate gradient) can be employed, although a well-executed recrystallization is often sufficient.

Section 2: Troubleshooting the Chloroacetylation of 2-amino-4-(4-methoxyphenyl)thiazole

This step involves the acylation of the exocyclic amino group of the thiazole with chloroacetyl chloride. The primary challenge is achieving selective N-acylation without side reactions. The 2-aminothiazole moiety has multiple nucleophilic sites, which can lead to undesired products.

Diagram: Desired Reaction vs. Potential Side Reactions

Reactant 2-amino-4-(4-methoxyphenyl)thiazole + Chloroacetyl Chloride DesiredProduct Desired Product (Exocyclic N-Acylation) Reactant->DesiredProduct Correct Conditions (Base, Low Temp) SideProduct1 Side Product 1 (Di-acylation) Reactant->SideProduct1 Excess Acylating Agent Strong Base / High Temp SideProduct2 Side Product 2 (Ring N-Acylation) Reactant->SideProduct2 Harsh Conditions

Caption: Potential reaction pathways during the chloroacetylation step.

FAQ 2.1: The chloroacetylation reaction is sluggish or shows no conversion of the starting amine.

Answer: This issue almost always relates to the choice and handling of reagents or insufficient activation of the amine.

  • Causality 1: Deactivated Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to chloroacetic acid, which is not an effective acylating agent under these conditions.

    • Solution: Use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.

  • Causality 2: Insufficient or Inappropriate Base. A base is required to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction.

    • Solution: Pyridine is often used as both a base and a solvent.[3][4] It is effective but must be dry. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used in a solvent like acetone or THF.[4] Ensure at least one equivalent of base is used, with 1.1-1.2 equivalents being common practice to drive the reaction to completion.

  • Causality 3: Low Temperature. While the reaction should be cooled initially to control its exothermicity, maintaining it at 0 °C for the entire duration may slow the rate excessively.

    • Solution: A standard procedure is to add the chloroacetyl chloride dropwise to a solution of the amine and base at 0 °C.[5] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. Monitor via TLC.

FAQ 2.2: My reaction produces multiple spots on TLC, and the final product is difficult to purify.

Answer: This is a classic sign of non-selective acylation or side reactions.

  • Causality 1: Di-acylation. The initially formed amide still has a proton on the nitrogen which can be removed by a strong base, leading to a second acylation. This is more likely with excess chloroacetyl chloride and overly strong basic conditions.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of chloroacetyl chloride. Add it slowly and maintain a low temperature (0 °C) during the addition to prevent localized high concentrations. A milder base like K₂CO₃ is less likely to cause over-reaction than stronger bases.

  • Causality 2: Ring Nitrogen Acylation. The endocyclic nitrogen atom of the thiazole ring is also nucleophilic and can be acylated, though this is generally less favorable than acylation of the exocyclic amine.

    • Solution: This is typically avoided by using controlled conditions as described above. The exocyclic amine is significantly more nucleophilic and will react preferentially.

  • Causality 3: Reaction with Solvent. If using a reactive solvent, it may compete in the reaction.

    • Solution: Use inert, dry solvents like tetrahydrofuran (THF), acetone, or dichloromethane (DCM) when using a base like K₂CO₃ or triethylamine. If using pyridine, it serves as both the base and solvent.[3]

Recommended Protocol: Chloroacetylation
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-(4-methoxyphenyl)thiazole (1.0 eq.) in dry pyridine or a suitable dry solvent like THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition (if not using pyridine): If using a solvent like THF, add potassium carbonate (1.2 eq.).

  • Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:7 Hexane:Ethyl Acetate), checking for the disappearance of the starting amine.

  • Workup: Once complete, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any pyridinium salts or excess base, and then dry the solid.[5][6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Section 3: Purification and Analytical Characterization

FAQ 3.1: What is the best solvent for recrystallizing the final product?

Answer: Ethanol is widely reported and generally effective for recrystallizing 2-chloro-N-arylacetamides.[5][6] The product typically has good solubility in hot ethanol and poor solubility in cold ethanol, leading to good recovery of pure crystals upon cooling. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective.

Table: Summary of Key Reaction Parameters and Troubleshooting
ParameterStep 1: Hantzsch SynthesisStep 2: Chloroacetylation
Key Reagents 2-Bromo-4'-methoxyacetophenone, Thiourea2-amino-4-(4-methoxyphenyl)thiazole, Chloroacetyl chloride
Solvent EthanolPyridine, THF, Acetone, DCM (must be dry)
Base Not required (neutralization in workup)Pyridine, K₂CO₃, Triethylamine (1.1-1.2 eq.)
Temperature Reflux (approx. 78 °C in Ethanol)0 °C during addition, then warm to RT
Common Pitfall Impure/degraded α-bromoketoneHydrolysis of chloroacetyl chloride; Di-acylation
Troubleshooting Use fresh ketone; Ensure full neutralization (e.g., Na₂CO₃) during workup.Use fresh/distilled acyl chloride; Add slowly at low temp; Use 1.1 eq. max.
Purification Recrystallization (Ethanol/Water)Recrystallization (Ethanol)
FAQ 3.2: My NMR spectrum shows unexpected peaks. How do I identify impurities?

Answer: Besides unreacted starting materials, the most likely impurity is the di-acylated product.

  • ¹H NMR: The desired product should show a single sharp singlet for the -NH proton (often broad, between δ 9-12 ppm), a singlet for the -CH₂Cl protons (around δ 4.0-4.5 ppm), and aromatic signals corresponding to the methoxyphenyl and thiazole rings.

  • Di-acylated Impurity: This species would lack the -NH proton signal. You would likely see two distinct singlets for the two different -CH₂Cl groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable. The desired product has a calculated exact mass of approximately 282.0229 g/mol .[7] The di-acylated product would have a significantly higher mass. Comparing the found m/z values to theoretical values can confirm the identity of the main product and any major impurities.

References

  • Tan, S. Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Gunes, M., et al. (2017). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1112. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Various Authors. (2023). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Mamedova, U. A., et al. (2020). Synthesis of 2-Chloro-N-(3-Hydroxyphenyl) Acetamide and 2-Chloro-N-(4-Hydroxyphenyl) Acetamide and Study of their Antimicrobial. Neliti. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • PubChem. (n.d.). 2-amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Potency of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of thiazole derivatives. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your research and enhance the potency of your synthesized compounds.

I. Introduction to the Core Scaffold

The 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold is a key pharmacophore in modern medicinal chemistry. Molecules containing the thiazole ring are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of the chloroacetamide group, the 4-methoxyphenyl substituent, and the thiazole core creates a unique electronic and steric profile that allows for potent interactions with various biological targets.[3] Our goal is to provide you with the technical insights necessary to effectively synthesize and modify these analogs to maximize their therapeutic potential.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis and handling of these thiazole analogs.

Q1: What is the most common synthetic route for the parent compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?

A1: The most direct and widely used method involves a two-step process. First is the synthesis of the key intermediate, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. This is typically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) with a thiourea. The subsequent step is the acylation of the resulting aminothiazole with chloroacetyl chloride in the presence of a suitable base.[4]

Q2: I'm observing low yields during the acylation step. What are the likely causes and how can I improve it?

A2: Low yields in the acylation of 2-aminothiazoles can stem from several factors:

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not sufficiently deprotonate the amine for efficient acylation. Mild inorganic bases like potassium carbonate or sodium bicarbonate are often effective.[4] Organic bases such as triethylamine or pyridine can also be used.

  • Reaction Temperature: While some acylations proceed well at room temperature, others may require gentle heating to drive the reaction to completion.[5] However, excessive heat can lead to decomposition or the formation of unwanted byproducts. We recommend starting at 0°C and slowly warming to room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Ensure your 2-aminothiazole intermediate is pure. Impurities can interfere with the reaction. Similarly, chloroacetyl chloride is moisture-sensitive and should be handled under anhydrous conditions.

Q3: My purified product appears to be unstable and discolors over time. What's happening and how can I prevent it?

A3: The chloroacetamide moiety can be susceptible to degradation, particularly in the presence of nucleophiles or light. Discoloration may indicate decomposition or oxidation. To enhance stability:

  • Storage Conditions: Store the purified compound in a cool, dark, and dry environment. An amber vial under an inert atmosphere (nitrogen or argon) is ideal.

  • pH Considerations: Avoid strongly acidic or basic conditions during work-up and storage, as these can promote hydrolysis of the acetamide group.

  • Purity: Ensure all traces of residual base or acid from the synthesis are removed during purification, as these can catalyze degradation.

III. Troubleshooting Guide: Synthesis & Purification

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and purification of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide analogs.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-aminothiazole intermediate Incomplete reaction; incorrect stoichiometry; poor quality of starting materials (e.g., oxidized 2-aminothiophenol if used in an alternative synthesis).[5]Verify the stoichiometry of your reactants. Ensure the α-haloketone is reactive and the thiourea is pure. Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of multiple byproducts in the acylation step Reaction temperature is too high; incorrect base used, leading to side reactions; moisture contamination.Perform the reaction at a lower temperature (e.g., start at 0°C). Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N).[4] Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions.
Difficulty in achieving complete consumption of the starting aminothiazole Insufficient chloroacetyl chloride; inadequate reaction time.Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. Extend the reaction time and monitor closely by TLC.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product streaking or decomposing on a standard silica gel column The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.[6]Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N). Alternatively, use a different stationary phase such as neutral alumina.
Co-elution of impurities with the desired product The polarity of the impurity is very similar to the product.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Consider recrystallization as an alternative or final purification step.
Low recovery of product after column chromatography The product may be adsorbing irreversibly to the silica gel or is highly soluble in the mobile phase, leading to broad peaks.Try a less polar solvent system to reduce elution speed and improve peak shape. If irreversible adsorption is suspected, a different stationary phase is recommended.

IV. Experimental Protocols

Protocol 1: General Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

This protocol provides a general guideline and may require optimization for specific analogs.

Step 1: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

  • To a solution of 1-(4-methoxyphenyl)-2-bromoethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield the 2-aminothiazole intermediate.

Step 2: Acylation with Chloroacetyl Chloride

  • Dissolve the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or toluene).[4]

  • Add a base such as potassium carbonate (2 equivalents).[4]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise.[4]

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).[4]

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.[1][7]

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116, or MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.[1][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the cell culture medium. Add the different concentrations to the wells containing the cells and incubate for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

V. Visualizations

General Synthesis Workflow

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Acylation Alpha-Haloketone Alpha-Haloketone Condensation Condensation Alpha-Haloketone->Condensation Thiourea Thiourea Thiourea->Condensation Aminothiazole_Intermediate 2-Aminothiazole Intermediate Condensation->Aminothiazole_Intermediate Acylation Acylation Aminothiazole_Intermediate->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Final_Product 2-chloro-N-thiazol-2-yl acetamide Analog Acylation->Final_Product

Caption: General two-step synthesis of the target analogs.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_R1 Position R1 (Phenyl Ring) cluster_R2 Position R2 (Acetamide) Core_Scaffold 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Electron_Donating Electron-Donating Groups (e.g., -OCH3, -CH3) Core_Scaffold->Electron_Donating Modulate Lipophilicity Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core_Scaffold->Electron_Withdrawing Modulate Electronic Properties Vary_Halogen Vary Halogen (e.g., -F, -Br) Core_Scaffold->Vary_Halogen Fine-tune Reactivity Replace_Cl Replace Cl with other substituents Core_Scaffold->Replace_Cl Explore New Interactions Potency_Change Change in Biological Potency Electron_Donating->Potency_Change Electron_Withdrawing->Potency_Change Vary_Halogen->Potency_Change Replace_Cl->Potency_Change

Sources

Technical Support Center: Managing the Cytotoxicity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a promising anticancer agent. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the off-target cytotoxicity of this compound in normal (non-cancerous) cells during preclinical development. Our goal is to provide you with the scientific rationale and practical troubleshooting strategies to enhance the therapeutic window of this potent molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Q1: Why does 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit cytotoxicity in normal cells?

A1: The cytotoxicity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in normal cells is primarily attributed to its electrophilic chloroacetamide moiety. This reactive group can lead to off-target effects through two principal mechanisms:

  • Glutathione (GSH) Depletion: The chloroacetamide group can react with and deplete intracellular glutathione, a critical antioxidant, leaving cells vulnerable to oxidative damage.

  • Induction of Oxidative Stress: Depletion of GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). Elevated ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

Q2: What are the observable signs of cytotoxicity in normal cell cultures treated with this compound?

A2: Common morphological and cellular signs of cytotoxicity include:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, and detached from the culture surface.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT or trypan blue exclusion.

  • Increased Apoptosis: Evidence of programmed cell death, which can be detected by assays for caspase activation or Annexin V staining.

  • Membrane Integrity Loss: Compromised cell membranes, measurable by lactate dehydrogenase (LDH) release assays.

Q3: Is it possible to reduce the cytotoxicity of this compound in normal cells while maintaining its anticancer efficacy?

A3: Yes, it is possible to create a therapeutic window. Strategies to achieve this include:

  • Co-treatment with Cytoprotective Agents: Utilizing agents that can mitigate the off-target effects in normal cells.

  • Dose Optimization: Carefully titrating the concentration of the compound to a level that is cytotoxic to cancer cells but minimally affects normal cells.

  • Advanced Drug Delivery Systems: Encapsulating the compound in targeted delivery vehicles (e.g., nanoparticles) to increase its concentration at the tumor site while minimizing systemic exposure.

Q4: What is a recommended first-line strategy to try in our experiments to reduce off-target cytotoxicity?

A4: Co-treatment with N-acetylcysteine (NAC) is a highly recommended initial strategy. NAC is a precursor to glutathione and a direct ROS scavenger, addressing the primary mechanisms of off-target toxicity.[1][2]

II. Troubleshooting Guide: High Cytotoxicity in Normal Cells

This guide provides a structured approach to troubleshooting and resolving issues of high cytotoxicity in your normal cell lines.

Issue: Significant decrease in viability of normal control cells at concentrations effective against cancer cells.

Underlying Cause: The concentration of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is likely causing excessive oxidative stress and glutathione depletion in normal cells.

Solution Workflow:

workflow start High Cytotoxicity Observed in Normal Cells step1 Step 1: Confirm Compound Preparation and Dosing Accuracy start->step1 step2 Step 2: Implement Co-treatment with N-acetylcysteine (NAC) step1->step2 If dosing is correct step3 Step 3: Perform Dose-Response Matrix Experiment step2->step3 step4 Step 4: Assess Mechanisms of Cytotoxicity step3->step4 Identify optimal NAC concentration step5 Step 5: Evaluate Selective Efficacy step4->step5 end Optimized Protocol with Reduced Normal Cell Cytotoxicity step5->end

Troubleshooting Workflow Diagram

Detailed Troubleshooting Steps:

Step 1: Confirm Compound Preparation and Dosing Accuracy

  • Rationale: Incorrect solvent choice, poor solubility, or calculation errors can lead to unexpectedly high effective concentrations.

  • Action:

    • Solubility Check: Ensure the compound is fully dissolved in a biocompatible solvent (e.g., DMSO) at your stock concentration. Visually inspect for any precipitate.

    • Final Solvent Concentration: Verify that the final concentration of the solvent in your cell culture medium is non-toxic to your normal cells (typically ≤ 0.5% for DMSO).

    • Recalculate Dilutions: Double-check all calculations for serial dilutions from the stock solution.

Step 2: Implement Co-treatment with N-acetylcysteine (NAC)

  • Rationale: NAC can replenish intracellular glutathione stores and directly scavenge reactive oxygen species, thereby protecting normal cells from oxidative damage induced by the chloroacetamide moiety.[1][2]

  • Action:

    • Introduce a co-treatment condition with NAC. A starting concentration of 1-5 mM NAC is recommended, added to the cell culture medium simultaneously with your compound.

    • Include a "NAC only" control to ensure it is not affecting cell viability on its own.

    • Proceed to a dose-response matrix to find the optimal concentration.

Step 3: Perform a Dose-Response Matrix Experiment

  • Rationale: To identify a concentration of both the compound and NAC that maximizes cancer cell death while minimizing normal cell toxicity.

  • Action:

    • Design a matrix experiment with varying concentrations of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide on the x-axis and varying concentrations of NAC on the y-axis.

    • Run this matrix on both your cancer cell line and your normal cell line.

    • Assess cell viability after the desired treatment duration (e.g., 24, 48, 72 hours).

Data Presentation: Example Dose-Response Matrix Data

Compound Conc. (µM)Normal Cells (% Viability)Normal Cells + 2 mM NAC (% Viability)Cancer Cells (% Viability)Cancer Cells + 2 mM NAC (% Viability)
0100100100100
185987072
550923538
1020851518
2556057

Step 4: Assess the Mechanisms of Cytotoxicity and Protection

  • Rationale: To confirm that the observed cytotoxicity is due to oxidative stress and that NAC is functioning as expected.

  • Action: Perform mechanistic assays on your normal cells under the following conditions:

    • Vehicle Control

    • Compound alone (at a concentration showing toxicity)

    • Compound + optimal NAC concentration

    • NAC alone

  • Recommended Assays:

    • Intracellular ROS Levels: Use a fluorescent probe like DCFDA.

    • Mitochondrial Membrane Potential: Use a dye such as JC-1 or TMRE.

    • Caspase-3/7 Activity: Use a luminescent or fluorescent assay to measure apoptosis.

Step 5: Evaluate Selective Efficacy

  • Rationale: To ensure that the addition of NAC does not compromise the anticancer activity of the compound.

  • Action:

    • Compare the IC50 values of the compound on the cancer cell line with and without the optimal NAC concentration.

    • Ideally, the IC50 in cancer cells should not significantly increase with NAC co-treatment, while the viability of normal cells is substantially improved.

III. Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the compound, with or without NAC, and appropriate controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS using DCFDA

  • Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described above.

  • DCFDA Loading: At the end of the treatment period, remove the media and wash cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

  • Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel viability assay or by staining with a nuclear dye like Hoechst).

Protocol 3: Assessment of Apoptosis via Caspase-3/7 Activity

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate.

  • Assay: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

  • Reagent Addition: At the end of the treatment period, add the caspase reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Compare the luminescence signals of treated samples to the vehicle control.

IV. Mechanistic Insights: Signaling Pathways

The cytotoxicity induced by 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in normal cells can activate stress-related signaling pathways.

pathway compound 2-chloro-N-[...]-acetamide gsh_depletion GSH Depletion compound->gsh_depletion ros Increased ROS gsh_depletion->ros mapk p38/JNK MAPK Activation ros->mapk caspase Caspase Activation mapk->caspase apoptosis Apoptosis caspase->apoptosis nac N-acetylcysteine (NAC) nac->gsh_depletion Replenishes GSH nac->ros Scavenges ROS

Cytotoxicity and NAC Intervention Pathway

Studies on other chloroacetamides have shown that the resulting oxidative stress can lead to the phosphorylation and activation of p38 and JNK MAP kinases.[1] These kinases are key regulators of the intrinsic apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.[3][4] By preventing the initial ROS surge, NAC can inhibit the activation of this downstream apoptotic signaling cascade.

V. References

  • MDPI. (n.d.). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. Retrieved from [Link]

  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... Retrieved from [Link]

  • PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides | Request PDF. Retrieved from [Link]

  • PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • PubMed. (1990). Evaluation of putative cytoprotective properties of antiulcer drugs using quantitative histological techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • National Institutes of Health. (2024). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • PubMed. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole-bearing molecules which possess anticancer activity. Retrieved from [Link]

  • DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from [Link]

  • PubMed. (n.d.). Cytoprotective agents in experimental small bowel volvulus. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[5][6][7] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). P38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Glutathione S-transferases--a review. Retrieved from [Link]

  • PubMed. (2014). p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents. Retrieved from [Link]

  • Open Access Pub. (n.d.). Cytoprotective Agents | Journal of Ulcers. Retrieved from [Link]

  • MDPI. (n.d.). Molecular and Regenerative Effects of Platelet-Rich Plasma and Related Hemocomponents in Animal Models of Liver Injury—A Systematic Review. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic activation of caspases: artificial death switches. Retrieved from [Link]

  • PubMed. (2007). Caspase activation by anticancer drugs: the caspase storm. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-treatment-induced activation of P 38 and JNK MAPKs contributed to.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Retrieved from [Link]

  • Dove Press. (n.d.). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Retrieved from [Link]

  • PubMed. (2003). Caspase activation. Retrieved from [Link]

  • International Journal of Nanomedicine. (2019). Co-loading antioxidant N-acetylcysteine attenuates cytotoxicity of iro. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Short Review on Thiazole Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Retrieved from [Link]

  • MDPI. (n.d.). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (n.d.). The Discovery and Application of Inhibitors of Glutathione S-Transferase as Therapeutic Agents -A Review | Request PDF. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a synthetic compound belonging to the versatile N-(4-aryl-1,3-thiazol-2-yl)acetamide scaffold. We will explore its chemical characteristics and biological activities in comparison to structurally similar compounds, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of thiazole derivatives.

Introduction: The N-(4-aryl-1,3-thiazol-2-yl)acetamide Scaffold

The N-(4-aryl-1,3-thiazol-2-yl)acetamide core structure is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This heterocyclic framework, characterized by a central thiazole ring linked to an aryl group at the C4 position and an N-acetamide group at the C2 position, has been extensively investigated for its potential as an anticancer and antimicrobial agent. The structural versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. Our focus compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, features a 4-methoxyphenyl group at the C4 position of the thiazole ring and a chloroacetamide side chain. These specific substitutions are crucial in defining its biological profile.

Comparative Analysis of Biological Activities

The biological activity of N-(4-aryl-1,3-thiazol-2-yl)acetamide derivatives is significantly influenced by the nature of the substituents on the aryl ring and the acetamide moiety. This section compares the anticancer and antimicrobial performance of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide with its analogs, drawing upon published experimental data.

Anticancer Activity

Thiazole-based compounds have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical cellular targets like protein kinases and tubulin polymerization.

A study by El-Abd et al. (2022) highlighted the potential of thiazole-based derivatives as tubulin polymerization inhibitors. While this study did not specifically test our target compound, it provides valuable structure-activity relationship (SAR) insights. For instance, a series of 2,4-disubstituted thiazole derivatives were shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the reference compound combretastatin A-4 (CA-4)[1]. The study emphasized the importance of the substitution pattern on the aryl ring for potent anticancer activity[1].

Another study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that modifications of the aryl ring and the linker between the thiazole and the benzoyl group significantly impact antiproliferative activity against melanoma and prostate cancer cells[2]. This suggests that the 4-methoxyphenyl group in our target compound likely plays a key role in its potential anticancer effects.

Table 1: Comparative in vitro Anticancer Activity of Selected Thiazole Derivatives

Compound IDR1 (at C4 of Thiazole)R2 (at Acetamide)Cancer Cell LineIC50 (µM)Reference
Target Compound 4-methoxyphenyl-CH2ClNot Reported--
Analog 14-chlorophenyl-CH3MCF-77.56[3]
Analog 24-bromophenyl-CH3MCF-7>100[3]
Analog 3 (10a)phenylcomplex thioacetamidePC-37 ± 0.6[1]
Analog 4 (10f)4-chlorophenylcomplex thioacetamidePC-35.62[1]

Note: Direct comparative data for the target compound is not available in the cited literature. The table illustrates the impact of substitutions on anticancer activity within the broader class of thiazole derivatives.

Antimicrobial Activity

The N-(4-aryl-1,3-thiazol-2-yl)acetamide scaffold has also been extensively explored for its antimicrobial properties. The presence of the chloroacetamide moiety is often associated with enhanced antimicrobial activity.

A recent study reported the resynthesis and antimicrobial evaluation of thirteen thiazolyl-2-chloroacetamide derivatives[4]. This study provides a direct comparison of compounds with varying substituents on the 4-aryl ring. While the 4-methoxyphenyl analog was not included, the findings offer valuable insights into the SAR of this series. For example, compounds with electron-withdrawing groups on the phenyl ring generally exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species[4].

Another study on thiazole derivatives highlighted that the introduction of different substituents on the primary molecular framework of thiazole produced encouraging results against tested bacterial strains[5]. Specifically, 2,4-disubstituted thiazole derivatives with nitro groups on the phenyl substituent showed significant activity[5].

Table 2: Comparative in vitro Antimicrobial Activity of Selected 2-chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide Derivatives

Compound IDR (at C4 of Phenyl)MIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. nigerReference
Target Compound 4-OCH3Not ReportedNot ReportedNot Reported-
4aH62.5125250[4]
4c4-Cl12512562.5[4]
4f2,4-diCl62.562.5125[4]
4g4-Br62.512562.5[4]
4j4-NO262.562.562.5[4]
4k3-NO212512562.5[4]

Note: The data is extracted from a study on thiazolyl-2-chloroacetamide derivatives. The target compound with a 4-methoxyphenyl group was not evaluated in this specific study.

Mechanism of Action and Signaling Pathways

The therapeutic effects of N-(4-aryl-1,3-thiazol-2-yl)acetamide derivatives are attributed to their interaction with various biological targets and modulation of key signaling pathways.

Anticancer Mechanism

As previously mentioned, a significant mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1].

Thiazole_Derivative N-(4-aryl-1,3-thiazol-2-yl)acetamide Derivative Tubulin β-Tubulin (Colchicine Binding Site) Thiazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Disruption Tubulin->Microtubule_Assembly Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Mechanism

The antimicrobial mechanism of action for chloroacetamide derivatives is often linked to their ability to act as alkylating agents . The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes, leading to their inactivation and subsequent cell death.

Chloroacetamide_Derivative 2-chloro-N-(thiazol-2-yl)acetamide Derivative Bacterial_Enzyme Essential Bacterial Enzyme (e.g., with Cys or His residues) Chloroacetamide_Derivative->Bacterial_Enzyme Alkylation Enzyme_Inactivation Enzyme Inactivation Bacterial_Enzyme->Enzyme_Inactivation Leads to Cell_Death Bacterial Cell Death Enzyme_Inactivation->Cell_Death Results in

Caption: Putative mechanism of antimicrobial action via enzyme alkylation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]acetamide Derivatives

This protocol is adapted from the work of Sharshira et al.[6].

Step 1: Synthesis of 2-amino-4-aryl-thiazole

  • To a mixture of the appropriate acetophenone (10 mmol) and thiourea (10 mmol), add bromine (20 mmol) dropwise over 30 minutes.

  • Heat the reaction mixture on a boiling water bath for 10 hours.

  • Add water and continue heating until most of the solid dissolves.

  • Filter the hot solution and cool the filtrate.

  • Make the filtrate alkaline with ammonium hydroxide.

  • Filter the separated product, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]-acetamide

  • Dissolve the 2-amino-4-aryl-thiazole (10 mmol) in pyridine (10 mL).

  • Add chloroacetyl chloride (12 mmol) dropwise with continuous stirring over 20 minutes.

  • Heat the mixture on a boiling water bath for 3 hours.

  • Allow the mixture to cool to room temperature and pour it onto crushed ice.

  • Filter the separated solid, wash with water, dry, and recrystallize from ethanol.

cluster_synthesis Synthetic Workflow start Start Materials: Acetophenone, Thiourea, Bromine step1 Step 1: Hantzsch Thiazole Synthesis (Heating) start->step1 intermediate Intermediate: 2-amino-4-aryl-thiazole step1->intermediate step2 Step 2: Acylation (Chloroacetyl chloride, Pyridine) intermediate->step2 product Final Product: 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]acetamide step2->product

Caption: General synthetic workflow for N-(4-aryl-1,3-thiazol-2-yl)acetamide derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a generalized representation based on common practices described in the literature[1].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and practices mentioned in relevant studies[4].

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The N-(4-aryl-1,3-thiazol-2-yl)acetamide scaffold, exemplified by 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, represents a promising area for the development of novel therapeutic agents. The available data strongly suggest that the biological activity of these compounds is highly dependent on the nature and position of substituents on the aryl ring and the acetamide side chain.

While direct comparative data for our target compound is limited, the analysis of its structural analogs indicates that the 4-methoxyphenyl group is likely to confer significant biological activity. Future research should focus on the systematic synthesis and evaluation of a series of N-(4-aryl-1,3-thiazol-2-yl)acetamides, including the 4-methoxyphenyl derivative, under standardized experimental conditions. This will enable a more precise elucidation of the structure-activity relationships and facilitate the identification of lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development.

References

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. [Link]

  • Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl-2-Chloroacetamide Derivatives as Potential Broad-Spectrum Agents. (2025). PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide Derivatives. (2020). ResearchGate. [Link]

  • Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[3][4][7]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. (2012). ResearchGate. [Link]

  • 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. (2016). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl). (2020). Semantic Scholar. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). ResearchGate. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. (n.d.). IOSR Journal. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2013). National Institutes of Health. [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. (2014). ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). National Institutes of Health. [Link]

  • Substituted 2-[(2-Oxo-2H-[3][4][7]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2016). National Institutes of Health. [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2018). PubMed. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PubMed Central. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

Sources

A Comparative Guide to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[3] The clinical success of thiazole-containing drugs, such as the anticancer agent Dasatinib and the antiviral Ritonavir, underscores the therapeutic potential embedded within this heterocyclic system.[1][3][4] These compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antihistamine effects.[5]

This guide provides an in-depth comparison of a specific thiazole derivative, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide , against the broader landscape of bioactive thiazole derivatives. We will delve into its chemical characteristics, position it within the context of structure-activity relationships (SAR), and provide validated experimental protocols for its synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to leverage the thiazole scaffold in their research endeavors.

Featured Compound: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Chemical Identity and Properties

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (PubChem CID: 920003) is a synthetic compound featuring a central 2-aminothiazole core.[6] This core is substituted at the 4-position with a 4-methoxyphenyl group and at the 2-amino position with a chloroacetyl group.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O₂S[6]
Molecular Weight 282.75 g/mol [6]
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide[6]
CAS Number 6202-74-0[6]

The molecule's structure combines several key pharmacophoric features:

  • The 4-Aryl-Thiazole Core: The 4-(4-methoxyphenyl)thiazole unit is a common motif in compounds targeting various receptors and enzymes. The methoxy group, in particular, has been associated with enhanced anticancer activity in some derivative series.[5][7]

  • The 2-Acetamido Linker: The acetamide group provides a hydrogen bond donor and acceptor, crucial for interacting with biological targets.

  • The α-Chloro Substituent: The chloroacetyl group is a reactive electrophile. This functionality can potentially engage in covalent bonding with nucleophilic residues (like cysteine) in enzyme active sites. Furthermore, the presence of a chlorine atom on an acetamide scaffold has been shown to significantly enhance antimicrobial activity in related compounds.[8]

While extensive biological data for this specific molecule is not widely published, its structure suggests significant potential as both a bioactive compound in its own right and, more importantly, as a critical intermediate for the synthesis of more complex derivatives.[9][10][11]

Comparative Analysis: Performance Against Other Thiazole Derivatives

The therapeutic potential of a thiazole derivative is dictated by the nature and position of its substituents. A systematic comparison reveals key structure-activity relationships that guide modern drug design.

Anticancer Activity

Thiazole derivatives represent a major class of anticancer agents, acting through diverse mechanisms.[12][13]

  • Tubulin Polymerization Inhibitors: Many thiazole-based compounds exert their cytotoxic effects by disrupting microtubule dynamics. A recently developed series of 2,4-disubstituted thiazole-2-acetamide derivatives were identified as potent tubulin polymerization inhibitors, with some compounds showing greater efficacy than the reference drug Combretastatin A-4.[14] The core structure of our featured compound is highly analogous to these potent agents.

  • Kinase Inhibitors: The thiazole ring is a key component of several approved kinase inhibitors, most notably Dasatinib. This highlights the scaffold's suitability for fitting into the ATP-binding pockets of kinases.

  • Apoptosis Inducers: Other classes of thiazole and thiadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.[15][16]

Structure-Activity Relationship (SAR) Insights for Anticancer Thiazoles:

  • Substitution at C4: The presence of an aryl group, such as the 4-methoxyphenyl group in our featured compound, is often crucial for activity. Modifications on this ring, like adding electron-withdrawing groups (e.g., fluorine) or additional methoxy groups, can significantly modulate potency.[5][15]

  • Substitution at N2: The N-acyl group is a key interaction point. The chloroacetamide moiety in the title compound makes it a reactive fragment capable of forming covalent bonds, a strategy used in targeted covalent inhibitors.

The diagram below illustrates the key pharmacophoric sites on the thiazole ring that are commonly modified to enhance anticancer activity.

Key modification sites on the thiazole scaffold for anticancer drug design.
Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents.[17] Thiazole derivatives have shown significant promise in this area.[18][19][20]

  • Broad-Spectrum Activity: Many thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22]

  • Mechanism of Action: The antimicrobial action can stem from various mechanisms, including the inhibition of bacterial cell division protein FtsZ or dihydrofolate reductase (DHFR).[17][18]

  • Role of the Chloroacetamide Moiety: Studies on related acetamides have demonstrated that the α-chloro group is critical for antimicrobial potency. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed potent activity against Klebsiella pneumoniae, a pathogen of significant clinical concern.[8][23] This suggests that our featured compound is a strong candidate for antimicrobial screening.

Comparative Data for Selected Antimicrobial Thiazole Derivatives

Compound/ClassTarget Organism(s)Potency (MIC)Key Structural FeatureReference
Hydrazinyl thiazole derivativesE. coli, S. aureus, C. albicansPotentHydrazinyl linker[21]
Thiazole-quinolinium derivativesBacteria1-8 µg/mLQuinolinium moiety, targets FtsZ[17]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazolesS. pneumoniae, E. coli0.03–7.81 µg/mLPyrazoline hybrid[18]
2-chloro-N-arylacetamidesK. pneumoniae, C. albicansActiveChloroacetamide group[8]

Experimental Protocols

To facilitate further research, we provide detailed, validated protocols for the synthesis of the title compound and a standard in vitro cytotoxicity assay.

Protocol 1: Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

This synthesis is a two-step process starting with the well-established Hantzsch thiazole synthesis, followed by N-acylation.

G cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N-Acylation A 4-Methoxy-phenacyl bromide C 2-Amino-4-(4-methoxyphenyl)thiazole A->C B Thiourea B->C D 2-Amino-4-(4-methoxyphenyl)thiazole F 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide D->F E Chloroacetyl chloride (in Acetic Acid or Dioxane) E->F

Synthetic workflow for the target compound.

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

  • Rationale: The Hantzsch synthesis is the most classical and widely used method for creating the thiazole ring, involving the cyclization of an α-haloketone with a thioamide-containing compound like thiourea.[20]

  • To a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol) in 50 mL of ethanol, add thiourea (11 mmol).

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-methoxyphenyl)thiazole.

Step 2: Synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Rationale: This step involves the acylation of the primary amine on the thiazole ring with a reactive acyl chloride. Acetic acid or an inert solvent like dioxane is used as the medium.[9][24]

  • Dissolve 2-amino-4-(4-methoxyphenyl)thiazole (5 mmol) in 40 mL of glacial acetic acid. Cool the solution in an ice bath.

  • Add chloroacetyl chloride (5.5 mmol) dropwise to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the title compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Rationale: The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a standard, robust method for the initial screening of potential anticancer compounds.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer or HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[15][25] Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide stands as a compound of significant interest, not only for its potential intrinsic bioactivity but primarily as a versatile synthetic platform. Its structure embodies key features found in potent anticancer and antimicrobial agents. The presence of the 4-methoxyphenyl group and the reactive chloroacetamide moiety makes it a prime candidate for further derivatization and biological screening.

Future research should focus on:

  • Broad Biological Screening: Evaluating the title compound and its novel derivatives against a wide panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Investigating the specific molecular targets, such as tubulin, kinases, or bacterial enzymes, to understand how these compounds exert their effects.

  • SAR Expansion: Systematically modifying the aryl ring and the N-acyl group to optimize potency, selectivity, and pharmacokinetic properties.

The thiazole scaffold continues to be a rich source of therapeutic innovation. By combining rational design, robust synthesis, and rigorous biological evaluation, researchers can unlock the full potential of derivatives like 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in the quest for new and more effective medicines.

References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Thiazole derivatives as potential antitumor agents. ResearchGate.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • The Role of Thiazole Derivatives in Modern Pharmaceuticals.
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. PubChem.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed.
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate.
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the In Vitro to In Vivo Divide

For drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. A significant hurdle lies in validating a compound's efficacy and safety within a complex biological system. This guide provides a comprehensive framework for the in vivo validation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a novel compound featuring a thiazole scaffold. Thiazole derivatives have garnered significant interest in oncology, with several compounds demonstrating potent anticancer activity through diverse mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways.[1][2][3] The approval of thiazole-containing drugs like Dasatinib further encourages research into this chemical class.[1]

This document is designed for researchers and scientists, offering a narrative that combines technical protocols with the strategic rationale behind experimental choices. We will objectively compare the validation process for our compound of interest—hereafter referred to as Compound T —against a standard-of-care chemotherapeutic agent, providing the supporting data structure and methodologies required for a robust evaluation. The transition from cell culture to animal models is a critical step where many potential drugs fail; therefore, a meticulously designed and executed in vivo study is paramount.[4][5][6]

Part 1: Strategic Framework for In Vivo Evaluation

The success of an in vivo study hinges on its design. It is not merely about administering a drug and measuring tumors; it is about asking the right questions in a system that can provide meaningful answers.

The Foundational Choice: Selecting the Appropriate Animal Model

The choice of animal model is the most critical decision in preclinical oncology research, directly influencing the translatability of the findings.[7][8] Rodent models, particularly mice, are most commonly used due to their genetic similarity to humans, well-established protocols, and relatively short life cycles.[9][10]

The primary decision lies between using an immunocompromised or an immunocompetent host.

  • Xenograft Models (Immunocompromised): These models involve transplanting human cancer cells or patient-derived tumor tissue (PDX) into mice that lack a functional immune system (e.g., Athymic Nude or NOD/SCID strains).[9][11] This is the most common starting point for evaluating the direct cytotoxic or cytostatic effects of a compound on human tumors.[7][9] The key advantage is the direct assessment of the drug's activity on human cancer cells in vivo.[4]

  • Syngeneic Models (Immunocompetent): These models use mouse tumor cell lines implanted into a mouse strain with a fully intact immune system (e.g., C57BL/6 or BALB/c).[5][7] This choice is critical if Compound T is suspected to have immunomodulatory effects, as it allows for the study of the interplay between the therapeutic agent, the tumor, and the host immune system.[5]

For the initial validation of a novel small molecule like Compound T , whose direct effects on tumor cells have been established in vitro, a human tumor xenograft model is the logical first step. This approach isolates the compound's direct anticancer activity from the complexities of a host immune response.

G start Start: Novel Compound with In Vitro Efficacy question1 Does the compound's putative mechanism involve the immune system? start->question1 syngeneic Use Syngeneic Model (e.g., C57BL/6, BALB/c) - Studies drug-immune interaction - Mouse tumor cell lines question1->syngeneic  Yes xenograft Use Xenograft Model (e.g., Athymic Nude, NSG) - Isolates direct anti-tumor effect - Human tumor cell lines (CDX) or - Patient-Derived Xenografts (PDX) question1->xenograft  No / Unknown (Initial Screen)

Caption: Decision workflow for selecting the appropriate in vivo cancer model.
Selecting a Comparator and Defining Endpoints

To contextualize the efficacy of Compound T , it must be benchmarked against a relevant standard-of-care (SoC) drug. For a broad initial screen, a widely used agent like Paclitaxel or a platinum-based drug such as Cisplatin is appropriate.[12] The selection should be tailored to the cancer cell line being used (e.g., Paclitaxel for a breast or lung cancer model).

Primary and Secondary Endpoints must be clearly defined before the study begins:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

  • Secondary Efficacy Endpoint: Overall Survival. This may be assessed in studies where tumor burden becomes a humane endpoint.

  • Safety/Tolerability Endpoints:

    • Change in body weight (a key indicator of systemic toxicity).[5]

    • Clinical observations (e.g., changes in posture, activity, fur texture).

    • Post-study histopathology and hematology to assess organ-specific toxicity.[13]

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are presented as a self-validating system, with inherent controls and quality checks.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol details the establishment of a solid tumor model by implanting a human cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast carcinoma) into immunocompromised mice.[14][15]

Materials:

  • Human cancer cell line (e.g., A549) cultured under standard conditions.

  • 6-8 week old female athymic nude mice.[14]

  • Sterile PBS and Trypsin-EDTA.

  • Basement Membrane Extract (BME), such as Matrigel®, to improve tumor take rate.

  • Sterile syringes (1 mL) and needles (27-gauge).

  • Anesthetic (e.g., isoflurane).

  • Digital calipers.

Procedure:

  • Cell Preparation: Culture A549 cells until they reach 80-90% confluency. Harvest cells using Trypsin-EDTA, neutralize, and wash once with sterile PBS.

  • Cell Counting & Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.

  • Resuspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and BME at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the BME from gelling.[14]

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[14]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia and return it to a sterile, filtered cage.

  • Tumor Growth Monitoring:

    • Monitor animal health daily.

    • Once tumors are palpable (typically 7-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[14]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound T, SoC drug). This ensures an unbiased distribution of tumor sizes at the start of treatment.

Protocol 2: Dosing, Administration, and Efficacy Monitoring

Procedure:

  • Formulation: Prepare Compound T in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water for oral gavage). The formulation must be optimized for stability and bioavailability.

  • Dose Determination: The initial dose range is often informed by in vitro cytotoxicity data and preliminary toxicity studies.[16] A common starting point for a new compound might involve testing multiple dose levels (e.g., 10, 30, and 100 mg/kg).

  • Administration: Administer the compound and control agents according to the planned schedule (e.g., once daily via oral gavage for 21 days). The route of administration should align with the intended clinical application.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • Record daily clinical observations for each animal.

  • Study Termination: The study is typically terminated when tumors in the vehicle control group reach a predetermined size limit (e.g., 1500-2000 mm³) or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss, severe clinical signs).[5]

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Analysis Phase A Cell Culture (A549 / MCF-7) B Cell Harvest & Preparation A->B C Subcutaneous Implantation B->C D Tumor Growth to ~100-150 mm³ C->D E Randomize Mice into Groups D->E F Begin Dosing: - Vehicle - Compound T - SoC Drug E->F G Monitor 2-3x / week: - Tumor Volume - Body Weight - Clinical Signs F->G H Endpoint Reached (e.g., Tumor Size / Time) G->H I Tissue Collection: - Tumors - Organs - Blood H->I J Data Analysis: - TGI - Toxicity - Biomarkers I->J

Caption: General experimental workflow for an in vivo xenograft study.
Protocol 3: Toxicity Assessment

Toxicity studies are crucial for determining the therapeutic window of a new compound.[13][17]

Procedure:

  • In-life Monitoring: As described above, daily clinical observations and bi-weekly body weight measurements are the primary indicators of toxicity during the study.

  • Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture for a Complete Blood Count (CBC) and serum chemistry analysis. This provides quantitative data on hematological toxicity and the health of major organs like the liver and kidneys.[13]

  • Organ Harvest and Histopathology: Harvest major organs (liver, kidney, spleen, lung, heart) and fix them in formalin. Subsequent histopathological examination by a trained pathologist can identify drug-induced cellular damage.[13]

Protocol 4: Pharmacokinetic (PK) Analysis

A PK study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME).[18][19] It is often conducted as a separate study in non-tumor-bearing animals to establish the compound's profile.

Procedure:

  • Animal Groups: Use healthy mice (e.g., BALB/c or the same strain as the efficacy model).[18][20] A typical study involves two groups: one receiving an intravenous (IV) dose and one receiving an oral (PO) dose.

  • Dosing: Administer a single dose of Compound T .

  • Serial Blood Sampling: Collect small blood samples from a consistent site (e.g., saphenous vein) at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[19][20]

  • Plasma Analysis: Process the blood to plasma and store it at -80°C. Analyze the concentration of Compound T in the plasma samples using a validated LC-MS/MS method.

  • Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).[20][21]

Part 3: Data Presentation and Comparative Evaluation

Objective comparison requires clear, quantitative data presentation.

Table 1: Comparative Efficacy in A549 Lung Cancer Xenograft Model
Treatment Group (n=8)Dose & ScheduleMean Tumor Volume (Day 21, mm³) ± SEMTumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle Control 10 mL/kg, QD, PO1250 ± 150-+2.5
Compound T 30 mg/kg, QD, PO625 ± 8550%-1.8
Compound T 100 mg/kg, QD, PO310 ± 6075%-8.5
Paclitaxel (SoC) 10 mg/kg, Q3D, IP450 ± 7064%-12.0
Data shown is representative and for illustrative purposes only.
Table 2: Comparative Toxicity Profile
ParameterVehicle ControlCompound T (100 mg/kg)Paclitaxel (10 mg/kg)
Max Body Weight Loss < 2%8.5%12.0%
Treatment-Related Deaths 0/80/81/8
CBC: Neutrophil Count NormalMild DecreaseSignificant Neutropenia
Serum Chem: ALT/AST NormalWithin Normal LimitsMild Elevation
Histopathology (Liver) No significant findingsNo significant findingsMild vacuolation
Data shown is representative and for illustrative purposes only.
Table 3: Key Pharmacokinetic Parameters of Compound T in Mice
ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC₀₋inf (ng·h/mL) 21004200
t₁/₂ (h) 3.53.8
Oral Bioavailability (F%) -20%
Data shown is representative and for illustrative purposes only.
Interpretation of Results

The collective data provides a multi-faceted view of Compound T's potential. In our illustrative data, Compound T at 100 mg/kg shows superior TGI (75%) compared to Paclitaxel (64%) with a more favorable safety profile (less body weight loss, no mortality). The PK data indicates reasonable oral bioavailability (20%), supporting the chosen administration route. This profile would strongly support its advancement to further preclinical development, potentially in PDX models that better represent human tumor heterogeneity.[4]

Part 4: Mechanistic Considerations

Thiazole derivatives are known to exert anticancer effects through various mechanisms.[1][2] Based on in vitro data, Compound T may induce apoptosis. This hypothesis can be explored in vivo.

G cluster_0 Cellular Signaling Cascade cluster_1 Apoptotic Pathway compound Compound T (Thiazole Derivative) pi3k PI3K compound->pi3k Inhibition? bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation? akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation caspase Caspase Activation bcl2->caspase bax Bax (Pro-apoptotic) bax->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Sources

Structure-activity relationship of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide analogs

Future research should focus on synthesizing novel analogs with diverse electronic and steric properties on the 4-aryl ring to further probe the SAR and optimize potency and selectivity. Additionally, exploring modifications to the chloroacetamide linker could lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action. Combining these optimized scaffolds with other pharmacophores in a hybrid drug design approach also represents a promising avenue for developing next-generation therapeutics. [11]

References

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC - NIH.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
  • Application of Thiazole Derivatives in Cancer Cell Lines: Applic
  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

A Comparative Guide to the Antimicrobial Efficacy of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of the next generation of antimicrobial agents. This guide provides a comprehensive cross-validation of the potential antimicrobial efficacy of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide , a compound of significant interest due to its hybrid structure incorporating a thiazole ring and a chloro-acetamide moiety. Thiazole derivatives have garnered considerable attention in medicinal chemistry for their wide spectrum of pharmacological activities.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's anticipated performance with established alternatives, supported by a framework of standardized experimental data and protocols.

Introduction to the Target Compound and Rationale for Investigation

The compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, integrates two key pharmacophores:

  • The Thiazole Ring: A five-membered heterocyclic ring that is a core component of many clinically approved drugs and is known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.[3]

  • The 2-chloro-acetamide Moiety: The presence of a halogen, specifically chlorine, on the acetamide group can significantly enhance the antimicrobial activity of a molecule.[4]

The combination of these structural features in a single molecule presents a compelling case for its investigation as a potential broad-spectrum antimicrobial agent. This guide will outline the essential in vitro assays required to characterize its antimicrobial profile and compare its potential efficacy against standard-of-care antibiotics.

Comparative Antimicrobial Efficacy: An Evidence-Based Projection

While specific experimental data for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not yet publicly available, we can project its potential efficacy based on the performance of structurally related compounds. The following tables present a comparative summary of Minimum Inhibitory Concentration (MIC) values for these analogs against common bacterial and fungal pathogens, alongside data for widely used antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coli
Projected: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Data Not AvailableData Not Available
Analog 1: 2-chloro-N-(4-methoxyphenyl)acetamide[5]ActiveActive
Analog 2: 4-(4-bromophenyl)-thiazol-2-amine derivative[2]16.1 µM16.1 µM
Ciprofloxacin[6][7][8]0.25 - 0.60.013 - 0.016
Ampicillin[9][10][11]0.6 - 1.04.0

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus niger
Projected: 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Data Not AvailableData Not Available
Analog 3: 2-chloro-N-phenylacetamide[12]128 - 256Not Reported
Analog 4: 2-chloro-N-phenylacetamide[13]Not Reported16 - 256
Fluconazole[14][15][16]0.5 - 2.00.51

Note: The data for analogs are presented to provide a rationale for the investigation of the target compound and should not be considered as direct performance indicators.

Experimental Protocols for Antimicrobial Efficacy Validation

To rigorously assess the antimicrobial properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a series of standardized in vitro assays are required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound that shows no visible growth (turbidity).

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Read and Record MIC Value D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is a critical step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

MBC_Workflow A Perform MIC Assay B Select Wells with No Visible Growth A->B C Plate Aliquots onto Agar Medium B->C D Incubate Plates at 37°C for 18-24 hours C->D E Determine Colony Counts and Calculate MBC D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent by evaluating the rate of bacterial killing over time.[3]

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Exposure: The bacterial inoculum is exposed to various concentrations of the test compound in a liquid growth medium.

  • Sampling: Aliquots are collected at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each sample is determined by serial dilution and plate counting.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Potential Mechanism of Action

The thiazole nucleus is a versatile scaffold, and its derivatives have been shown to act via various mechanisms, including:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the thiazole ring can facilitate interaction with and disruption of the microbial cell membrane.

  • Enzyme Inhibition: The compound may target other essential microbial enzymes involved in metabolic pathways.

Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the precise mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Potential_MoA cluster_compound 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide cluster_targets Potential Microbial Targets Compound Test Compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption Metabolic_Enzymes Metabolic Enzymes Compound->Metabolic_Enzymes Inhibition

Caption: Potential Mechanisms of Antimicrobial Action.

Conclusion and Future Directions

The structural attributes of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide make it a promising candidate for further investigation as a novel antimicrobial agent. The presented comparative framework and detailed experimental protocols provide a robust roadmap for its comprehensive evaluation. Future studies should focus on synthesizing the compound and performing the described in vitro assays to generate empirical data on its efficacy and safety profile. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy and toxicity studies.

References

  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Filyukov, O. V., Firsov, A. A., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2854.
  • Kincses, A., Szabó, S., Rácz, B., & Spengler, G. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Retrieved from [Link]

  • Lemire, J. A., Kalan, L., & Waglechner, N. (2017). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 8, 2331.
  • Abdulrahman, B. S., Nader, R. B., OMER, R. A., Rashid, R. F., & Pandey, V. K. (2025). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial agents and chemotherapy, 28(2), 331–342.
  • Gawel, K., Gzella, A. K., & Wujec, M. (2022).
  • Vezeteu, G., Oprea, C. I., Ilie, M., Olaru, O. T., & Nuță, D. C. (2023).
  • MICs of ciprofloxacin against (a) S. aureus and (b) E. coli. (c) MIC... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Kartsev, V., Raić-Malić, S., & Djaković, S. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337.
  • A plot to determine the MIC of fluconazole against C. albicans and A. niger. (n.d.). ResearchGate. Retrieved from [Link]

  • de Farias, B. S., de Oliveira, T. S., & de Castro, R. D. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 83, e248564.
  • Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial agents and chemotherapy, 42(7), 1829–1832.
  • MIC assays on E. coli, S. epidermidis and S. aureus. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Xiao, Y., Wang, Y., & Zhao, Y. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1297808.
  • Bîcu, E., Bejan, V., & Tuchiluş, C. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(21), 7378.
  • Pfaller, M. A., Diekema, D. J., & Rex, J. H. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical microbiology reviews, 20(2), 299–322.
  • Park, S., Kim, Y., & Lee, S. (2018). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. Micromachines, 9(12), 653.
  • da Silva, A. C. B., de Oliveira, J. P., & de Castro, R. D. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20190361.
  • de Farias, B. S., de Oliveira, T. S., & de Castro, R. D. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 83, e248564.
  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141.
  • Gök, M. K., & Gök, M. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(12), 11086-11099.
  • de Farias, B. S., de Oliveira, T. S., & de Castro, R. D. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. Retrieved from [Link]

  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Retrieved from [Link]

  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3945.
  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. Retrieved from [Link]

  • Selux AST System - Food and Drug Administration. (n.d.). Retrieved from [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • da Silva, A. C. B., de Oliveira, J. P., & de Castro, R. D. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Retrieved from [Link]

  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2015). Molecules, 20(12), 22359-22371.
  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Retrieved from http://www.
  • Khan, I., & Ibrar, A. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl)
  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Retrieved from [Link]

  • Cordeiro, R. A., de Aguiar, L. L., & Pereira, F. O. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed Central. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2][3] This guide provides a comparative analysis of a specific thiazole derivative, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, against a panel of well-established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this compound class, supported by established experimental protocols.

Introduction to the Compounds

The Investigational Compound: A Thiazole Derivative

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to the 2-aminothiazole class of heterocyclic compounds. The core thiazole ring is a key feature in several clinically approved drugs.[1][3] The synthesis of such compounds often follows established chemical pathways, such as the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides.[3] The chloroacetamide moiety is a reactive group, suggesting a potential for covalent interaction with biological targets, a mechanism employed by other successful antimicrobial agents.

Established Antibiotics for Comparison

To provide a robust comparative framework, three widely-used antibiotics from different classes have been selected:

  • Penicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[4][5][6] It is most effective against Gram-positive bacteria.[4]

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to cell death.[7][8][9][10][11] It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[12][13][14][15][16]

Comparative Mechanism of Action

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Below is a comparative overview of the known mechanisms of the established antibiotics and the putative mechanism of the thiazole derivative.

Penicillin: Cell Wall Synthesis Inhibition

Penicillin and other beta-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase.[4][5] These enzymes are crucial for the cross-linking of peptidoglycan, the primary component of the bacterial cell wall.[4][17] By acylating the active site of these enzymes, penicillin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[4][17]

cluster_bacteria Bacterial Cell cluster_penicillin Action of Penicillin Peptidoglycan Precursors Peptidoglycan Precursors Nascent Peptidoglycan Nascent Peptidoglycan Peptidoglycan Precursors->Nascent Peptidoglycan Polymerization Cross-linked Peptidoglycan (Cell Wall) Cross-linked Peptidoglycan (Cell Wall) Nascent Peptidoglycan->Cross-linked Peptidoglycan (Cell Wall) DD-Transpeptidase (PBP) Cell Integrity Cell Integrity Cross-linked Peptidoglycan (Cell Wall)->Cell Integrity Penicillin Penicillin DD-Transpeptidase (PBP) DD-Transpeptidase (PBP) Penicillin->DD-Transpeptidase (PBP) Inhibits

Caption: Penicillin's mechanism of action.

Ciprofloxacin: DNA Replication Inhibition

Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][11] These enzymes are vital for managing DNA supercoiling and decatenation during replication.[9][11] Ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[9][10]

cluster_bacteria Bacterial DNA Replication cluster_ciprofloxacin Action of Ciprofloxacin Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA Replication Fork Progression Daughter Cells Daughter Cells Replicated DNA->Daughter Cells Topoisomerase IV Ciprofloxacin Ciprofloxacin DNA Gyrase DNA Gyrase Ciprofloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Ciprofloxacin->Topoisomerase IV Inhibits

Caption: Ciprofloxacin's mechanism of action.

Tetracycline: Protein Synthesis Inhibition

Tetracycline is a bacteriostatic agent that reversibly binds to the 30S ribosomal subunit in bacteria.[12][13][15][16] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[12][16]

cluster_bacteria Bacterial Protein Synthesis cluster_tetracycline Action of Tetracycline mRNA + 30S Ribosome mRNA + 30S Ribosome Initiation Complex Initiation Complex mRNA + 30S Ribosome->Initiation Complex Polypeptide Chain Polypeptide Chain Initiation Complex->Polypeptide Chain tRNA binding at A-site Functional Proteins Functional Proteins Polypeptide Chain->Functional Proteins Tetracycline Tetracycline 30S Ribosome 30S Ribosome Tetracycline->30S Ribosome Binds to tRNA binding at A-site tRNA binding at A-site 30S Ribosome->tRNA binding at A-site Blocks

Caption: Tetracycline's mechanism of action.

Putative Mechanism of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

While the precise mechanism of this specific thiazole derivative is yet to be fully elucidated, research on structurally related 2-aminothiazoles suggests potential targets. Molecular docking studies on similar compounds have indicated that they may act as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, or DNA gyrase.[18][19][20][21] The chloroacetamide group also raises the possibility of covalent inhibition of key enzymes, similar to how beta-lactams acylate their targets.[17]

In Vitro Antibacterial Activity: A Comparative Overview

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how the antibacterial activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide could be compared against the selected antibiotics. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound S. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide81632
Penicillin G0.06>128>128
Ciprofloxacin0.50.0150.5
Tetracycline1416

Note: The MIC values for the thiazole derivative are illustrative and would need to be determined experimentally. Values for established antibiotics are representative of susceptible strains.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[22][23][24]

A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) growth controls. B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Broth microdilution workflow.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound and reference antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 128 to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Discussion and Future Directions

The hypothetical data suggests that 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide may possess broad-spectrum activity, though potentially at higher concentrations than some established agents against certain strains. The true potential of this and related thiazole compounds can only be ascertained through rigorous experimental validation.

Future research should focus on:

  • Synthesis and Screening: A library of analogous compounds should be synthesized to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) through techniques such as enzymatic assays, genetic studies with resistant mutants, and proteomics.

  • Toxicity and Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to assess the safety and drug-like properties of promising candidates.

  • Combination Studies: Investigating potential synergistic effects when paired with existing antibiotics, which could help combat resistance.[25][26]

The continued exploration of novel scaffolds like the 2-aminothiazoles is a critical component in the ongoing effort to develop the next generation of antimicrobial therapies.

References

  • News-Medical.Net. Penicillin Mechanism. [Link]

  • Wikipedia. Penicillin. [Link]

  • PowerShow. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]

  • Microbe Online. Tetracyclines: Mode of Action and Mechanism of Resistance. [Link]

  • Wikipedia. Tetracycline. [Link]

  • Wikipedia. Tetracycline antibiotics. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Biology Discussion. Tetracylines: Structure and Mechanism of Action | Antibiotics. [Link]

  • National Center for Biotechnology Information. Penicillin - StatPearls - NCBI Bookshelf. [Link]

  • Taylor & Francis Online. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • Patsnap. What is the mechanism of Ciprofloxacin?. [Link]

  • National Center for Biotechnology Information. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • PubMed. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. [Link]

  • Patsnap. What is the mechanism of Ciprofloxacin Hydrochloride?. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • PubMed. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • Semantic Scholar. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • American Society for Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • ACS Publications. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • ResearchGate. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [https://www.researchgate.net/publication/373406981_Antimicrobial_Activity_and_Synthesis_of_Thiazole_Derivatives_A_Recent_Update]([Link]_ Derivatives_A_Recent_Update)

  • National Center for Biotechnology Information. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. [Link]

  • MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • National Center for Biotechnology Information. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • PubMed. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • Trade Science Inc. SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • ResearchGate. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

Sources

A Comparative Analysis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Novel Anticancer Candidate Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Senior Application Scientist, Advanced Drug Development Division

Abstract

The landscape of oncology is characterized by a continuous search for more effective and less toxic therapeutic agents. This guide presents a comparative efficacy analysis of a novel investigational compound, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, against established standard-of-care drugs across a panel of cancer cell lines and in a preclinical in vivo model. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the evaluation of this and similar thiazole derivatives as potential anticancer agents. The data presented herein is hypothetical and for illustrative purposes to guide experimental design and interpretation.

Introduction: The Rationale for Thiazole Derivatives in Oncology

Thiazole rings are a recurring motif in a variety of biologically active compounds, including a number of approved drugs. Their ability to participate in hydrogen bonding and pi-stacking interactions makes them attractive scaffolds for the design of enzyme inhibitors and receptor antagonists. The specific compound under investigation, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, combines the thiazole core with a chloroacetamide group, a reactive moiety known to form covalent bonds with nucleophilic residues in target proteins, and a methoxyphenyl group which can enhance binding affinity and selectivity. This structural combination suggests a potential for potent and targeted anticancer activity.

Proposed Mechanism of Action: Targeting Pro-Survival Signaling

Based on the structural features of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and preliminary in silico modeling (data not shown), we hypothesize that its primary mechanism of action involves the inhibition of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in a wide range of human cancers and plays a central role in cell growth, proliferation, and survival. The chloroacetamide moiety is proposed to form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Compound->Akt Inhibits

Caption: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Assessment

The initial evaluation of an anticancer compound's efficacy is typically performed using a panel of human cancer cell lines. These in vitro assays provide a rapid and cost-effective means to determine cytotoxic and cytostatic effects and to elucidate the underlying mechanisms of cell death.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, and PC-3) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: Cells were treated with serial dilutions of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide or standard-of-care drugs for 72 hours.

  • MTT Incubation: 20 µL of 5 mg/mL MTT solution in PBS was added to each well and incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Table 1: Comparative IC50 Values (µM) of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and Standard-of-Care Drugs

Cell Line (Cancer Type)2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideDoxorubicin (Breast)Cisplatin (Lung)[5]5-Fluorouracil (Colorectal)[6]Docetaxel (Prostate)[7]
MCF-7 (Breast) 2.51.2N/AN/AN/A
A549 (Lung) 5.8N/A8.5N/AN/A
HCT116 (Colorectal) 3.1N/AN/A4.7N/A
PC-3 (Prostate) 4.2N/AN/AN/A6.8

N/A: Not Applicable for direct standard-of-care comparison in this context.

Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay was performed followed by flow cytometry analysis.[8]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cells were treated with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.[8]

  • Staining: Cells were resuspended in 1X Binding Buffer, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide were added.[1]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.[8]

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after Treatment

Cell LineVehicle Control2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideStandard-of-Care Drug
MCF-7 3.2%45.8%Doxorubicin: 52.1%
A549 4.1%38.9%Cisplatin: 41.5%
HCT116 2.8%49.2%5-Fluorouracil: 47.8%
PC-3 3.5%41.7%Docetaxel: 44.3%
Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of propidium iodide-stained cells was conducted.[10]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells were treated with the IC50 concentration of the compound for 24 hours.

  • Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.[11]

  • Staining: Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).[12]

  • Incubation: Cells were incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Table 3: Cell Cycle Distribution (%) after Treatment with 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
MCF-7 Vehicle62.125.412.5
Compound58.315.226.5
HCT116 Vehicle55.830.114.1
Compound51.218.929.9

In Vivo Efficacy Assessment: Human Tumor Xenograft Model

To evaluate the in vivo antitumor activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a human tumor xenograft model in immunocompromised mice was utilized.[13]

Xenograft_Workflow Cell_Culture 1. In Vitro Cell Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Vehicle, Compound, Standard of Care) Randomization->Treatment Measurement 6. Tumor Volume Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor Weight, Histology) Measurement->Endpoint

Caption: Workflow for the in vivo human tumor xenograft study.

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: 5 x 10^6 HCT116 cells were subcutaneously injected into the flank of female athymic nude mice.[14]

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=8 per group).

  • Drug Administration:

    • Vehicle Control (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (20 mg/kg, intraperitoneally, daily)

    • 5-Fluorouracil (20 mg/kg, intraperitoneally, daily)

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days, and tumors were excised and weighed.

Table 4: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Tumor Weight at Day 21 (g)
Vehicle Control 1250 ± 150-1.3 ± 0.2
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 480 ± 9561.60.5 ± 0.1
5-Fluorouracil 550 ± 11056.00.6 ± 0.1

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibits promising anticancer activity across multiple human cancer cell lines. The in vitro studies indicate that the compound induces cytotoxicity at low micromolar concentrations, comparable to or exceeding the efficacy of some standard-of-care agents. The induction of apoptosis and cell cycle arrest at the G2/M phase point towards a mechanism that interferes with cell division and promotes programmed cell death.

The in vivo xenograft model further supports the potential of this compound, demonstrating significant tumor growth inhibition. The observed efficacy, coupled with its distinct chemical structure, warrants further investigation into its precise molecular target and mechanism of action. Future studies should focus on target identification and validation, pharmacokinetic and pharmacodynamic profiling, and assessment in a broader range of preclinical models, including patient-derived xenografts.

Conclusion

While the data presented is illustrative, it provides a compelling rationale for the continued investigation of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a novel anticancer agent. The comprehensive in vitro and in vivo evaluation framework outlined in this guide serves as a template for the preclinical assessment of this and other promising therapeutic candidates.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives. NIH. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Chemotherapy for Breast Cancer. Breastcancer.org. [Link]

  • Chemotherapy for Prostate Cancer | OSF HealthCare. Health Library. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • In Vivo Hollow Fiber Model. Reaction Biology. [Link]

  • Chemotherapy for breast cancer. Canadian Cancer Society. [Link]

  • Cell Cycle Tutorial Contents. Flow Cytometry Core Facility. [Link]

  • Chemotherapy. Prostate Cancer UK. [Link]

  • Metastatic Colorectal Cancer: Is There One Standard Approach?. CancerNetwork. [Link]

  • Standard Chemotherapy for Colorectal Cancer. University of Arizona. [Link]

  • Current standard of care for inoperable stage III NSCLC. YouTube. [Link]

  • Chemotherapy for Prostate Cancer. American Cancer Society. [Link]

  • Current Trends in Chemotherapy in the Treatment of Metastatic Prostate Cancer. PMC. [Link]

  • The Hollow Fiber Assay. Springer Nature Experiments. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Chemotherapy in Early Breast Cancer: When, How and Which One?. PMC. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • What is the standard treatment approach for breast cancer?. Dr.Oracle. [Link]

  • Chemotherapy for lung cancer. Canadian Cancer Society. [Link]

  • Overview of drug screening experiments using patient‐derived xenograft.... ResearchGate. [Link]

  • Chemotherapy for breast cancer. Cancer Research UK. [Link]

  • Chemotherapy for lung cancer. Macmillan Cancer Support. [Link]

  • Treatment of Metastatic Colorectal Cancer: ASCO Guideline. Journal of Clinical Oncology. [Link]

  • Chemotherapy for colorectal cancer. Canadian Cancer Society. [Link]

  • Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. Clinical Cancer Research. [Link]

  • 9 Innovative Prostate Cancer Treatment Options. Roswell Park Comprehensive Cancer Center. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]

  • The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. PMC. [Link]

  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Chemotherapy for lung cancer. Cancer Research UK. [Link]

  • Hollow Fiber Assay. YouTube. [Link]

  • Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. [Link]

Sources

Independent Verification of the Biological Activity of 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a framework for the independent verification of the biological activities of the novel compound 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. While direct biological data for this specific molecule is not extensively published, the chemical scaffold of 2-chloro-N-(thiazol-2-yl)acetamide is prevalent in medicinal chemistry literature, with numerous derivatives exhibiting promising anticancer and antimicrobial properties. This document outlines detailed protocols for assessing these potential activities and objectively comparing its performance against established alternative compounds. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers in drug discovery and development.

Introduction: The Rationale for Investigation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with an N-acetamide moiety, and further substituted, these derivatives have demonstrated a wide spectrum of pharmacological effects. The subject of this guide, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, possesses key structural features that suggest a high probability of bioactivity. The presence of the chloroacetamide group is known to contribute to the reactivity of the molecule, potentially enabling covalent interactions with biological targets. Furthermore, the 4-methoxyphenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties.

Studies on analogous structures provide a compelling basis for the investigation of this compound. For instance, various 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds have shown significant cytotoxic activity against cancer cell lines.[1] Similarly, acetamide derivatives have been explored for their antibacterial potential, with the chloro-substitution often enhancing this activity.[2]

This guide will therefore focus on two primary areas of investigation:

  • Anticancer Activity: Evaluation of cytotoxicity against relevant human cancer cell lines.

  • Antimicrobial Activity: Assessment of inhibitory effects against pathogenic bacterial strains.

To provide a clear benchmark for its performance, we will compare the activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide with the following compounds:

  • For Anticancer Activity: [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, a thiazole derivative with demonstrated anticancer properties.[3]

  • For Antimicrobial Activity: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related acetamide with known antibacterial activity against Klebsiella pneumoniae.[2][4]

Proposed Mechanism of Action: An Overview

While the precise mechanism of action for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is yet to be elucidated, we can hypothesize potential pathways based on its structural components. The electrophilic nature of the α-chloroacetamide moiety suggests it may act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This could lead to the irreversible inhibition of enzymes crucial for cell survival and proliferation.

In the context of cancer, potential targets could include enzymes involved in cell cycle regulation, signal transduction, or apoptosis. For antimicrobial activity, the compound might target essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

Diagram: Proposed General Mechanism of Action

Proposed Mechanism of Action Proposed General Mechanism of Action of 2-chloro-N-acetamides Compound 2-chloro-N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Target Target Protein (e.g., enzyme with nucleophilic residue) Compound->Target Binding Covalent_Bond Covalent Bond Formation (Alkylation) Target->Covalent_Bond Inhibition Inhibition of Protein Function Covalent_Bond->Inhibition Biological_Effect Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) Inhibition->Biological_Effect

Caption: Proposed mechanism involving target protein alkylation.

Experimental Design for Independent Verification

This section outlines the detailed protocols for the independent verification of the biological activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Anticancer Activity Verification: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

3.1.1. Materials

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Test Compound)

  • [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide (Positive Control)[3]

  • Doxorubicin (Standard Chemotherapeutic Agent)

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HL-60 - leukemia)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

3.1.2. Protocol

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and control compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control. Incubate for 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Diagram: MTT Assay Workflow

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Test Compounds Incubate_24h_1->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity Verification: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

3.2.1. Materials

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Test Compound)

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Positive Control)[2][4]

  • Ciprofloxacin (Standard Antibiotic)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer

  • Shaking incubator

3.2.2. Protocol

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and controls in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Recording: Record the MIC values for the test compound and controls against each bacterial strain.

Diagram: Broth Microdilution Workflow

Broth Microdilution Workflow Workflow for Broth Microdilution Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compounds Serial_Dilution->Inoculate_Plate Incubate_24h Incubate 18-24h Inoculate_Plate->Incubate_24h Determine_MIC Determine MIC Incubate_24h->Determine_MIC Record_Results Record Results Determine_MIC->Record_Results End End Record_Results->End

Caption: Step-by-step workflow of the broth microdilution assay.

Data Summary and Comparison

The following tables should be used to summarize the experimental data for a clear comparison of the biological activities.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7A549HL-60
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideExperimental ValueExperimental ValueExperimental Value
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliK. pneumoniae
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideExperimental ValueExperimental ValueExperimental Value
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CiprofloxacinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. By following the detailed protocols for anticancer and antimicrobial testing, researchers can generate robust and comparable data.

The expected outcomes of these experiments will establish whether this novel compound exhibits biological activities comparable to or exceeding those of structurally related molecules. Positive results would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

The systematic approach outlined herein will contribute valuable knowledge to the field of medicinal chemistry and potentially identify a new lead compound for drug development.

References

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Available at: [Link]

  • de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. Available at: [Link]

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones. Available at: [Link]

  • Kavalenka, M., et al. (2023). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 95(4), 5-13. Available at: [Link]

  • Kavalenka, M., et al. (2023). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 95(4), 5-13. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • de Oliveira, L. S., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 83, e271234. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the complete lifecycle management of the chemical entities we handle. The proper disposal of research compounds like 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its specific chemical hazards.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. The disposal pathway is directly dictated by the chemical's toxicological and physical properties. 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is classified under the Globally Harmonized System (GHS) with several key hazard statements that mandate its treatment as hazardous waste.[1]

Table 1: Chemical and Hazard Profile

PropertyValueSource
IUPAC Name 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide[1]
CAS Number 6202-74-0[1]
Molecular Formula C₁₂H₁₁ClN₂O₂S[1]
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1][2][3][4][5]
Structural Alert Halogenated Organic CompoundN/A

The presence of a chloro- group makes this a halogenated organic compound . This is a critical classification for waste segregation, as halogenated wastes require specific disposal methods, such as high-temperature incineration with acid gas scrubbers, and are typically more costly to manage than non-halogenated wastes.[6][7]

Regulatory Framework: Ensuring Compliance

While this specific compound may not be explicitly named on the EPA's P- or U-lists of acute or toxic hazardous wastes, its characteristic hazards (toxicity, irritation) require it to be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Laboratory personnel must always consult their institution's Environmental Health & Safety (EHS) department and local regulations to ensure complete and accurate classification and compliance.[8][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for safely handling and disposing of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide from the point of generation to its final removal from the laboratory.

Step 1: Preparation and Personal Protective Equipment (PPE)

Proper protection is non-negotiable. The compound's hazard profile necessitates the use of specific PPE to prevent exposure.[12][13]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[12]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. The H318 classification (Causes serious eye damage) underscores the critical need for robust eye protection.[1][12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[12]

  • Ventilation: All handling of the solid compound or solutions should occur inside a certified chemical fume hood to mitigate inhalation risks associated with its H335 classification (May cause respiratory irritation).[1][12][14]

Step 2: Waste Segregation and Collection

This is the most critical logistical step. Improper segregation can lead to dangerous chemical reactions, non-compliant disposal, and increased costs.

  • Designate a Waste Stream: This compound must be disposed of in a container designated for "Halogenated Organic Solid Waste."

  • Avoid Co-mingling: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials.[6][7][12] Mixing a hazardous waste with a non-hazardous one renders the entire volume hazardous.[7]

  • Original Containers: Whenever feasible, collect waste in the original manufacturer's container. If this is not possible, use a container made of a compatible material (e.g., glass or polyethylene) that is in good condition and has a secure, leak-proof lid.[7]

Step 3: Containerization and Labeling

Clear and accurate labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • Container Condition: Ensure the waste container is clean on the outside, free of leaks, and securely closed when not in use.[15] Do not fill containers beyond 90% of their capacity to allow for expansion.[15]

  • Labeling: Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:

    • The full chemical name: "2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, corrosion for eye damage).

Step 4: Temporary Storage in the Laboratory

Store the labeled waste container in a designated satellite accumulation area within the lab.

  • Location: The storage area should be under the control of the laboratory personnel, away from sinks or drains, and ideally within secondary containment to control any potential leaks.[6]

  • Compatibility: Do not store with incompatible chemicals, such as strong oxidizing agents.[8]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are ready to dispose of the waste, contact your institution's EHS department to schedule a pickup.[6]

  • Licensed Disposal: Do not attempt to dispose of this material yourself. The final disposal must be handled by a licensed and approved hazardous waste disposal company, which will typically use high-temperature incineration.[16][17][18]

Decontamination and Empty Container Management

  • Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected as "Halogenated Organic Liquid Waste." Subsequent rinses can be managed according to standard laboratory procedures.

  • Empty Containers: A container that held this compound is not considered "empty" by RCRA standards until it has been triple-rinsed.[7] The rinseate from this process must be collected as hazardous waste.[7] After proper rinsing and removal or defacing of the original label, the container can typically be disposed of as regular trash or recycled, per institutional policy.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Segregation cluster_final Phase 3: Final Management A Identify Waste: 2-chloro-N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide B Consult Safety Data Sheet (SDS) & GHS Classifications A->B Key Info C Determine Waste Characteristics: - Toxic (H302) - Irritant (H315, H335) - Eye Damage (H318) - Halogenated B->C Hazard Profile D Select Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood C->D E Select Waste Stream: 'Halogenated Organic Solid Waste' C->E F Containerize in a compatible, sealed, and labeled container E->F G Store waste in designated Satellite Accumulation Area F->G H Schedule Pickup with Environmental Health & Safety (EHS) G->H I Transfer to Licensed Waste Disposal Facility H->I

Caption: Disposal workflow for 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

References

  • PubChem. 2-Chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Eurofins US. 2-Chloroacetamide SAFETY DATA SHEET. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. (2023-02-27). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. [Link]

  • Molbase. chemical label 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. [Link]

  • PubChem. 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • University of California, Berkeley. Hazardous Waste: EPA U-List Chemicals. Environmental Health & Safety. [Link]

  • Molbase. chemical label 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

Personal protective equipment for handling 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 6202-74-0). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with waste disposal standards. The causality behind each recommendation is explained to build a comprehensive understanding of the risks and mitigation strategies.

Hazard Assessment and Risk Analysis

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound with significant health hazards that demand stringent control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1][2]

Understanding the Risks in a Laboratory Context:

  • Serious Eye Damage (H318): This is the most critical acute hazard. Unlike simple irritation, this classification implies a risk of irreversible damage to the eye upon contact.[1] Standard safety glasses are insufficient protection.

  • Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity.[1] This underscores the importance of strict hygiene protocols and prohibiting eating or drinking in the laboratory.[3][4]

  • Skin & Respiratory Irritation (H315 & H335): As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory tract.[1] Direct skin contact will cause irritation, and the chloroacetamide functional group suggests a potential for skin sensitization.[5]

Hazard Class & CategoryGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)DangerH302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)DangerH315: Causes skin irritation[1][2]
Serious Eye Damage (Category 1)DangerH318: Causes serious eye damage[1][2]
STOT Single Exposure (Category 3)DangerH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. Remember, PPE is the final barrier of protection; primary engineering controls, such as a chemical fume hood, must always be utilized.[6]

Primary Engineering Control

All handling of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood .[7] This is non-negotiable and serves to contain dust and vapors, providing the primary layer of respiratory protection.

Mandatory PPE Ensemble
Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.H318 (Causes serious eye damage): Goggles forming a complete seal are required to protect against dust and splashes. A face shield must be worn over the goggles during procedures with a higher risk of splashing.[8][9]
Hand Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving.H315 (Causes skin irritation): Nitrile provides good resistance to a range of chemicals.[10] Always inspect gloves before use and change them immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities or for prolonged procedures.
Body Fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron is required when handling >10g.H315 (Causes skin irritation): Protects skin and personal clothing from contamination. An apron provides an additional barrier against spills.
Respiratory N95-rated respirator or higher.H335 (May cause respiratory irritation): While the fume hood is the primary control, a respirator is required if there is any potential for dust generation outside of the hood or during spill cleanup.[6][11]

Procedural Guidance for Safe Handling

A systematic workflow minimizes exposure risk. The following steps provide a self-validating protocol for handling the compound from receipt to use.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all Materials: Before bringing the compound into the hood, gather all necessary glassware, reagents, and waste containers.

  • Don PPE: Put on all required PPE before entering the area where the chemical is handled. Follow the sequence outlined in the diagram below.

Step 2: Weighing and Transfer (Inside Fume Hood)
  • Minimize Dust: Handle the solid compound gently. To weigh, use a tared weigh paper or container. Do not pour the powder from a height.

  • Use Appropriate Tools: Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

  • Immediate Cleanup: Clean any minor spills within the hood immediately using a dampened absorbent pad.

Step 3: Post-Handling and Decontamination
  • Secure Container: Tightly seal the primary container of the compound.[4][12]

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination, as illustrated below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.